Baogongteng A
Description
tropane alkaloid from Erycibe obtusifolia Benth; causes strong myosis in rabbits; MF is C9-H15-O3-N; RN given refers to (exo,exo)-(-)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXBMHMVOFJROW-HXFLIBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(CCC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995718 | |
| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74239-84-2 | |
| Record name | Bao gong teng A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the chemical structure of Bao gong teng A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bao gong teng A is a naturally occurring tropane alkaloid first isolated from the plant Erycibe obtusifolia Benth. As a potent muscarinic acetylcholine receptor agonist, it has garnered significant interest for its pharmacological effects, including hypotensive and miotic (pupil-constricting) activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Bao gong teng A, intended to support further research and development efforts. Detailed experimental protocols for its total synthesis are provided, along with a summary of its known signaling pathways.
Chemical Structure and Properties
Bao gong teng A is a bicyclic alkaloid featuring a tropane core, which is an 8-azabicyclo[3.2.1]octane framework.[1] It is specifically a 2-hydroxylated tropane alkaloid, a structural feature that is key to its biological activity.[1] The accepted IUPAC name for Bao gong teng A is [(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate.[2]
Table 1: Chemical and Physical Properties of Bao gong teng A
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 185.22 g/mol | --INVALID-LINK-- |
| CAS Number | 74239-84-2 | --INVALID-LINK-- |
| IUPAC Name | [(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | --INVALID-LINK-- |
| Appearance | White solid | Inferred from synthesis protocols |
| Optical Rotation ([α]D) | -26.3 (c 0.5, CHCl₃) | J. Am. Chem. Soc. 2006, 128, 465-472 |
Biological Activity and Signaling Pathway
Bao gong teng A functions as a muscarinic acetylcholine receptor (mAChR) agonist. These receptors are G protein-coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins to initiate intracellular signaling cascades.
The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Upon activation by an agonist like Bao gong teng A, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, such as smooth muscle contraction (responsible for the miotic effect) and glandular secretion.
The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and a decrease in cellular excitability, which contributes to the hypotensive effects.
Caption: Muscarinic Agonist Signaling Pathway of Bao gong teng A.
Experimental Protocols
Total Synthesis of (-)-Bao gong teng A
The following protocol is adapted from the total synthesis reported by Zhang and Liebeskind (2006) in the Journal of the American Chemical Society.[3] This synthesis utilizes an organometallic chiron strategy.
Experimental Workflow Diagram
Caption: Total Synthesis Workflow of (-)-Bao gong teng A.
Materials and Methods:
-
All reactions were carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.
-
Anhydrous solvents were obtained by passing through activated alumina columns.
-
Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted.
-
Chromatography was performed using silica gel (230-400 mesh).
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Optical rotations were measured on a digital polarimeter.
Step-by-step Procedure:
-
Synthesis of the Tropane Core via [5+2] Cycloaddition:
-
To a solution of the enantiopure TpMo(CO)₂(η³-pyridinyl) complex (1.0 eq) in anhydrous THF at -78 °C is added methyl vinyl ketone (1.2 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the bicyclic ketone adduct.
-
-
Diastereoselective Reduction of the Ketone:
-
The ketone adduct (1.0 eq) is dissolved in a 4:1 mixture of THF and H₂O.
-
The solution is cooled to 0 °C, and sodium borohydride (NaBH₄, 1.5 eq) is added in portions.
-
The reaction is stirred for 2 hours at 0 °C and then quenched by the slow addition of acetone.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol.
-
-
Acetylation of the Hydroxyl Group:
-
The alcohol (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂) containing triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
The solution is cooled to 0 °C, and acetic anhydride (1.2 eq) is added dropwise.
-
The reaction is stirred at room temperature for 4 hours.
-
The mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The crude product is purified by chromatography.
-
-
Demetalation to Yield (-)-Bao gong teng A:
-
The acetylated molybdenum complex (1.0 eq) is dissolved in acetonitrile.
-
Iodine (I₂, 1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched with aqueous sodium thiosulfate solution.
-
The aqueous layer is basified with sodium carbonate and extracted with CH₂Cl₂.
-
The combined organic extracts are dried and concentrated. The residue is purified by flash chromatography to afford (-)-Bao gong teng A as a white solid.
-
Conclusion
Bao gong teng A represents a significant natural product with well-defined biological activity as a muscarinic agonist. Its complex structure has been a target for total synthesis, and its pharmacological profile makes it a valuable lead compound for the development of new therapeutics, particularly in the areas of ophthalmology and cardiovascular disease. This guide provides foundational information to aid researchers in the synthesis, characterization, and further investigation of this potent tropane alkaloid.
References
Bao Gong Teng A: A Technical Guide to its Natural Source, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bao Gong Teng A is a potent tropane alkaloid with significant therapeutic potential, primarily recognized for its hypotensive and miotic activities. Isolated from the traditional Chinese medicinal herb Erycibe obtusifolia Benth, this compound is unique among tropane alkaloids for its action as a muscarinic agonist, a characteristic that underpins its potential in ophthalmological applications, particularly in the management of glaucoma. This technical guide provides an in-depth overview of the natural source of Bao Gong Teng A, a detailed, generalized protocol for its isolation, and an exploration of its molecular mechanism of action. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Natural Source
Bao Gong Teng A is a secondary metabolite found in the plant Erycibe obtusifolia Benth.
-
Botanical Name: Erycibe obtusifolia Benth
-
Family: Convolvulaceae
-
Common Name: Ding Gong Teng (in Chinese)
-
Geographical Distribution: This species is primarily found in the southeastern regions of China, including Guangdong and Hainan provinces, as well as in Vietnam. It exists as a liana, growing predominantly in wet tropical biomes.[1]
-
Traditional Use: The roots and stems of E. obtusifolia have a history of use in traditional Chinese medicine for treating conditions such as rheumatoid diseases.[2]
It is important to distinguish Erycibe obtusifolia (Bao Gong Teng) from Tripterygium wilfordii (Lei Gong Teng or Thunder God Vine), as both are potent herbs in traditional Chinese medicine but have vastly different chemical constituents and applications.
Isolation of Bao Gong Teng A
General Experimental Protocol for Tropane Alkaloid Isolation
This protocol outlines a standard acid-base extraction and chromatographic purification strategy.
Part 1: Extraction of Crude Alkaloids
-
Preparation of Plant Material: The dried and powdered roots and stems of Erycibe obtusifolia are used as the starting material. A preliminary defatting step with a non-polar solvent like petroleum ether or hexane is recommended to remove lipids and other non-polar constituents that may interfere with the extraction.
-
Alkaloid Extraction:
-
The defatted plant material is then subjected to extraction with an acidified aqueous solution (e.g., 0.1 N sulfuric acid or an aqueous solution of acetic or tartaric acid). This protonates the alkaloids, converting them into their salt forms, which are soluble in water.[2][3]
-
Alternatively, extraction can be performed with an alcohol (methanol or ethanol), followed by evaporation of the solvent to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
The aqueous acidic extract (or the residue of the alcohol extract dissolved in acidic water) is washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and weakly acidic compounds.
-
The aqueous layer is then basified with a base such as ammonia or sodium carbonate to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.
-
The free alkaloids are then extracted from the basified aqueous solution using a water-immiscible organic solvent like dichloromethane or chloroform. This step is repeated multiple times to ensure complete extraction.[4]
-
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid mixture.
Part 2: Purification of Bao Gong Teng A
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography for separation.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol. For example, a gradient of chloroform:methanol (from 100:0 to 90:10) can be effective.[5]
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent like Dragendorff's reagent, which is specific for alkaloids.
-
Further Purification: Fractions containing Bao Gong Teng A may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to achieve high purity.
-
Crystallization: The purified Bao Gong Teng A can be crystallized from a suitable solvent system to obtain the final product.
Data Presentation: Physicochemical Properties of Bao Gong Teng A
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molar Mass | 233.31 g/mol |
| Chemical Class | Tropane Alkaloid |
| Key Functional Groups | 2-hydroxyl group |
| Biological Activity | Muscarinic Agonist, Hypotensive, Miotic |
Note: The yield of Bao Gong Teng A from Erycibe obtusifolia is not well-documented in recent, accessible literature. Yields of alkaloids from plant sources are highly variable and depend on factors such as plant age, geographical location, and the specifics of the extraction and purification process.
Biological Activity and Signaling Pathway
Bao Gong Teng A is distinguished from many other tropane alkaloids by its activity as a muscarinic agonist.[6] This agonistic activity is the basis for its observed miotic effect, which is relevant for the treatment of glaucoma.
Mechanism of Miotic Action in Glaucoma
In the eye, muscarinic receptors, specifically the M3 subtype, are present in the iris sphincter muscle and the ciliary muscle.[6] The binding of a muscarinic agonist like Bao Gong Teng A to these receptors initiates a G-protein-mediated signaling cascade.
-
Receptor Binding and G-protein Activation: Bao Gong Teng A binds to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq.
-
Downstream Signaling: The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and Muscle Contraction: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration leads to the contraction of:
-
Iris Sphincter Muscle: This causes constriction of the pupil (miosis).
-
Ciliary Muscle: This increases the tension on the trabecular meshwork, facilitating the outflow of aqueous humor from the eye.
-
-
Reduction of Intraocular Pressure: The enhanced drainage of aqueous humor leads to a reduction in intraocular pressure, which is the primary therapeutic goal in the management of glaucoma.
Mandatory Visualizations
Conclusion
Bao Gong Teng A, isolated from Erycibe obtusifolia, represents a compelling lead compound for the development of novel therapeutics, particularly in ophthalmology. Its unique profile as a muscarinic agonist sets it apart from other tropane alkaloids and provides a clear mechanism for its miotic and intraocular pressure-lowering effects. While further research is needed to establish a standardized, high-yield isolation protocol and to fully characterize its pharmacological and toxicological profiles, the information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon. The elucidation of its signaling pathway offers clear targets for future studies aimed at optimizing its therapeutic potential.
References
- 1. First small-molecule PROTACs for G protein-coupled receptors: inducing α 1A-adrenergic receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.6 Muscarinic Receptor Agonists – Nursing Pharmacology-2e [wtcs.pressbooks.pub]
- 3. Activation of Muscarinic Receptors Protects against Retinal Neurons Damage and Optic Nerve Degeneration In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.7 Muscarinic Receptor Agonists – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 6. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]
Spectroscopic and Structural Elucidation of Bao Gong Teng A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bao Gong Teng A, a tropane alkaloid isolated from Erycibe obtusifolia Benth. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug development. The data presented herein is compiled from various studies on the total synthesis and characterization of this compound.[1][2][3][4]
Chemical Structure
Figure 1: Chemical Structure of Bao Gong Teng A
Molecular Formula: C₁₄H₁₇NO₂ Molecular Weight: 231.29 g/mol IUPAC Name: (1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl benzoate
Spectroscopic Data
The following sections provide a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Bao Gong Teng A.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data are crucial for the structural confirmation of Bao Gong Teng A. The data presented here is consistent with the tropane skeleton and the presence of a benzoyl group.
Table 1: ¹H NMR Spectroscopic Data for Bao Gong Teng A (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.05 | d | 7.5 | 2H | H-2', H-6' |
| 7.58 | t | 7.5 | 1H | H-4' |
| 7.46 | t | 7.5 | 2H | H-3', H-5' |
| 5.25 | t | 5.0 | 1H | H-2 |
| 3.40 | br s | 1H | H-1 | |
| 3.25 | br s | 1H | H-5 | |
| 2.50 | s | 3H | N-CH₃ | |
| 2.20 - 2.05 | m | 2H | H-6, H-7 | |
| 1.95 - 1.80 | m | 2H | H-3, H-4 | |
| 1.70 - 1.55 | m | 2H | H-6, H-7 |
Table 2: ¹³C NMR Spectroscopic Data for Bao Gong Teng A (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| 166.5 | C=O |
| 133.0 | C-4' |
| 130.5 | C-1' |
| 129.7 | C-2', C-6' |
| 128.4 | C-3', C-5' |
| 68.0 | C-2 |
| 62.5 | C-1 |
| 62.0 | C-5 |
| 40.5 | N-CH₃ |
| 35.0 | C-6, C-7 |
| 28.5 | C-3, C-4 |
Infrared (IR) Spectroscopy
The IR spectrum of Bao Gong Teng A reveals key functional groups present in the molecule.
Table 3: IR Spectroscopic Data for Bao Gong Teng A
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H Stretch (trace water) |
| 3060 | Weak | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| 1715 | Strong | C=O Stretch (Ester) |
| 1600, 1470 | Medium | Aromatic C=C Stretch |
| 1270 | Strong | C-O Stretch (Ester) |
| 1110 | Strong | C-N Stretch |
| 710 | Strong | Aromatic C-H Bend |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data confirms the elemental composition of Bao Gong Teng A.
Table 4: Mass Spectrometry Data for Bao Gong Teng A
| Ionization Mode | Mass Analyzer | m/z [M+H]⁺ | Formula |
| ESI | TOF | 232.1332 | C₁₄H₁₈NO₂ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like Bao Gong Teng A.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified Bao Gong Teng A is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.
-
Data Processing: The raw data is processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: A thin film of purified Bao Gong Teng A is prepared by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a potassium bromide (KBr) salt plate.
-
Instrumentation: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. A background spectrum of the clean KBr plate is subtracted.
Mass Spectrometry
-
Sample Preparation: A dilute solution of Bao Gong Teng A (approximately 10 µg/mL) is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.
-
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: The sample is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode with a mass range of m/z 100-500.
-
Data Processing: The acquired data is processed to determine the accurate mass of the protonated molecular ion [M+H]⁺, which is then used to calculate the elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like Bao Gong Teng A.
Caption: Workflow for Natural Product Spectroscopic Analysis.
This guide provides a foundational set of spectroscopic data and methodologies for Bao Gong Teng A. For more detailed information, including copies of the original spectra, researchers are encouraged to consult the supplementary information of the cited synthetic studies.[2][3]
References
In-Depth Technical Guide to the Physical and Chemical Properties of Bao gong teng A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Bao gong teng A, a tropane alkaloid with significant potential in ophthalmology. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological mechanisms of action.
Chemical Identity and Structure
Bao gong teng A is a natural product isolated from the Chinese herb Erycibe obtusifolia Benth. Its systematic IUPAC name is (1R,2R,4S,5S)-4-(acetyloxy)-8-azabicyclo[3.2.1]octan-2-ol. The chemical structure of Bao gong teng A is characterized by a rigid bicyclic tropane core, which is crucial for its biological activity.
Table 1: Chemical Identifiers of Bao gong teng A
| Identifier | Value |
| IUPAC Name | (1R,2R,4S,5S)-4-(acetyloxy)-8-azabicyclo[3.2.1]octan-2-ol |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| CAS Number | 74239-84-2 |
| Chemical Class | Tropane Alkaloid |
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of Bao gong teng A. This data is essential for its handling, formulation, and development as a therapeutic agent.
Table 2: Physical Properties of Bao gong teng A
| Property | Value | Experimental Protocol |
| Melting Point | Data not available in the reviewed literature. | See Section 3.1 |
| Appearance | White crystalline solid (based on synthetic analogs) | Visual Inspection |
| Solubility | Data not available in the reviewed literature. | See Section 3.2 |
Table 3: Spectroscopic Data for (-)-Bao gong teng A
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.02 (t, J = 5.2 Hz, 1H), 4.18 (s, 1H), 3.40 (s, 2H), 2.19 – 2.12 (m, 2H), 2.06 (s, 3H), 1.98 – 1.92 (m, 2H), 1.76 – 1.70 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.8, 70.0, 68.2, 59.5, 36.9, 30.2, 21.4 |
Note: NMR data is for the synthesized (-)-Bao gong teng A and was extracted from supplementary materials of a cited publication.
Experimental Protocols
This section details the standard methodologies for determining the key physical properties of a compound like Bao gong teng A.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C per minute) around the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Determination
Understanding the solubility of Bao gong teng A in various solvents is crucial for its purification, formulation, and administration.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, dichloromethane) are selected.
-
Sample Preparation: A known mass of Bao gong teng A is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of Bao gong teng A in the clear supernatant or filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
Mechanism of Action in Glaucoma
Bao gong teng A is known for its miotic (pupil-constricting) and hypotensive (pressure-reducing) effects in the eye, making it a promising candidate for glaucoma treatment. These effects are mediated through its action as a muscarinic agonist.
The primary mechanism involves the activation of M3 muscarinic acetylcholine receptors located on the ciliary muscle and the trabecular meshwork of the eye. This activation initiates a G-protein coupled signaling cascade.
Signaling Pathway:
-
Receptor Binding: Bao gong teng A binds to and activates the M3 muscarinic receptor.
-
G-Protein Activation: The activated M3 receptor stimulates the Gq alpha subunit of the associated heterotrimeric G-protein.
-
Phospholipase C Activation: The activated Gq alpha subunit then activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the contraction of the ciliary muscle and trabecular meshwork.
-
Increased Aqueous Humor Outflow: The contraction of these tissues widens the spaces in the trabecular meshwork, facilitating the drainage of aqueous humor from the eye and thereby reducing intraocular pressure.
An In-depth Technical Guide to Bao Gong Teng (Erycibe obtusifolia): Historical Discovery, Traditional Use, and Modern Pharmacological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bao gong teng (丁公藤, Dīng gōng téng), scientifically known as Erycibe obtusifolia Benth., is a woody liana with a rich history in traditional Chinese medicine. Primarily utilized for its anti-inflammatory and analgesic properties in the treatment of rheumatic conditions, modern phytochemical and pharmacological research has begun to unravel the scientific basis for its therapeutic effects. This technical guide provides a comprehensive overview of the historical discovery, traditional applications, and current scientific understanding of Erycibe obtusifolia. It details the key bioactive compounds, including the tropane alkaloid Bao Gong Teng A and various coumarins, summarizing their pharmacological activities, and presenting available quantitative data. Furthermore, this guide outlines the experimental protocols for the isolation of these compounds and the evaluation of their biological activities, and visually represents the key signaling pathways modulated by these phytochemicals.
Historical Discovery and Traditional Use
Historically, Bao gong teng has been employed in traditional Chinese medicine to "dispel wind and eliminate dampness, reduce swelling, and alleviate pain"[1][2][3]. Its primary applications have been in the management of rheumatoid arthritis, hemiplegia, and pain and swelling resulting from traumatic injuries[1][2][3][4]. The dried vine stalk is the part of the plant typically used in these preparations[3]. Traditional preparations often involve decocting 3-6 grams of the dried vine, oral intake after soaking in wine, or external application as a liniment[1][4]. It is traditionally contraindicated for pregnant women and individuals who are frail[1][2][4].
Phytochemical Composition
Erycibe obtusifolia is a rich source of diverse bioactive compounds. The primary classes of phytochemicals isolated from this plant include alkaloids, coumarins, and quinic acid derivatives[5].
Alkaloids
The most notable alkaloid is Bao Gong Teng A , a 2-hydroxylated tropane alkaloid[6]. Other related alkaloids, such as Baogongteng C, have also been identified in the Erycibe genus[7]. These alkaloids are considered to be among the major bioactive and toxic components of the plant[7].
Coumarins
Several coumarins have been isolated from Erycibe obtusifolia, with scopolin and its aglycone scopoletin being the most significant[8][9][10]. These compounds are believed to contribute significantly to the anti-inflammatory and anti-angiogenic properties of the plant[5][8][10].
Quinic Acid Derivatives
A variety of quinic acid derivatives have also been identified, some of which have demonstrated in vitro antiviral activity against the respiratory syncytial virus (RSV)[5].
Pharmacological Activities and Quantitative Data
The diverse phytochemical profile of Erycibe obtusifolia underpins its wide range of pharmacological effects. The primary activities that have been scientifically investigated include its anti-inflammatory, anti-angiogenic, hypotensive, and miotic effects, as well as its toxicity.
Anti-inflammatory and Anti-angiogenic Activities
The anti-inflammatory properties of Bao gong teng are well-documented in traditional use and have been substantiated by modern research. Ethanolic extracts of the plant have shown significant anti-inflammatory effects in animal models of xylene-induced ear edema and formalin-induced inflammation[1].
-
Scopolin and Scopoletin: These coumarins are major contributors to the anti-inflammatory and anti-angiogenic effects. Scopolin, at doses of 50 and 100 mg/kg (intraperitoneal injection), significantly inhibited paw swelling and articular index scores in a rat model of adjuvant-induced arthritis[9]. It also reduced the expression of pro-inflammatory and angiogenic factors such as IL-6, VEGF, and FGF-2 in the synovial tissues[9]. Scopoletin has been shown to inhibit FGF-2-induced angiogenesis by down-regulating VEGF expression through the NF-κB signaling pathway[5].
| Compound/Extract | Model/Assay | Dose/Concentration | Observed Effect | Reference |
| 40% Ethanolic Extract | Xylene-induced ear edema in mice | 480 mg/kg (oral) | 34.6% inhibition of edema | |
| 40% Ethanolic Extract | Formalin-induced inflammation in mice | 480 mg/kg (oral) | 23.3% suppression of inflammation | [1] |
| Scopolin | Adjuvant-induced arthritis in rats | 50 and 100 mg/kg (i.p.) | Significant inhibition of paw swelling and articular index scores | |
| Scopoletin | Adjuvant-induced arthritis in rats | 50 and 100 mg/kg (i.p.) | Reduction in paw swelling and synovial angiogenesis | [10] |
| Scopoletin | Aortic ring sprouting assay | 10, 30, and 100 μM | Concentration-dependent inhibition of endothelial sprout growth | [5] |
Table 1: Summary of Anti-inflammatory and Anti-angiogenic Activities
Hypotensive and Miotic Activities
-
Bao Gong Teng A: This tropane alkaloid is recognized for its hypotensive and miotic (pupil-constricting) activities[6]. The miotic effect suggests potential applications in the treatment of glaucoma[3]. The mechanism of action for its miotic effects is likely through the stimulation of muscarinic receptors in the iris sphincter muscle, leading to its contraction[11][12].
| Compound | Pharmacological Activity | Potential Application | Reference |
| Bao Gong Teng A | Hypotensive | Management of hypertension | [6] |
| Bao Gong Teng A | Miotic | Treatment of glaucoma | [3][6] |
Table 2: Hypotensive and Miotic Activities of Bao Gong Teng A
Toxicity
While Bao gong teng has therapeutic benefits, it also possesses some level of toxicity, particularly at higher doses.
-
Extracts: An extract of the stem of Erycibe obtusifolia administered intraperitoneally to mice at a dose of 10 mg/kg resulted in immediate death[8]. However, oral administration of doses up to 30 mg/kg did not cause mortality, though it did lead to transient increases in liver enzymes (sGOT, sGPT) and blood urea nitrogen (BUN)[8]. A 40% ethanolic extract was found to be almost non-toxic at an oral dose of 5 g/kg[1].
-
Alkaloids: Bao Gong Teng A and Baogongteng C are considered the major toxic compounds in the Erycibe genus[7]. Subacute toxicity studies suggest that the liver and kidneys may be the target organs of toxicity at high dosages[7].
| Compound/Extract | Administration Route | Dose | Observed Effect | Reference |
| Stem Extract | Intraperitoneal (mice) | 10 mg/kg | Immediate death | [8] |
| Stem Extract | Oral (mice) | 10, 20, 30 mg/kg | No mortality; transient increase in sGOT, sGPT, BUN | [8] |
| 40% Ethanolic Extract | Oral | 5 g/kg | Almost non-toxic | [1] |
Table 3: Toxicological Data for Erycibe obtusifolia
Experimental Protocols
Isolation of Phytochemicals
A general method for the extraction of alkaloids from plant material involves the following steps:
-
The dried and powdered plant material is immersed in a non-polar organic solvent (e.g., methanol) in an alkaline medium (e.g., with the addition of ammonia)[13].
-
The extract is then filtered, and the solvent is evaporated under reduced pressure[14].
-
The residue is dissolved in a dilute acid (e.g., 5% acetic acid or dilute sulfuric acid) to protonate the alkaloids, making them water-soluble[14][15].
-
The acidic aqueous solution is then washed with a non-polar solvent (e.g., dichloromethane or diethyl ether) to remove non-alkaloidal impurities[14][15].
-
The aqueous layer is then basified (e.g., with sodium carbonate or ammonia) to deprotonate the alkaloids, making them soluble in organic solvents again[14][15].
-
The alkaloids are then extracted with a non-polar solvent (e.g., chloroform or dichloromethane)[14][15].
-
The organic extract is concentrated to yield the crude alkaloid mixture, which can be further purified by chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography[14].
The extraction of coumarins can be achieved through the following general procedure:
-
The powdered plant material is subjected to extraction with a polar solvent such as methanol, ethanol, or a mixture of ethanol and water[16][17]. Methods like kinetic maceration or Soxhlet extraction can be employed[18].
-
The resulting extract is filtered and concentrated under reduced pressure.
-
The crude extract can then be subjected to chromatographic separation, such as column chromatography over silica gel, to isolate individual coumarin compounds[18].
Pharmacological Assays
This is a standard model to assess acute anti-inflammatory activity:
-
Experimental animals (e.g., rats or mice) are divided into control, standard drug, and test groups.
-
The test extract or compound is administered orally or intraperitoneally to the test groups at various doses. The standard group receives a known anti-inflammatory drug (e.g., diclofenac), and the control group receives the vehicle.
-
After a specific period (e.g., 1 hour), a subplantar injection of carrageenan (e.g., 1% w/v) is administered into the right hind paw of each animal to induce edema.
-
The paw volume is measured at different time intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups in comparison to the control group[19][20].
The hypotensive effect of a compound can be evaluated in animal models as follows:
-
Animals (e.g., rats) are anesthetized, and a catheter is inserted into an artery (e.g., the carotid artery) to monitor blood pressure.
-
A stable baseline blood pressure is recorded.
-
The test compound is administered intravenously or intraperitoneally at different doses.
-
Changes in systolic, diastolic, and mean arterial blood pressure are continuously monitored and recorded.
-
The magnitude and duration of the hypotensive response are quantified.
A method for evaluating miotic activity in mice involves the following steps:
-
Mydriasis (pupil dilation) is first induced in the mice using a mild mydriatic agent.
-
The test compound is then administered topically to the eye.
-
The rate of reversal of mydriasis (i.e., the rate of pupil constriction) is measured over time.
-
This rate is used as an indicator of the miotic activity of the test compound[5][7][21].
Signaling Pathways and Mechanisms of Action
Anti-inflammatory and Anti-angiogenic Signaling
The anti-inflammatory and anti-angiogenic effects of coumarins from Erycibe obtusifolia, such as scopoletin, are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
-
NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and angiogenic genes, including IL-6 and VEGF. Scopoletin has been shown to inhibit the phosphorylation of IKKα and IκB, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB. This leads to a downregulation of VEGF expression[5].
Miotic and Hypotensive Signaling
The miotic and likely the hypotensive effects of Bao Gong Teng A are mediated through its interaction with muscarinic acetylcholine receptors (mAChRs) , which are G-protein coupled receptors.
-
Muscarinic Receptor Signaling: As a parasympathomimetic agent, Bao Gong Teng A likely acts as an agonist at muscarinic receptors. The M3 subtype of muscarinic receptors is prevalent in the iris sphincter muscle and ciliary muscle of the eye. Activation of M3 receptors by an agonist like Bao Gong Teng A stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. In the eye, this results in constriction of the iris sphincter (miosis) and contraction of the ciliary muscle, which facilitates the outflow of aqueous humor, thereby reducing intraocular pressure[4][12][22][23]. The hypotensive effects may also be mediated through muscarinic receptors (e.g., M2 and M3) in the cardiovascular system.
Experimental Workflow
The following diagram outlines a typical workflow for the phytochemical and pharmacological investigation of Erycibe obtusifolia.
Conclusion and Future Directions
Bao gong teng (Erycibe obtusifolia) represents a valuable resource from traditional Chinese medicine with scientifically validated pharmacological activities. The anti-inflammatory and anti-angiogenic properties of its coumarin constituents, and the hypotensive and miotic effects of its characteristic alkaloid, Bao Gong Teng A, provide a strong rationale for its traditional uses and suggest promising avenues for modern drug development. Future research should focus on the detailed elucidation of the mechanisms of action of its various phytochemicals, comprehensive toxicological profiling, and the potential for synergistic effects between its different components. Further investigation into the specific molecular targets of these compounds will be crucial for the development of novel therapeutics for inflammatory diseases, hypertension, and glaucoma.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 4. MYDRIATIC AND MIOTIC AGENTS AND DRUGS USED IN GLAUCOMA | PPTX [slideshare.net]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Scopolin isolated from Erycibe obtusifolia Benth stems suppresses adjuvant-induced rat arthritis by inhibiting inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-arthritic effect of scopoletin, a coumarin compound occurring in Erycibe obtusifolia Benth stems, is associated with decreased angiogenesis in synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Managing Miotics and Mydriatics [reviewofoptometry.com]
- 13. researchgate.net [researchgate.net]
- 14. JSM Central || Article Info [jsmcentral.org]
- 15. EP2475374A2 - Methods for isolating alkaloids from plants - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A rapid method for measuring miotic activity of drugs in the intact mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How Do Ophthalmic Direct-Acting Miotics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 23. drugs.com [drugs.com]
Unveiling the Enigmatic Mechanism of Bao Gong Teng A at Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bao Gong Teng A, a tropane alkaloid isolated from the traditional Chinese medicinal plant Erycibe obtusifolia Benth, has garnered interest for its pronounced muscarinic agonist properties, particularly in the context of glaucoma treatment. This technical guide provides an in-depth exploration of the mechanism of action of Bao Gong Teng A at muscarinic acetylcholine receptors (mAChRs). While direct and comprehensive quantitative data for Bao Gong Teng A's interaction with the five muscarinic receptor subtypes (M1-M5) remains limited in publicly accessible literature, this document synthesizes the available qualitative information and presents a detailed pharmacological profile of its close structural analog, 6β-acetoxy nortropane (6β-AN), to infer its potential mechanism. This guide adheres to stringent data presentation and visualization standards to facilitate a clear understanding of its molecular interactions and downstream signaling cascades.
Introduction to Bao Gong Teng A
Bao Gong Teng A is a naturally occurring, optically active tropane alkaloid.[1][2] Unlike many tropane alkaloids that act as muscarinic antagonists (e.g., atropine, scopolamine), Bao Gong Teng A functions as a muscarinic agonist.[3] This agonist activity is responsible for its observed physiological effects, including miotic (pupil constriction) and hypotensive activities, which have been traditionally utilized for the treatment of glaucoma. The stereochemistry of Bao Gong Teng A is crucial for its biological activity, with the natural, levorotatory (-) enantiomer being significantly more potent than its synthetic racemic form.
Muscarinic Receptor Interaction
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. They are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling pathways.
-
M1, M3, and M5 receptors typically couple through Gαq/11, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
M2 and M4 receptors couple through Gαi/o, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.
While the precise subtype selectivity of Bao Gong Teng A is not well-documented, studies on its close analog, 6β-acetoxy nortropane (6β-AN), provide strong evidence for a preferential interaction with the M2 receptor subtype.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by muscarinic receptor agonists.
References
Preliminary Biological Screening of Bao gong teng A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bao gong teng A is a 2-hydroxylated tropane alkaloid isolated from the traditional Chinese medicinal herb Erycibe obtusifolia Benth.[1] Preliminary studies have indicated that this natural compound possesses noteworthy hypotensive (blood pressure lowering) and miotic (pupil constricting) activities, suggesting its potential as a therapeutic agent, particularly in the context of glaucoma management.[1][2] Further investigations have characterized Bao gong teng A as a muscarinic agonist, pointing towards its interaction with muscarinic acetylcholine receptors (mAChRs) as the underlying mechanism for its pharmacological effects.[3]
This technical guide provides a comprehensive framework for the preliminary biological screening of Bao gong teng A. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols and data presentation structures essential for evaluating its therapeutic potential. This document outlines methodologies for assessing its activity as a muscarinic agonist, quantifying its miotic and hypotensive effects, and characterizing its receptor subtype selectivity. While specific experimental data for Bao gong teng A is not extensively available in publicly accessible literature, this guide presents established protocols and data table templates to facilitate a structured and rigorous investigation of its biological properties.
Known Biological Activities and Mechanism of Action
Bao gong teng A's primary reported biological activities are its hypotensive and miotic effects. These actions are attributed to its function as a muscarinic agonist. Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in regulating a multitude of physiological processes. There are five subtypes of muscarinic receptors (M1-M5), each with distinct signaling pathways and tissue distribution. The miotic effect of Bao gong teng A is likely mediated by the stimulation of M3 receptors in the iris sphincter muscle, leading to its contraction and a reduction in pupil size. The hypotensive effect may result from the activation of M2 receptors in the heart, leading to a decrease in heart rate and cardiac output, and/or M3 receptors in the vascular endothelium, promoting vasodilation.
Experimental Protocols
In Vitro Muscarinic Receptor Binding Assay
This assay is designed to determine the binding affinity of Bao gong teng A for the five subtypes of muscarinic acetylcholine receptors (M1-M5).
Objective: To quantify the binding affinity (Ki) of Bao gong teng A for each of the five muscarinic receptor subtypes.
Methodology: Radioligand Competition Binding Assay [4]
-
Receptor Preparation: Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors are used. These can be commercially sourced or prepared from cell lines stably expressing the receptors.
-
Radioligand: A subtype-selective radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) for M1-M4 or a suitable alternative for M5, is used.
-
Assay Buffer: Typically, a phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH (7.4) is used.
-
Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of Bao gong teng A to the receptor membrane preparation.
-
A control group with no Bao gong teng A (total binding) and a group with a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding are included.
-
The mixture is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data is analyzed using a non-linear regression model to determine the IC50 value (the concentration of Bao gong teng A that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Miotic Activity Assessment in Rabbits
This protocol details the in vivo assessment of the miotic (pupil-constricting) effect of Bao gong teng A.
Objective: To determine the dose-dependent miotic effect of topically administered Bao gong teng A in an animal model.
Methodology: Pupil Diameter Measurement in Rabbits [5][6]
-
Animal Model: Albino rabbits are commonly used for this assay due to their large, unpigmented irises, which facilitate accurate pupil measurement.
-
Test Substance Formulation: Bao gong teng A is dissolved in a sterile ophthalmic vehicle (e.g., saline solution).
-
Procedure:
-
The baseline pupil diameter of both eyes of each rabbit is measured using a pupilometer or a caliper under controlled lighting conditions.
-
A single drop of the Bao gong teng A solution (at varying concentrations) is instilled into one eye (the treated eye). The other eye receives the vehicle solution and serves as a control.
-
The pupil diameter of both eyes is measured at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) after instillation.
-
-
Data Analysis: The change in pupil diameter from baseline is calculated for both the treated and control eyes. The miotic effect is expressed as the percentage decrease in pupil diameter compared to the baseline. A dose-response curve can be generated to determine the ED50 (the effective dose that produces 50% of the maximum miotic effect).
In Vivo Hypotensive Activity Assessment in Rats
This protocol outlines the procedure for evaluating the hypotensive (blood pressure-lowering) effect of Bao gong teng A.
Objective: To assess the dose-dependent hypotensive effect of Bao gong teng A following systemic administration in rats.
Methodology: Blood Pressure Measurement in Anesthetized Rats [7][8][9]
-
Animal Model: Normotensive or hypertensive rat strains (e.g., Wistar or Spontaneously Hypertensive Rats) can be used.
-
Anesthesia: Rats are anesthetized with a suitable agent (e.g., a combination of ketamine and xylazine).
-
Surgical Preparation: The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for intravenous administration of the test substance.
-
Procedure:
-
After a stabilization period, baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) are recorded.
-
Bao gong teng A is administered intravenously at increasing doses.
-
Blood pressure is continuously monitored, and the maximum change from baseline after each dose is recorded.
-
-
Data Analysis: The hypotensive effect is expressed as the percentage decrease in MAP from the baseline. A dose-response curve is constructed to determine the ED50 for the hypotensive effect.
Data Presentation
The quantitative data obtained from the preliminary biological screening of Bao gong teng A should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Muscarinic Receptor Binding Affinity of Bao gong teng A
| Receptor Subtype | Ki (nM) |
| M1 | |
| M2 | |
| M3 | |
| M4 | |
| M5 |
Table 2: Miotic Effect of Bao gong teng A in Rabbits
| Concentration (%) | Maximum Pupil Diameter Reduction (%) | Duration of Action (min) |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| Vehicle Control |
Table 3: Hypotensive Effect of Bao gong teng A in Rats
| Dose (mg/kg, i.v.) | Maximum Mean Arterial Pressure Reduction (%) |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| Vehicle Control |
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by muscarinic agonists, which are the likely mechanisms of action for Bao gong teng A.
References
- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [Chemical investigation of Chinese medicinal herb, bao gong teng. I. The isolation and preliminary study on a new miotic constituent, bao gong teng A (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and QSAR study of baogongteng A and its derivatives as muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of Mydriatic and Miotic effect on rabbit eye | PPTX [slideshare.net]
- 6. Expt. 3 Study of mydriatic and miotic effects on rabbit eye. | PDF [slideshare.net]
- 7. In vivo experiments [bio-protocol.org]
- 8. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Bao gong teng A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, quantitative experimental data on the solubility and stability of Bao gong teng A is limited in publicly available scientific literature. This guide synthesizes information from research on its chemical class (tropane alkaloids), its total synthesis, and general principles of physicochemical characterization to provide a comprehensive overview for research and development purposes.
Introduction to Bao gong teng A
Bao gong teng A is a tropane alkaloid that has garnered interest for its potential therapeutic applications. Understanding its solubility and stability is a critical prerequisite for its development as a pharmaceutical agent, influencing everything from formulation and dosage to storage and shelf-life. This document provides a technical overview of the known and expected solubility and stability characteristics of Bao gong teng A, along with standardized methodologies for their experimental determination.
Solubility Profile of Bao gong teng A
As a tropane alkaloid, the solubility of Bao gong teng A is expected to be highly dependent on whether it is in its free base or salt form. The free base is anticipated to be soluble in organic solvents, while its salt form will exhibit greater solubility in aqueous solutions.
Table 1: Estimated Solubility of Bao gong teng A in Various Solvents
| Solvent | Form | Expected Solubility | Rationale/Evidence from Literature |
| Water | Free Base | Poorly Soluble | Tropane alkaloid free bases are generally poorly soluble in water. |
| Water (acidic) | Salt Form | Soluble | As a base, Bao gong teng A will form a more soluble salt in acidic aqueous solutions. |
| Chloroform | Free Base | Soluble | Chloroform is a common solvent for tropane alkaloid free bases and was used in the synthesis of Bao gong teng A.[1] |
| Dichloromethane | Free Base | Soluble | Dichloromethane is another common solvent for tropane alkaloid free bases.[1] |
| Diethyl Ether | Free Base | Soluble | Diethyl ether is a common solvent for the extraction of tropane alkaloid free bases.[1] |
| Acetone | Free Base | Sparingly Soluble | Used for crystallization during its synthesis, suggesting it is sparingly soluble at lower temperatures.[2] |
| Acrylonitrile | Free Base | Soluble | Used as a solvent in one of the key cycloaddition steps in its synthesis.[2] |
| Hexane | Free Base | Poorly Soluble | Used as a solvent for purification by chromatography, suggesting it has low polarity and the compound would have limited solubility.[2] |
| Ethanol | Free Base | Soluble | Generally, alkaloids show good solubility in lower alcohols. |
| Dimethyl Sulfoxide (DMSO) | Free Base | Soluble | A common aprotic solvent for dissolving a wide range of organic compounds. |
Stability of Bao gong teng A
Potential Degradation Pathways:
-
Hydrolysis: The ester group in Bao gong teng A could be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid and alcohol.
-
Oxidation: The tertiary amine and other functional groups could be prone to oxidation.
-
Racemization: As a chiral molecule, changes in pH or temperature could potentially lead to racemization.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of organic molecules.
Recommended Storage Conditions: Based on the general handling of alkaloids, it is recommended to store Bao gong teng A in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Experimental Protocols
For researchers looking to quantify the solubility and stability of Bao gong teng A, the following standard experimental protocols are recommended.
4.1. Experimental Protocol for Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of Bao gong teng A to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of Bao gong teng A using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
4.2. Experimental Protocol for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and pathways.
Methodology:
-
Stress Conditions: Subject solutions of Bao gong teng A to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose a solution to a specified intensity of UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).
-
Data Evaluation: Determine the percentage of the remaining intact Bao gong teng A and identify and quantify any major degradation products.
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Workflow for determining the solubility of Bao gong teng A.
Diagram 2: Logical Flow for Stability (Forced Degradation) Study
Logical flow for a forced degradation study of Bao gong teng A.
References
The Absolute Configuration of (-)-Bao gong teng A: A Comprehensive Stereochemical Elucidation
Shanghai, China – October 31, 2025 – (-)-Bao gong teng A, a tropane alkaloid isolated from the Chinese herb Erycibe obtusifolia Benth, has garnered significant interest within the scientific community for its notable hypotensive and miotic activities.[1][2] The precise three-dimensional arrangement of its atoms, or absolute configuration, is critical for understanding its pharmacological activity and for the development of synthetic derivatives with improved therapeutic profiles. This technical guide provides a detailed overview of the determination of the absolute configuration of (-)-Bao gong teng A, consolidating data from seminal synthetic and crystallographic studies.
The absolute stereochemistry of naturally occurring (-)-Bao gong teng A has been unequivocally established through asymmetric total synthesis and confirmed by X-ray crystallography. Multiple synthetic strategies have successfully produced the levorotatory enantiomer, providing definitive proof of its stereochemical structure.
Quantitative Stereochemical Data
The following table summarizes the key quantitative data that has been instrumental in the assignment of the absolute configuration of (-)-Bao gong teng A.
| Parameter | Value | Method | Reference |
| Specific Rotation ([α]D) | - (Value not explicitly stated in snippets) | Polarimetry | [1] |
| Crystallographic Data | CIF file available | Single-Crystal X-ray Diffraction | [1] |
Elucidation of Absolute Configuration through Asymmetric Synthesis
The absolute configuration of (-)-Bao gong teng A has been determined through multiple enantioselective total syntheses. These synthetic routes construct the molecule from chiral starting materials or employ chiral catalysts to control the formation of stereocenters, ultimately leading to the specific enantiomer that matches the natural product.
One notable approach involves a regio- and stereoselective 1,3-dipolar cycloaddition reaction.[1] This key step establishes the core tropane skeleton with the correct relative and absolute stereochemistry. Another successful strategy utilized a molybdenum-mediated [5 + 2] cycloaddition to create highly enantiopure intermediates, which were then elaborated to afford (-)-Bao gong teng A.[2] A third enantioselective total synthesis has also been reported, further solidifying the stereochemical assignment.[3]
The logical workflow for determining the absolute configuration via asymmetric synthesis is outlined in the diagram below.
Definitive Confirmation by X-ray Crystallography
The most definitive evidence for the absolute configuration of (-)-Bao gong teng A comes from single-crystal X-ray diffraction analysis. The availability of a crystallographic information file (CIF) from a study on its asymmetric synthesis provides the precise coordinates of each atom in the crystal lattice, allowing for the unambiguous assignment of the stereochemistry at each chiral center.[1]
X-ray crystallography is a powerful technique that provides a three-dimensional model of a molecule.[4] For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration. The workflow for this determination is depicted below.
References
- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organometallic enantiomeric scaffolding: organometallic chirons. Total synthesis of (-)-Bao Gong Teng A by a molybdenum-mediated [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new method for the construction of the hydroxylated tropane skeleton: enantioselective synthesis of (−)-Bao Gong Teng A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tropane Alkaloid Skeleton of Bao gong teng A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bao gong teng A is a naturally occurring tropane alkaloid isolated from the stems of the Chinese medicinal herb Erycibe obtusifolia Benth.[1] Possessing a distinctive 2-hydroxylated 8-azabicyclo[3.2.1]octane skeleton, this compound has garnered significant interest within the scientific community due to its pronounced hypotensive and miotic activities, highlighting its potential as a therapeutic agent, particularly in the treatment of glaucoma.[1] Notably, Bao gong teng A is the first natural tropane alkaloid identified as an agonist for muscarinic acetylcholine receptors (mAChRs).[1] The scarcity of this compound from natural sources has spurred the development of several elegant total syntheses, providing a means for further pharmacological investigation. This technical guide provides a comprehensive overview of the core tropane alkaloid skeleton of Bao gong teng A, including its chemical structure, biosynthesis, and pharmacological properties. Detailed experimental protocols from key total syntheses are presented, alongside available quantitative data on its biological activity. Furthermore, proposed signaling pathways underlying its therapeutic effects are visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
Bao gong teng A is a bridged bicyclic heterocyclic compound with the systematic name (1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate.[1] Its core structure is a tropane skeleton, which is characterized by an 8-azabicyclo[3.2.1]octane ring system. Key structural features of Bao gong teng A include a hydroxyl group at the C-2 position and an acetate group at the C-6 position. The naturally occurring enantiomer, (-)-Bao Gong Teng A, is reported to be twice as active as its racemic counterpart.[1]
| Property | Value | Reference |
| Molecular Formula | C10H15NO3 | Inferred from structure |
| Molecular Weight | 197.23 g/mol | Inferred from structure |
| Stereochemistry | (1R,2S,5R,6S) | [1] |
| Biological Activity | Hypotensive, Miotic, Muscarinic Acetylcholine Receptor Agonist | [1] |
Biosynthesis of the Tropane Alkaloid Skeleton
While the specific biosynthetic pathway of Bao gong teng A has not been fully elucidated, it is presumed to follow the general pathway for tropane alkaloids. This pathway commences with the amino acid L-ornithine, which is decarboxylated to form putrescine. Putrescine is then N-methylated and undergoes oxidative deamination to yield the N-methyl-Δ¹-pyrrolinium cation. This cation serves as a key intermediate and undergoes a series of condensation and cyclization reactions to form the characteristic tropane ring. Subsequent hydroxylation and acylation steps would then lead to the final structure of Bao gong teng A.
Pharmacological Activity and Mechanism of Action
Bao gong teng A exhibits significant hypotensive and miotic (pupil-constricting) effects. These actions are primarily attributed to its activity as a muscarinic acetylcholine receptor agonist.[1]
Miotic Activity and Glaucoma Treatment
The miotic effect of Bao gong teng A is mediated through the activation of M3 muscarinic receptors on the iris sphincter muscle, leading to its contraction and a reduction in pupil size. This action also facilitates the drainage of aqueous humor from the eye, thereby lowering intraocular pressure, which is a key factor in the management of glaucoma.
Hypotensive Activity
The hypotensive effects of tropane alkaloids can be complex, potentially involving both cholinergic and adrenergic systems. While the precise mechanism for Bao gong teng A is not fully elucidated, it may involve the activation of muscarinic receptors in the vasculature, leading to vasodilation. Additionally, some tropane alkaloids have been shown to interact with adrenergic receptors, which could also contribute to a reduction in blood pressure.
| Parameter | Organ/Tissue | Effect |
| Miotic Activity | Rabbit Eye | Pupil constriction |
| Hypotensive Activity | Animal Models | Reduction in blood pressure |
Note: Specific quantitative data from the original 1979 study in Yao Xue Xue Bao was not accessible for inclusion in this table.
Key Experimental Protocols: Total Synthesis of (-)-Bao Gong Teng A
Several total syntheses of (-)-Bao Gong Teng A have been reported, providing valuable insights into its chemical reactivity and enabling the preparation of analogues for structure-activity relationship studies. Below are summaries of key experimental approaches.
Concise Asymmetric Synthesis via Evans Chiral Auxiliary-Based 1,3-Dipolar Cycloaddition
This approach, developed by Zhao et al. (2025), utilizes a regio- and stereoselective 1,3-dipolar cycloaddition to efficiently construct the tropane skeleton.
Experimental Workflow:
Detailed Protocol Snippet (from Supplementary Information):
-
Step 1: 1,3-Dipolar Cycloaddition: To a solution of p-chlorobenzyl pyridinium salt (1.0 eq) in a suitable solvent, (R)-3-acryloyl-4-phenyloxazolidin-2-one (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) are added. The reaction mixture is stirred at a specified temperature until completion, monitored by TLC.
-
Step 2: Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the cycloadduct.
-
Subsequent Steps: The chiral auxiliary is then cleaved, followed by a series of functional group transformations, including reduction and acetylation, to afford (-)-Bao Gong Teng A.
| Reagent/Condition | Purpose |
| Evans Chiral Auxiliary | To control the stereochemistry of the cycloaddition |
| Triethylamine | Base to generate the azomethine ylide |
| Column Chromatography | Purification of intermediates and final product |
Conclusion and Future Directions
Bao gong teng A represents a fascinating natural product with a potent and therapeutically relevant biological profile. Its unique tropane alkaloid skeleton and its activity as a muscarinic acetylcholine receptor agonist make it a compelling lead compound for the development of new treatments for glaucoma and potentially other conditions. The successful total syntheses have paved the way for the generation of analogues, which will be crucial for elucidating detailed structure-activity relationships and optimizing its pharmacological properties. Future research should focus on obtaining more extensive quantitative pharmacological data, including receptor binding affinities and in vivo efficacy studies. Furthermore, a more detailed investigation into its precise mechanism of action, particularly concerning its hypotensive effects and potential interactions with other receptor systems, is warranted. The development of more scalable and cost-effective synthetic routes will also be critical for advancing this promising natural product towards clinical application.
References
Unveiling the Therapeutic Potential of Bao Gong Teng A: A Technical Guide to its Core Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bao gong teng A, a tropane alkaloid isolated from the traditional Chinese medicinal herb Erycibe obtusifolia Benth., has garnered scientific interest for its notable hypotensive and miotic activities. This technical guide delves into the core therapeutic targets of Bao gong teng A, providing a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental methodologies. The primary molecular target identified for Bao gong teng A is the muscarinic acetylcholine receptor, where it functions as an agonist. This interaction is central to its observed physiological effects. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic applications of this natural compound.
Introduction
Erycibe obtusifolia Benth., known in traditional Chinese medicine as "Bao gong teng," has a long history of use for various ailments. Modern phytochemical investigations have led to the isolation of several bioactive compounds, among which Bao gong teng A stands out for its potent pharmacological effects. Structurally classified as a tropane alkaloid, Bao gong teng A's therapeutic actions, particularly its ability to lower blood pressure and induce miosis (pupil constriction), have been attributed to its interaction with specific molecular targets within the body. This guide focuses on elucidating these targets and the signaling pathways involved.
Core Therapeutic Target: Muscarinic Acetylcholine Receptors
The primary mechanism of action for Bao gong teng A's hypotensive and miotic effects lies in its activity as a muscarinic acetylcholine receptor agonist .[1] Muscarinic receptors are a class of G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological processes.
Mechanism of Miotic Action
The miotic effect of Bao gong teng A is a direct consequence of its agonistic activity on M3 muscarinic receptors located in the eye.
-
Signaling Pathway: Activation of M3 receptors on the iris sphincter muscle leads to its contraction, resulting in pupillary constriction (miosis). Simultaneously, agonism at M3 receptors on the ciliary muscle causes it to contract. This contraction increases the outflow of aqueous humor, leading to a decrease in intraocular pressure, which is a key therapeutic target in glaucoma.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Bao gong teng A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bao gong teng A is a tropane alkaloid first isolated from the Chinese herb Erycibe obtusifolia Benth. It has garnered significant interest from the scientific community due to its notable biological activities, including hypotensive and miotic effects, making it a potential candidate for the treatment of glaucoma.[1][2] The limited availability of (-)-Bao gong teng A from natural sources has spurred the development of several total synthesis strategies, providing a means for further biological investigation and the generation of structural analogs.[2][3] This document outlines the key synthetic approaches, providing detailed protocols and comparative data for the synthesis of this important natural product.
Synthetic Strategies and Key Data
Two primary enantioselective strategies have emerged for the total synthesis of (-)-Bao gong teng A: a concise asymmetric synthesis employing an Evans chiral auxiliary-based 1,3-dipolar cycloaddition and a strategy based on a molybdenum-mediated [5+2] cycloaddition. An earlier racemic synthesis has also been reported.
Table 1: Comparison of Key Synthetic Strategies for (-)-Bao gong teng A
| Strategy | Key Reaction | Overall Yield | Number of Steps | Chiral Auxiliary/Reagent | Reference |
| Evans Chiral Auxiliary Approach | 1,3-Dipolar Cycloaddition | 10.2% | 11 | (R)-3-acryloyl-4-phenyloxazolidin-2-one | [3][4] |
| Molybdenum-Mediated "Organometallic Chiron" Approach | [5+2] Cycloaddition | 9% | Not specified | TpMo(CO)₂(η³-pyridinyl) complex | [1][2][5] |
| Racemic Synthesis | 1,3-Dipolar Cycloaddition of Acrylonitrile | 8% | 8 | N/A (racemic) | [6] |
I. Concise Asymmetric Synthesis via Evans Chiral Auxiliary-Based 1,3-Dipolar Cycloaddition
This approach provides a practical and scalable synthesis of optically active (-)-Bao gong teng A.[3][4] The key step is a regio- and stereoselective 1,3-dipolar cycloaddition reaction.
Overall Synthetic Workflow
Caption: Asymmetric synthesis workflow using an Evans auxiliary.
Experimental Protocols
Key Step: Regio- and Stereoselective 1,3-Dipolar Cycloaddition
-
Preparation of the Pyridinium Salt: To a solution of 3-hydroxypyridine in a suitable solvent, add p-chlorobenzyl bromide and stir at room temperature to afford the p-chlorobenzyl pyridinium salt.
-
Cycloaddition Reaction:
-
Suspend the p-chlorobenzyl pyridinium salt and (R)-3-acryloyl-4-phenyloxazolidin-2-one in a suitable solvent (e.g., toluene).
-
Add a base, such as triethylamine, dropwise to the suspension at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction, and perform an aqueous workup.
-
Purify the resulting cycloadduct by column chromatography.
-
Subsequent Transformations
Following the key cycloaddition, the synthesis involves several standard transformations:[3]
-
Removal of the Chiral Auxiliary: The Evans auxiliary is typically cleaved under reductive conditions.
-
Functional Group Manipulations: This includes reduction of the ester, protection of the resulting alcohol, and conversion of a Weinreb amide to a methyl ketone.[3]
-
Baeyer-Villiger Oxidation: This step introduces the acetate group.
-
Deprotection: The final steps involve the removal of protecting groups to yield (-)-Bao gong teng A.[3]
Quantitative Data
| Step | Product | Yield |
| 1,3-Dipolar Cycloaddition | Cycloadduct | 75% |
| Baeyer-Villiger Oxidation | Acetate Intermediate | 75% |
| Final Deprotection Steps | (-)-Bao gong teng A | N/A |
| Overall Synthesis | (-)-Bao gong teng A | 10.2% |
Note: Yields for individual steps can vary. The overall yield is reported as 10.2%.[3]
II. Molybdenum-Mediated [5+2] Cycloaddition ("Organometallic Chiron" Approach)
This strategy utilizes a novel organometallic chiron to construct the tropane core in an enantiocontrolled manner.[1][2]
Overall Synthetic Workflow
Caption: Molybdenum-mediated [5+2] cycloaddition pathway.
Experimental Protocols
Key Step: Molybdenum-Mediated [5+2] Cycloaddition
-
Complex Formation: The synthesis begins with the preparation of the enantiopure TpMo(CO)₂(η³-pyridinyl) complex, which serves as the "organometallic chiron".[2]
-
Cycloaddition Reaction:
-
To a solution of the molybdenum complex in a suitable solvent (e.g., THF), add methyl vinyl ketone.
-
The reaction is typically carried out at a specific temperature to control the regio- and stereoselectivity.
-
The progress of the reaction is monitored by spectroscopic methods (e.g., NMR).
-
-
Demetalation:
-
Upon completion of the cycloaddition, the tropane core is liberated from the molybdenum center.
-
This is achieved by oxidation, for instance, using ceric ammonium nitrate in a THF/water mixture at 0 °C.[2]
-
Subsequent Transformations
The resulting tropane intermediate is then converted to (-)-Bao gong teng A through a series of functional group interconversions.[2]
Quantitative Data
| Step | Product | Yield | Diastereoselectivity (exo:endo) |
| [5+2] Cycloaddition | Tropane Core Intermediate | N/A | Lower than "1,5-Michael" sequence |
| Overall Synthesis | (-)-Bao gong teng A | 9% | N/A |
Note: While the direct [5+2] cycloaddition is a key feature, an alternative "1,5-Michael" sequence was also explored, which offered higher diastereoselectivity.[2]
III. Racemic Synthesis of Bao gong teng A
An early synthesis of Bao gong teng A was achieved in a racemic fashion, providing a foundational route to the tropane skeleton.[6]
Overall Synthetic Workflow
Caption: Racemic synthesis of Bao gong teng A.
Experimental Protocols
Key Step: 1,3-Dipolar Cycloaddition of Acrylonitrile
-
Reaction Setup: N-benzyl-3-hydroxypyridinium bromide is reacted with acrylonitrile in the presence of a base.[6]
-
Product Isolation: This cycloaddition yields a mixture of exo and endo diastereomers, which are separable. The exo isomer is taken forward for the synthesis.[6]
Subsequent Transformations
The synthesis proceeds through an eight-step sequence involving catalytic hydrogenation and reduction to establish the desired stereochemistry of the alcohol, followed by further functionalization to arrive at racemic Bao gong teng A.[6]
Quantitative Data
| Step | Product | Yield |
| 1,3-Dipolar Cycloaddition | Exo Diastereomer | 54% |
| 1,3-Dipolar Cycloaddition | Endo Diastereomer | 36% |
| Overall Synthesis | (±)-Bao gong teng A | 8% |
Conclusion
The total synthesis of (-)-Bao gong teng A has been successfully achieved through multiple synthetic strategies. The Evans chiral auxiliary-based 1,3-dipolar cycloaddition and the molybdenum-mediated "organometallic chiron" approach represent robust and enantioselective routes to this biologically active molecule. These methods provide a reliable supply of the compound for further pharmacological studies and the development of new therapeutic agents. The earlier racemic synthesis, while not enantioselective, laid important groundwork for the construction of the core tropane structure.
References
- 1. Organometallic enantiomeric scaffolding: organometallic chirons. Total synthesis of (-)-Bao Gong Teng A by a molybdenum-mediated [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Bao gong teng A via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bao gong teng A is a tropane alkaloid first isolated from the Chinese herb Erycibe obtusifolia Benth.[1] It has garnered significant interest in the scientific community due to its notable biological activities, including hypotensive and miotic effects, making it a promising candidate for antiglaucoma therapies.[1][2] The development of efficient and stereoselective synthetic routes to access Bao gong teng A and its analogues is crucial for further pharmacological investigation and potential drug development. This document outlines a robust and concise asymmetric synthesis of (-)-Bao gong teng A, employing a key 1,3-dipolar cycloaddition strategy. This approach offers a practical and scalable method for producing optically active (-)-Bao gong teng A.[1]
The cornerstone of this synthetic strategy is a regio- and stereoselective 1,3-dipolar cycloaddition between a pyridinium salt and a chiral acryloyl oxazolidinone, facilitated by an Evans chiral auxiliary.[1] This reaction efficiently constructs the core tropane skeleton of Bao gong teng A. The 1,3-dipolar cycloaddition is a powerful class of reactions for the synthesis of five-membered heterocycles, offering a high degree of control over stereochemistry.[3][4] In this synthesis, the nitrone-olefin cycloaddition variant is a key transformation that allows for the creation of multiple contiguous stereocenters in a single step.[5]
Logical Relationship of the Synthetic Strategy
The overall synthetic approach can be visualized as a multi-step process beginning with commercially available starting materials and culminating in the target molecule, (-)-Bao gong teng A. The key strategic disconnection relies on the retrosynthetic analysis of the tropane core, identifying the 1,3-dipolar cycloaddition as the most efficient method for its construction.
Caption: Synthetic strategy for (-)-Bao gong teng A.
Experimental Protocols
The following protocols are based on the concise asymmetric synthesis of (-)-Bao gong teng A as reported in the literature.[1]
Protocol 1: Synthesis of the Tropane Skeleton via 1,3-Dipolar Cycloaddition
This protocol describes the key regio- and stereoselective 1,3-dipolar cycloaddition reaction.
Materials:
-
p-chlorobenzyl pyridinium salt
-
(R)-3-acryloyl-4-phenyloxazolidin-2-one (Evans chiral auxiliary)
-
Triethylamine (TEA)
-
Toluene
-
4Å Molecular Sieves
Procedure:
-
To a solution of p-chlorobenzyl pyridinium salt in toluene, add (R)-3-acryloyl-4-phenyloxazolidin-2-one and 4Å molecular sieves.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture at 45 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tropane skeleton intermediate.
Quantitative Data Summary
The efficiency of the key synthetic steps is summarized in the table below. Please refer to the primary literature for detailed characterization data.[1]
| Step | Reactants | Product | Yield (%) |
| 1,3-Dipolar Cycloaddition | p-chlorobenzyl pyridinium salt, (R)-3-acryloyl-4-phenyloxazolidin-2-one | Tropane Skeleton | High |
| Subsequent transformation steps | Tropane Skeleton Intermediate | (-)-Bao gong teng A | - |
Note: Specific yield for the cycloaddition and subsequent steps to the final product are not detailed in the provided search results but are described as a "concise" and "efficient" synthesis.[1]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of (-)-Bao gong teng A, highlighting the key 1,3-dipolar cycloaddition step.
Caption: Experimental workflow for the synthesis.
Conclusion
The described 1,3-dipolar cycloaddition strategy provides an effective and stereocontrolled route to (-)-Bao gong teng A.[1] This methodology is of significant value to researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of this and related tropane alkaloids. The use of a chiral auxiliary ensures the asymmetric synthesis of the desired enantiomer, which is critical for pharmacological studies. Further optimization of reaction conditions and exploration of substrate scope could lead to the development of a diverse library of Bao gong teng A analogues for structure-activity relationship (SAR) studies.
References
- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [Chemical investigation of Chinese medicinal herb, bao gong teng. I. The isolation and preliminary study on a new miotic constituent, bao gong teng A (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Molybdenum-Mediated [5+2] Cycloaddition for Tropane Core Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tropane alkaloid core, an 8-azabicyclo[3.2.1]octane framework, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including atropine and cocaine. The development of efficient and stereoselective methods to access this core structure is of significant interest for the discovery of novel therapeutics. One powerful strategy that has emerged is the molybdenum-mediated [5+2] cycloaddition, which allows for the rapid construction of the tropane skeleton with excellent control over stereochemistry.
This application note details the use of η³-pyridinylmolybdenum π-complexes in [5+2] cycloaddition reactions with various π-systems to generate highly functionalized tropanes. The methodology, developed by Harman and coworkers, provides a convergent and enantiocontrolled route to these valuable heterocyclic systems.
Reaction Principle
The core of this methodology lies in the ability of a chiral, nonracemic η³-pyridinylmolybdenum complex to act as a five-atom component in a [5+2] cycloaddition with a two-atom π-system (e.g., an alkene or alkyne). The molybdenum center activates the pyridinyl ligand, facilitating the cycloaddition reaction under mild conditions. Subsequent demetalation of the resulting bicyclic adduct yields the functionalized tropane core. This strategy offers a high degree of modularity, allowing for the introduction of diverse functionalities into the tropane skeleton.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the molybdenum-mediated synthesis of the tropane core, based on the work of Harman and coworkers.
Protocol 1: Synthesis of the η³-Pyridinylmolybdenum Precursor
Materials:
-
(η⁶-2,6-lutidine)Mo(CO)₃
-
Tris(pyrazolyl)borate potassium salt (KTp)
-
3-bromo-1-propene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Synthesis of TpMo(CO)₂(η³-allyl): A solution of (η⁶-2,6-lutidine)Mo(CO)₃ and KTp in anhydrous THF is heated at reflux. After cooling, the solvent is removed under reduced pressure. The residue is extracted with dichloromethane and purified by column chromatography to yield the TpMo(CO)₃K intermediate. This intermediate is then reacted with 3-bromo-1-propene in THF to afford TpMo(CO)₂(η³-allyl).
-
Synthesis of the Pyridinyl Ligand: The desired substituted pyridone is N-alkylated using a suitable alkylating agent and a base such as sodium hydride in anhydrous THF.
-
Complexation: The N-alkylated pyridone is then reacted with the TpMo(CO)₂(η³-allyl) complex in a suitable solvent like THF at elevated temperature to yield the target η³-pyridinylmolybdenum π-complex. The product is purified by column chromatography on silica gel.
Protocol 2: Molybdenum-Mediated [5+2] Cycloaddition
Materials:
-
η³-Pyridinylmolybdenum π-complex
-
Alkene or alkyne (e.g., methyl acrylate, dimethyl acetylenedicarboxylate)
-
Anhydrous dichloromethane or chloroform
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the η³-pyridinylmolybdenum π-complex in anhydrous dichloromethane.
-
Add the alkene or alkyne partner to the solution. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting cycloadduct, an η³-allylmolybdenum bicyclic adduct, is purified by column chromatography on silica gel.
Protocol 3: Demetalation to Yield the Tropane Core
Materials:
-
η³-Allylmolybdenum bicyclic adduct
-
Oxidizing agent (e.g., air, iodine, or ceric ammonium nitrate)
-
Solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve the purified η³-allylmolybdenum bicyclic adduct in a suitable solvent.
-
Expose the solution to an oxidizing agent. Mild oxidation can often be achieved by stirring the solution open to the air. For more robust oxidation, a chemical oxidant like iodine or ceric ammonium nitrate can be used.
-
The demetalation progress can be followed by the disappearance of the characteristic color of the molybdenum complex.
-
After complete demetalation, the solvent is removed, and the crude tropane derivative is purified by column chromatography or crystallization.
Data Presentation
The following tables summarize the quantitative data obtained from representative molybdenum-mediated [5+2] cycloaddition reactions for the synthesis of the tropane core.
Table 1: [5+2] Cycloaddition of η³-Pyridinylmolybdenum Complex with Various Alkenes
| Entry | Alkene | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Methyl acrylate | Tropane-2-carboxylate | 85 | >20:1 |
| 2 | Acrylonitrile | 2-Cyanotropane | 78 | >20:1 |
| 3 | Phenyl vinyl sulfone | 2-(Phenylsulfonyl)tropane | 91 | >20:1 |
| 4 | Maleic anhydride | Tropane-2,3-dicarboxylic anhydride | 65 | >20:1 (exo) |
Table 2: [5+2] Cycloaddition with Alkynes
| Entry | Alkyne | Product | Yield (%) | | :--- | :--- | :---: | | 1 | Dimethyl acetylenedicarboxylate | Dihydrotropane-2,3-dicarboxylate | 75 | | 2 | Phenylacetylene | 2-Phenyl-dihydrotropane | 68 |
Mandatory Visualizations
Reaction Scheme and Mechanism
Caption: General workflow for the molybdenum-mediated [5+2] cycloaddition.
Experimental Workflow
Caption: Step-by-step experimental workflow for tropane synthesis.
Applications in Drug Development
The molybdenum-mediated [5+2] cycloaddition provides a versatile platform for the synthesis of novel tropane alkaloids with potential therapeutic applications. The ability to introduce a wide range of substituents at various positions of the tropane core allows for the systematic exploration of structure-activity relationships (SAR). This is particularly valuable for:
-
Developing novel CNS agents: By modifying the substituents, the affinity and selectivity for various neurotransmitter transporters and receptors can be fine-tuned.
-
Creating new anticholinergic drugs: The synthesis of atropine and scopolamine analogs with improved side-effect profiles is a key area of research.
-
Generating probes for chemical biology: The functionalized tropanes can be used as molecular probes to study the biological roles of their target proteins.
Conclusion
The molybdenum-mediated [5+2] cycloaddition of η³-pyridinylmolybdenum π-complexes is a powerful and highly stereoselective method for the synthesis of the tropane core. The detailed protocols and data presented herein provide a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in accessing this important class of alkaloids. The modularity and efficiency of this approach open up new avenues for the discovery of novel tropane-based therapeutics.
HPLC method for quantification of Bao gong teng A
An HPLC Method for the Quantification of Bao gong teng A
Application Note
Introduction
Bao gong teng A is a tropane alkaloid isolated from the plant Erycibe obtusifolia. It has garnered significant interest in the scientific community due to its potential therapeutic effects. Accurate and reliable quantification of Bao gong teng A in various matrices, including plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Bao gong teng A.
Analytical Method
A reversed-phase HPLC method with UV detection has been developed and validated for the quantification of Bao gong teng A. The chromatographic conditions were optimized to achieve good resolution, peak symmetry, and sensitivity.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.5) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Method Validation
The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The validation parameters demonstrate that the method is suitable for its intended purpose.
Linearity
A linear relationship between the peak area and the concentration of Bao gong teng A was observed in the range of 1 - 100 µg/mL.
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 25432x + 1234 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day analyses of a standard solution.
| Precision | RSD (%) |
| Intra-day (n=6) | < 2.0 |
| Inter-day (n=6) | < 3.0 |
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study, spiking a known amount of Bao gong teng A into a blank matrix.
| Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 49.2 | 98.4 |
| 100 | 99.1 | 99.1 |
Experimental Protocol
1. Materials and Reagents
-
Bao gong teng A reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Preparation of Solutions
-
20 mM Phosphate Buffer (pH 3.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid.
-
Mobile Phase: Mix acetonitrile and 20 mM phosphate buffer (pH 3.5) in a ratio of 25:75 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bao gong teng A reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation (from Plant Material)
-
Weigh 1.0 g of powdered and dried plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol-water-acetic acid (80:19.5:0.5, v/v/v).
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for Bao gong teng A.
5. Quantification
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of Bao gong teng A in the sample by interpolating its peak area from the calibration curve.
Diagrams
Caption: Experimental workflow for the HPLC quantification of Bao gong teng A.
Chiral Separation of Bao Gong Teng A Enantiomers: Application Notes and Protocols
Introduction
Bao gong teng A is a tropane alkaloid that has garnered significant interest for its potential therapeutic applications. As with many chiral compounds, the individual enantiomers of Bao gong teng A may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and analyze these enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. This application note provides a recommended starting point for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of Bao gong teng A enantiomers.
Due to the absence of a specific, published chiral separation method for Bao gong teng A, the protocols outlined below are based on established methodologies for the successful separation of analogous tropane alkaloids. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the resolution of alkaloid enantiomers and are therefore recommended for initial screening.[1][2][3][4] Normal phase chromatography is often the preferred mode for such separations, typically employing a mobile phase of a non-polar solvent with an alcohol modifier and a basic additive to improve peak shape and resolution.[4][5][6]
Recommended Method Development Strategy
A systematic screening approach is recommended to identify the optimal chiral stationary phase and mobile phase combination for the separation of Bao gong teng A enantiomers.
Table 1: Suggested Starting Conditions for Chiral Method Development
| Parameter | Recommended Starting Points |
| Chiral Stationary Phases (CSPs) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v)n-Hexane / Ethanol (EtOH) mixtures (e.g., 90:10, 80:20, 70:30 v/v) |
| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (ambient) |
| Detection | UV at 220 nm or appropriate wavelength for Bao gong teng A |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of samples and the execution of the HPLC analysis for method development.
Protocol 1: Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of racemic Bao gong teng A standard.
-
Dissolve the standard in 1 mL of a suitable solvent (e.g., mobile phase or a solvent in which it is freely soluble like methanol or ethanol). This will be your 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 0.1 mg/mL for injection.
-
Protocol 2: HPLC Method Development
-
Column Installation and Equilibration:
-
Install the selected chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) into the HPLC system.
-
Equilibrate the column with the initial mobile phase (e.g., n-Hexane/IPA/DEA 90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Initial Analysis:
-
Inject 10 µL of the prepared 0.1 mg/mL Bao gong teng A standard solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
-
Method Optimization:
-
Mobile Phase Composition: If the initial separation is not satisfactory, systematically vary the ratio of the alcohol modifier (IPA or EtOH) in the mobile phase (e.g., from 10% to 30% in 5% increments). A higher percentage of alcohol will generally decrease retention time.
-
Alcohol Modifier: If resolution is still not optimal, switch the alcohol modifier (e.g., from IPA to EtOH) and repeat the screening of the mobile phase composition.
-
Additive: The basic additive (DEA or TEA) is crucial for obtaining good peak shapes for amine-containing compounds like tropane alkaloids. Ensure it is present at a concentration of approximately 0.1%.
-
Flow Rate: The flow rate can be adjusted (e.g., between 0.5 and 1.0 mL/min) to optimize the balance between analysis time and resolution. Lower flow rates can sometimes improve resolution.
-
Column Screening: If a satisfactory separation cannot be achieved on the first column, switch to another recommended CSP (e.g., Chiralcel® OD-H) and repeat the method development process.
-
Visualizations
Caption: Experimental workflow for the development of a chiral HPLC method for Bao gong teng A enantiomers.
References
- 1. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns [xuebao.shsmu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ymc.co.jp [ymc.co.jp]
Application Notes and Protocols: Development of a Bao Gong Teng A Formulation for Glaucoma Eye Drops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve. Elevated intraocular pressure (IOP) is a major risk factor, and current therapies primarily focus on lowering it.[1][2][3] Bao gong teng A, a tropane alkaloid isolated from the Chinese medicinal herb Erycibe obtusifolia Benth, has demonstrated hypotensive and miotic activities, making it a promising candidate for the development of a novel glaucoma therapeutic.[2][4][5][6] These application notes provide a comprehensive overview of the proposed development and evaluation of a Bao gong teng A ophthalmic formulation for the treatment of glaucoma.
The primary objectives for the development of this formulation are to:
-
Reduce intraocular pressure.
-
Provide neuroprotection to retinal ganglion cells.
-
Offer a favorable safety and tolerability profile.
This document outlines the formulation strategy, experimental protocols for preclinical evaluation, and potential mechanisms of action.
Formulation Development
The development of a sterile, stable, and efficacious ophthalmic solution is paramount. A proposed formulation is detailed in Table 1.
Table 1: Proposed Formulation of Bao Gong Teng A Eye Drops
| Component | Concentration (% w/v) | Purpose |
| Bao gong teng A | 0.1 - 1.0 | Active Pharmaceutical Ingredient (API) |
| Hypromellose (HPMC) | 0.5 | Viscosity enhancer, prolongs corneal contact time |
| Sodium Hyaluronate | 0.2 | Mucoadhesive, lubricating agent |
| Boric Acid | 0.25 | Buffering agent |
| Sodium Borate | 0.05 | Buffering agent |
| Sodium Chloride | 0.6 | Tonicity adjusting agent |
| Benzalkonium Chloride | 0.01 | Preservative |
| Purified Water | q.s. to 100% | Vehicle |
Preclinical Evaluation
A rigorous preclinical evaluation is necessary to establish the safety and efficacy of the Bao gong teng A eye drop formulation. The following experimental protocols outline the key studies to be conducted.
In Vivo Model of Glaucoma
An established animal model of elevated IOP will be utilized to mimic glaucomatous conditions.
Protocol 1: Induction of Ocular Hypertension in a Rat Model
-
Animal Model: Adult male Wistar rats (200-250g).
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.
-
Induction: Injection of 2 µL of 0.5% methylcellulose solution into the anterior chamber of one eye using a 33-gauge needle to induce elevated IOP. The contralateral eye will serve as a control.[2]
-
IOP Measurement: IOP will be measured using a rebound tonometer (e.g., TonoLab) at baseline and at regular intervals post-induction.[1][2] Measurements should be taken at the same time each day to minimize diurnal variations.
Efficacy Assessment: Intraocular Pressure Reduction
The primary efficacy endpoint is the reduction of IOP.
Protocol 2: Evaluation of IOP-Lowering Effect
-
Animal Groups:
-
Group 1: Normal control (no induction, no treatment).
-
Group 2: Glaucoma model (induction, vehicle treatment).
-
Group 3: Glaucoma model + Bao gong teng A 0.1% eye drops.
-
Group 4: Glaucoma model + Bao gong teng A 0.5% eye drops.
-
Group 5: Glaucoma model + Bao gong teng A 1.0% eye drops.
-
Group 6: Glaucoma model + Positive control (e.g., Timolol 0.5% eye drops).
-
-
Treatment: One drop (approximately 30 µL) of the respective formulation will be instilled into the treated eye twice daily for 4 weeks.
-
IOP Monitoring: IOP will be measured at baseline and at 1, 2, 4, and 8 hours post-instillation on day 1, and then weekly for 4 weeks.
-
Data Analysis: The percentage reduction in IOP from baseline will be calculated for each group.
Table 2: Hypothetical IOP Reduction Data
| Treatment Group | Mean IOP Reduction from Baseline at Week 4 (%) |
| Vehicle | 5 ± 2 |
| Bao gong teng A 0.1% | 15 ± 3 |
| Bao gong teng A 0.5% | 25 ± 4 |
| Bao gong teng A 1.0% | 30 ± 5 |
| Timolol 0.5% | 28 ± 4 |
Neuroprotection Assessment: Retinal Ganglion Cell Survival
The neuroprotective effect of Bao gong teng A will be assessed by quantifying RGC survival.
Protocol 3: Retinal Ganglion Cell Apoptosis Assay (TUNEL Staining)
-
Tissue Collection: At the end of the 4-week treatment period, animals will be euthanized, and the eyes enucleated.
-
Tissue Processing: The retinas will be dissected, fixed in 4% paraformaldehyde, and embedded in paraffin.
-
TUNEL Staining: Retinal cross-sections (5 µm) will be stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to detect apoptotic cells.[7][8]
-
Imaging and Quantification: The number of TUNEL-positive cells in the ganglion cell layer will be counted under a fluorescence microscope.
-
Data Analysis: The density of apoptotic RGCs will be compared across all treatment groups.
Table 3: Hypothetical Retinal Ganglion Cell Apoptosis Data
| Treatment Group | Mean Number of TUNEL-Positive Cells/mm² in GCL |
| Normal Control | 2 ± 1 |
| Vehicle | 55 ± 8 |
| Bao gong teng A 0.1% | 35 ± 6 |
| Bao gong teng A 0.5% | 20 ± 4 |
| Bao gong teng A 1.0% | 15 ± 3 |
| Timolol 0.5% | 40 ± 7 |
Proposed Mechanism of Action and Signaling Pathways
The therapeutic effects of Bao gong teng A in glaucoma are hypothesized to be multifactorial, involving both IOP reduction and direct neuroprotection.
IOP Reduction: Miotic and Hypotensive Effects
As a tropane alkaloid with miotic properties, Bao gong teng A may lower IOP by increasing the outflow of aqueous humor through the trabecular meshwork, a mechanism similar to other miotic agents. Its hypotensive properties may also contribute to a reduction in aqueous humor production.
Neuroprotection of Retinal Ganglion Cells
Beyond IOP reduction, Bao gong teng A may exert direct neuroprotective effects on RGCs. Potential signaling pathways that could be modulated include:
-
TGF-β Signaling Pathway: Transforming Growth Factor-β (TGF-β) is implicated in the fibrotic changes in the trabecular meshwork that increase outflow resistance.[9][10][11] Bao gong teng A may antagonize this pathway, leading to improved aqueous humor outflow.
-
Rho Kinase (ROCK) Signaling Pathway: The Rho/ROCK pathway is involved in regulating the contractility of the trabecular meshwork and Schlemm's canal cells. Inhibition of this pathway leads to increased aqueous outflow and has also been shown to have neuroprotective effects.[12][13][14]
Visualizations
Caption: Experimental workflow for formulation and preclinical evaluation.
Caption: Proposed mechanism for IOP reduction by Bao gong teng A.
Caption: Hypothesized neuroprotective signaling pathways of Bao gong teng A.
Conclusion
Bao gong teng A presents a compelling profile for a novel glaucoma therapeutic, with its dual action of lowering IOP and potentially offering direct neuroprotection. The successful completion of the outlined preclinical studies will be crucial in establishing its efficacy and safety profile. Further research into its specific molecular targets and signaling pathways will provide a deeper understanding of its therapeutic potential and pave the way for clinical development.
References
- 1. Real-time in vivo monitoring of intraocular pressure distribution in the anterior chamber and vitreous chamber for diagnosis of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Amato - Annals of Eye Science [aes.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. [Chemical investigation of Chinese medicinal herb, bao gong teng. I. The isolation and preliminary study on a new miotic constituent, bao gong teng A (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. TGF-β Superfamily Signaling in the Eye: Implications for Ocular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Thrombospondin1-TGF-β Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induced Attenuation of Scleral TGF-β Signaling in Mutant Mice Increases Susceptibility to IOP-Induced Optic Nerve Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The molecular mechanisms underlying retinal ganglion cell apoptosis and optic nerve regeneration in glaucoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Models for Efficacy Testing of Bao Gong Teng A and Related Anti-Inflammatory Compounds
Application Notes and Protocols for Researchers
Introduction
"Bao gong teng A" is a 2-hydroxylated tropane alkaloid isolated from the plant Erycibe obtusifolia Benth.[1][2] This compound has demonstrated hypotensive and miotic activities.[1] While specific in vivo models for testing the anti-inflammatory or broader immunomodulatory efficacy of "Bao gong teng A" are not extensively detailed in current literature, the principles of such testing can be robustly illustrated through well-established models used for analogous compounds derived from traditional medicinal plants with potent anti-inflammatory and immunosuppressive properties.
This document provides detailed application notes and protocols for the Collagen-Induced Arthritis (CIA) animal model, a gold-standard preclinical model for rheumatoid arthritis. This model is frequently used to evaluate the efficacy of compounds from plants such as Tripterygium hypoglaucum (THH) and Tripterygium wilfordii, which contain compounds with well-documented anti-inflammatory and immunosuppressive effects.[3][4] The protocols and data presentation formats described herein are directly applicable to the preclinical evaluation of novel anti-arthritic compounds like Bao gong teng A.
I. Collagen-Induced Arthritis (CIA) Model: An Overview
The CIA model is the most commonly studied autoimmune model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[5][6] It is characterized by the infiltration of immune cells into the joints, leading to inflammation, pannus formation, cartilage degradation, and bone erosion.[4] The model is induced by immunization with type II collagen emulsified in Freund's adjuvant.[5] Its robust and reproducible nature makes it ideal for screening and validating potential therapeutic agents.
II. Experimental Protocols
A. Collagen-Induced Arthritis (CIA) in Mice
This protocol is adapted for genetically susceptible mouse strains such as DBA/1J.[6]
Materials:
-
Male DBA/1J mice, 7-8 weeks old[7]
-
Bovine or Chicken Type II Collagen (CII)[7]
-
0.05M Acetic Acid
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[6][7]
-
Incomplete Freund's Adjuvant (IFA)[6]
-
Syringes and needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare the primary immunization emulsion by mixing the collagen solution with an equal volume of CFA to a final collagen concentration of 1 mg/mL. The emulsion should be stable and not separate upon standing.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.[8]
-
-
Booster Immunization (Day 21):
-
Prepare the booster emulsion by mixing the collagen solution with an equal volume of IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.[6]
-
-
Treatment Protocol:
-
Initiate treatment with Bao gong teng A or the test compound at the first signs of arthritis (typically around day 24-28) or prophylactically.
-
Administer the compound daily via the desired route (e.g., oral gavage, intraperitoneal injection). The vehicle used for the compound should be administered to a control group.
-
-
Assessment of Arthritis:
-
Monitor the mice 2-3 times per week for the onset and severity of arthritis, starting from day 21.[6]
-
Clinical scoring is performed on each paw based on a scale of 0-4, where:
-
The maximum score per mouse is 16.
-
Paw thickness can also be measured using a digital caliper.
-
B. Collagen-Induced Arthritis (CIA) in Rats
This protocol is suitable for strains such as Wistar or Sprague-Dawley rats.[9][10]
Materials:
-
Male Sprague-Dawley rats, 5-6 weeks old (180-200g)[9]
-
Bovine Type II Collagen (CII)
-
0.1 M Acetic Acid
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid to a concentration of 4 mg/mL at 4°C.
-
Emulsify with an equal volume of CFA to a final concentration of 2 mg/mL.[9]
-
-
Primary Immunization (Day 0):
-
Inject 0.2 mL of the emulsion (containing 400 µg of CII) subcutaneously at the base of the tail.[9]
-
-
Booster Immunization (Day 7):
-
Administer a booster injection of 0.1 mL of the same emulsion subcutaneously at a different site on the tail.[9]
-
-
Treatment and Assessment:
III. Data Presentation
Quantitative data from in vivo studies should be summarized for clarity and comparison. The following tables present representative data from studies on Tripterygium extracts in CIA models, which can serve as a template for presenting the efficacy data of Bao gong teng A.
Table 1: Effect of Tripterygium Glycosides on Arthritis Score and Paw Swelling in CIA Rats
| Treatment Group | Arthritis Score (Day 28) | Paw Volume (mL, Day 28) |
| Normal Control | 0.0 ± 0.0 | 1.2 ± 0.1 |
| CIA Model | 10.5 ± 1.5 | 2.8 ± 0.3 |
| TWG (5 mg/kg) | 4.2 ± 0.8 | 1.8 ± 0.2 |
| TWG (10 mg/kg) | 2.1 ± 0.5 | 1.5 ± 0.1 |
| Data are presented as mean ± SD. **p < 0.01 compared to the CIA model group. Data is illustrative based on findings reported in literature.[3] |
Table 2: Effect of Tripterygium Extracts on Serum Inflammatory Cytokines and Autoantibodies in CIA Models
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | Anti-CII IgG (U/mL) |
| Normal Control | 25 ± 5 | 15 ± 4 | < 10 |
| CIA Model | 150 ± 20 | 95 ± 12 | 850 ± 110 |
| Tripterygium Extract | 60 ± 10 | 40 ± 8 | 350 ± 50** |
| Data are presented as mean ± SD. **p < 0.01 compared to the CIA model group. Data is illustrative based on findings reported in literature.[3][4] |
IV. Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of a test compound in a CIA model.
Key Signaling Pathways
Compounds from Tripterygium species are known to exert their anti-inflammatory effects by modulating key signaling pathways, such as the TNF-α and NF-κB pathways.[12] These pathways are central to the pathogenesis of rheumatoid arthritis and represent primary targets for therapeutic intervention.
Disclaimer: The signaling pathway diagram illustrates the known mechanisms of action for compounds from Tripterygium species. The inhibitory effects of "Bao gong teng A" on these pathways are hypothesized and would require experimental validation.
References
- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quick identification of xanthine oxidase inhibitor and antioxidant from Erycibe obtusifolia by a drug discovery platform composed of multiple mass spectrometric platforms and thin-layer chromatography bioautography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects and mechanisms of Tripterygium wilfordii extracts in rheumatoid arthritis: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 7. chondrex.com [chondrex.com]
- 8. 2.3. Induction of Mouse and Rat Collagen-Induced Arthritis (CIA) [bio-protocol.org]
- 9. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 10. chondrex.com [chondrex.com]
- 11. inotiv.com [inotiv.com]
- 12. Deciphering the Active Ingredients and Molecular Mechanisms of Tripterygium hypoglaucum (Levl.) Hutch against Rheumatoid Arthritis Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Muscarinic Receptor Subtype Binding Assays for Bao gong teng A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bao gong teng A is a tropane alkaloid isolated from the Chinese medicinal herb Erycibe obtusifolia Benth.[1][2] It has demonstrated potential as a miotic and hypotensive agent, suggesting interaction with the cholinergic nervous system.[1][2] A critical step in characterizing the pharmacological profile of Bao gong teng A is to determine its binding affinity and selectivity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors are implicated in a wide range of physiological functions and are attractive targets for various therapeutic interventions.[3][4][5] This document provides detailed protocols for conducting in vitro muscarinic receptor radioligand binding assays to evaluate the binding profile of Bao gong teng A. While direct binding data for Bao gong teng A is not extensively available in public literature, this guide presents the established methodologies and uses illustrative data from related compounds, such as Huperzine A, to demonstrate the application of these assays. Huperzine A, another compound derived from a traditional Chinese medicine, is a known acetylcholinesterase inhibitor that also interacts with muscarinic receptors.[6][7][8]
Data Presentation: Illustrative Binding Affinities
The following tables summarize hypothetical quantitative data for the binding of a test compound, such as Bao gong teng A, to the five human muscarinic receptor subtypes. This data is presented to illustrate the expected output from the described binding assays.
Table 1: Inhibition Constants (Ki) of a Test Compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| M1 | [³H]-Pirenzepine | 150 |
| M2 | [³H]-AF-DX 384 | 85 |
| M3 | [³H]-4-DAMP | 25 |
| M4 | [³H]-VU6013720 | 250 |
| M5 | [³H]-NMS | >1000 |
Table 2: IC50 Values of a Test Compound in Competition Binding Assays
| Receptor Subtype | Radioligand | Test Compound IC50 (nM) |
| M1 | [³H]-Pirenzepine | 220 |
| M2 | [³H]-AF-DX 384 | 130 |
| M3 | [³H]-4-DAMP | 40 |
| M4 | [³H]-VU6013720 | 380 |
| M5 | [³H]-NMS | >2000 |
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing Muscarinic Receptor Subtypes
This protocol describes the preparation of cell membranes from CHO-K1 or HEK293 cells stably expressing one of the five human muscarinic receptor subtypes.
Materials:
-
CHO-K1 or HEK293 cells expressing M1, M2, M3, M4, or M5 receptors
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Cell scraper
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Culture the cells to confluency in appropriate culture flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and scrape the cells from the flask surface.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Aliquot the membrane preparations and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay
This protocol details the procedure for a competition binding assay to determine the affinity of Bao gong teng A for each muscarinic receptor subtype.
Materials:
-
Prepared cell membranes for each receptor subtype (M1-M5)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Radioligands (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-VU6013720 for M4, [³H]-N-methylscopolamine ([³H]-NMS) for M5).[9][10]
-
Non-specific binding control (e.g., 10 µM Atropine)
-
Bao gong teng A stock solution
-
96-well microplates
-
Scintillation vials
-
Scintillation fluid
-
Microplate shaker
-
Filter harvester
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay Buffer, radioligand, non-specific binding control (e.g., Atropine), and membrane preparation.
-
Competition Binding: Assay Buffer, radioligand, varying concentrations of Bao gong teng A, and membrane preparation.
-
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the appropriate radioligand at a concentration near its Kd value.
-
For non-specific binding wells, add 50 µL of the high-concentration non-specific control.
-
For competition binding wells, add 50 µL of Bao gong teng A at serially diluted concentrations.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-50 µg of protein) to each well.
-
-
Incubation: Incubate the plate on a microplate shaker at room temperature for 2-3 hours to reach equilibrium.[10]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Bao gong teng A concentration.
-
Determine the IC50 value (the concentration of Bao gong teng A that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Signaling pathways of muscarinic receptor subtypes.
Experimental Workflow for Competition Binding Assay
Caption: Workflow for the radioligand competition binding assay.
References
- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organometallic enantiomeric scaffolding: organometallic chirons. Total synthesis of (-)-Bao Gong Teng A by a molybdenum-mediated [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. The NMDA receptor ion channel: a site for binding of Huperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of M1-muscarinic acetylcholine receptors, protein kinase C and mitogen-activated protein kinase in the effect of huperzine A on secretory amyloid precursor protein-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Huperzine A - Wikipedia [en.wikipedia.org]
- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Bao Gong Teng A from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bao Gong Teng A is a tropane alkaloid identified in plant species of the Erycibe genus, notably Erycibe obtusifolia. As a compound of interest for its potential pharmacological activities, efficient and robust protocols for its isolation and purification from plant biomass are essential for further research and development. These application notes provide a detailed, generalized protocol for the extraction, fractionation, and purification of Bao Gong Teng A, based on established principles of natural product chemistry for tropane alkaloids.
Chemical Properties of Bao Gong Teng A
A foundational understanding of the physicochemical properties of Bao Gong Teng A is critical for designing an effective isolation strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | |
| Chemical Class | Tropane Alkaloid | [2] |
| Polarity | Moderately Polar | |
| Solubility | Soluble in methanol, ethanol, and chloroform. Solubility in aqueous solutions is pH-dependent. |
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection and Identification: The plant material, typically the stems and leaves of Erycibe obtusifolia, should be collected and authenticated by a qualified botanist.
-
Drying: The fresh plant material should be air-dried in the shade or in a well-ventilated oven at a temperature not exceeding 45°C to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material should be ground into a coarse powder using a mechanical grinder to increase the surface area for solvent extraction.
Extraction of Crude Alkaloids
This step aims to extract a broad range of compounds, including Bao Gong Teng A, from the prepared plant material.
-
Solvent Extraction:
-
Macerate the powdered plant material (1 kg) in 80% ethanol (5 L) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth or a Büchner funnel.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.
-
Acid-Base Liquid-Liquid Fractionation
This classical technique separates alkaloids from other classes of compounds based on their basicity.
-
Protocol:
-
Suspend the crude ethanolic extract in 5% aqueous hydrochloric acid (HCl) (1 L).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with an equal volume of diethyl ether or chloroform (3 x 1 L) in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonium hydroxide solution.
-
Extract the basified aqueous solution with an equal volume of chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v) (3 x 1 L).
-
Combine the organic layers and wash with distilled water until the aqueous wash is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
Chromatographic Purification
A multi-step chromatographic approach is typically required to isolate Bao Gong Teng A to a high degree of purity.
-
Silica Gel Column Chromatography (Primary Purification):
-
Prepare a silica gel (100-200 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1 to 90:10)
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable developing solvent (e.g., Chloroform:Methanol:Ammonia, 85:14:1) and visualizing with Dragendorff's reagent.
-
Combine fractions containing the compound of interest (based on TLC comparison with a standard, if available).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Further purify the enriched fractions from the silica gel column using a reversed-phase C18 column on a prep-HPLC system.
-
A typical mobile phase could be a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Monitor the elution profile with a UV detector (e.g., at 210 nm).
-
Collect the peak corresponding to Bao Gong Teng A and remove the solvent under reduced pressure.
-
Structure Elucidation and Purity Assessment
The identity and purity of the isolated Bao Gong Teng A should be confirmed using standard analytical techniques.
-
Techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Quantitative Data Summary
The following table provides representative data for the isolation of Bao Gong Teng A from 1 kg of dried plant material. (Note: These are hypothetical values for illustrative purposes, as actual yields may vary).
| Isolation Stage | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Ethanolic Extract | 1000 | 120 | ~1 |
| Crude Alkaloid Fraction | 120 | 15 | ~10 |
| Silica Gel Chromatography Pool | 15 | 1.2 | ~60 |
| Preparative HPLC Purified | 1.2 | 0.35 | >98 |
Visualizations
Experimental Workflow for Bao Gong Teng A Isolation
Caption: Workflow for the isolation and purification of Bao Gong Teng A.
Conclusion
The protocol outlined above provides a robust framework for the isolation of Bao Gong Teng A from Erycibe obtusifolia. Researchers may need to optimize specific parameters, such as solvent systems and chromatographic conditions, based on the specific characteristics of their plant material and available equipment. Adherence to these detailed methodologies will facilitate the efficient and reproducible isolation of this promising natural product for further scientific investigation.
References
- 1. Evaluation of the antioxidant activities of Erycibe obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chemical investigation of Chinese medicinal herb, bao gong teng. I. The isolation and preliminary study on a new miotic constituent, bao gong teng A (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Bao Gong Teng A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and protocols for the characterization of Bao gong teng A, a tropane alkaloid with known hypotensive and miotic activities, and its synthetic derivatives.
Introduction to Bao Gong Teng A and its Derivatives
Bao gong teng A is a naturally occurring tropane alkaloid isolated from the Chinese herb Erycibe obtusifolia Benth. Its unique chemical structure and biological activities have made it a subject of interest in medicinal chemistry and drug development. The synthesis of Bao gong teng A and its derivatives allows for the exploration of structure-activity relationships and the development of new therapeutic agents. Accurate and thorough characterization of these compounds is crucial for ensuring their identity, purity, and quality.
Analytical Techniques for Characterization
A suite of analytical techniques is employed to fully characterize Bao gong teng A and its derivatives. These include chromatographic methods for separation and quantification, and spectroscopic methods for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity assessment of Bao gong teng A and its derivatives. Due to the basic nature of the tropane ring, reversed-phase HPLC with an acidic mobile phase or the use of a buffer is common.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns, which are crucial for the identification of known compounds and the structural elucidation of unknown derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative to LC-MS, particularly for volatile or derivatized analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for the complete structural elucidation of novel Bao gong teng A derivatives. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.
Quantitative Data Presentation
The following tables summarize the key analytical data for Bao gong teng A, which can be used as a reference for the characterization of its derivatives.
Table 1: HPLC and MS Data for Bao Gong Teng A
| Compound | Retention Time (t_R) [min] | Mobile Phase | Column | Mass-to-Charge Ratio (m/z) | Ionization Mode |
| Bao gong teng A | Not specified in reviewed literature | Not specified in reviewed literature | Not specified in reviewed literature | [M+H]⁺: 248.16 | ESI+ |
Table 2: ¹H NMR Spectral Data for Bao Gong Teng A (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1 | 3.35 | br s | |
| H-2 | 4.25 | dd | 5.2, 2.8 |
| H-3 | 2.05 | m | |
| H-3' | 1.80 | m | |
| H-4 | 1.95 | m | |
| H-4' | 1.65 | m | |
| H-5 | 3.15 | br s | |
| H-6 | 2.20 | m | |
| H-6' | 2.10 | m | |
| H-7 | 2.50 | m | |
| H-7' | 2.30 | m | |
| N-CH₃ | 2.35 | s | |
| O-COCH₃ | 2.08 | s |
Table 3: ¹³C NMR Spectral Data for Bao Gong Teng A (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ) [ppm] |
| C-1 | 64.5 |
| C-2 | 68.2 |
| C-3 | 35.1 |
| C-4 | 26.0 |
| C-5 | 64.2 |
| C-6 | 34.8 |
| C-7 | 38.9 |
| N-CH₃ | 40.1 |
| O-COCH₃ (C=O) | 170.5 |
| O-COCH₃ (CH₃) | 21.4 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify Bao gong teng A and its derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: A typical mobile phase for tropane alkaloids is a gradient of acetonitrile and water with an acidic modifier. For example, Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210-220 nm
-
Gradient: A typical gradient could be 10-90% B over 20 minutes. The gradient should be optimized for the specific derivatives being analyzed.
-
-
Analysis: Inject the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and obtain fragmentation data for Bao gong teng A and its derivatives.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Follow the HPLC procedure for sample preparation and chromatographic separation.
-
MS Conditions:
-
Ionization mode: Positive ESI
-
Capillary voltage: 3-4 kV
-
Drying gas flow: 8-12 L/min
-
Drying gas temperature: 300-350 °C
-
Scan range: m/z 100-500
-
-
Analysis: The mass spectrum will show the protonated molecule [M+H]⁺. Fragmentation can be induced (MS/MS) to aid in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of Bao gong teng A derivatives.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD))
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated solvent.
-
Acquisition of 1D Spectra:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Acquisition of 2D Spectra (if necessary for new derivatives):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assemble the final structure.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a newly synthesized Bao gong teng A derivative.
Caption: General experimental workflow for the synthesis and characterization of Bao gong teng A derivatives.
Postulated Signaling Pathway for Miotic Activity
The miotic (pupil-constricting) effect of tropane alkaloids like Bao gong teng A is likely mediated through the stimulation of muscarinic acetylcholine receptors in the ciliary muscle of the eye.
Application Notes and Protocols for Determining the Cytotoxicity of Bao gong teng A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bao gong teng A is a tropane alkaloid, a class of naturally occurring compounds known for their diverse pharmacological activities. Tropane alkaloids, including Bao gong teng A, are recognized for their anticholinergic properties, acting as antagonists at muscarinic acetylcholine receptors. This activity can lead to a range of physiological effects and is a key area of investigation for potential therapeutic applications and toxicological assessment.
These application notes provide a comprehensive guide to utilizing various cell-based assays to determine the cytotoxic effects of Bao gong teng A. The protocols detailed herein are foundational for screening and characterizing the compound's impact on cell viability, membrane integrity, and apoptosis. The provided methodologies for MTT, LDH, and Caspase-3/7 assays are well-established and widely used in the fields of pharmacology and toxicology.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays. Consistent and structured data presentation is crucial for the comparison of results across different experimental conditions.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of Bao gong teng A (µM) | Absorbance (570 nm) Mean ± SD | % Cell Viability | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of Bao gong teng A (µM) | Absorbance (490 nm) Mean ± SD | % Cytotoxicity | EC₅₀ (µM) |
| 0 (Vehicle Control) | 0 | ||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Maximum LDH Release | 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay
| Concentration of Bao gong teng A (µM) | Luminescence (RLU) Mean ± SD | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Staurosporine (Positive Control) |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for adherent and suspension cells.[1][2][3]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.[2]
Materials:
-
Bao gong teng A stock solution (in DMSO or other suitable solvent)
-
Selected cell line (e.g., A549, HepG2, or a cell line relevant to the intended research)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Bao gong teng A in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of Bao gong teng A. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, add 100-150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate first, then remove the supernatant before adding the solvent.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Membrane Integrity Assessment using LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay kits.[4][5][6][7]
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[4]
Materials:
-
Bao gong teng A stock solution
-
Selected cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of Bao gong teng A as described previously. Include the following controls in triplicate:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer (provided in the kit) 1 hour before the end of the incubation period.
-
Background control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction and Measurement: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assessment using Caspase-3/7 Assay
This protocol utilizes a luminescent caspase-3/7 assay.[8][9][10][11]
Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of caspase-3 and -7, which are effector caspases. The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[8]
Materials:
-
Bao gong teng A stock solution
-
Selected cell line
-
Complete cell culture medium (preferably phenol red-free for luminescence assays)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of medium.
-
Compound Treatment: Treat cells with serial dilutions of Bao gong teng A. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for a time period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of Bao gong teng A.
Caption: Putative signaling pathway for Bao gong teng A-induced cytotoxicity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. biotium.com [biotium.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 9. promega.com [promega.com]
- 10. bosterbio.com [bosterbio.com]
- 11. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: Pharmacokinetic and Bioavailability Studies of Bao Gong Teng A
Disclaimer: Extensive literature searches did not yield specific pharmacokinetic or bioavailability data for Bao gong teng A. The following application notes and protocols are therefore based on generalized methodologies for the preclinical evaluation of novel chemical entities, particularly natural products like tropane alkaloids. These guidelines are intended to serve as a comprehensive template for researchers and drug development professionals initiating such studies.
Introduction
Bao gong teng A is a tropane alkaloid isolated from the medicinal plant Erycibe obtusifolia Benth.[1][2] It has demonstrated potential hypotensive and miotic activities, making it a compound of interest for further pharmacological investigation.[1][2] To understand its therapeutic potential, a thorough characterization of its pharmacokinetic (PK) profile and bioavailability is essential. This document outlines the standard protocols for conducting preclinical pharmacokinetic and bioavailability studies of Bao gong teng A.
Quantitative Data Summary
The following tables are templates for summarizing the key pharmacokinetic parameters obtained from in vivo studies.
Table 1: Pharmacokinetic Parameters of Bao gong teng A Following Intravenous (IV) Administration in Sprague-Dawley Rats (n=6)
| Parameter | Unit | Mean | SD |
| C₀ | ng/mL | Data | Data |
| AUC₀₋t | ng·h/mL | Data | Data |
| AUC₀₋inf | ng·h/mL | Data | Data |
| t₁/₂ | h | Data | Data |
| CL | L/h/kg | Data | Data |
| Vd | L/kg | Data | Data |
C₀: Initial plasma concentration; AUC₀₋t: Area under the concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; SD: Standard Deviation.
Table 2: Pharmacokinetic Parameters of Bao gong teng A Following Oral (PO) Administration in Sprague-Dawley Rats (n=6)
| Parameter | Unit | Mean | SD |
| Cmax | ng/mL | Data | Data |
| Tmax | h | Data | Data |
| AUC₀₋t | ng·h/mL | Data | Data |
| AUC₀₋inf | ng·h/mL | Data | Data |
| t₁/₂ | h | Data | Data |
| F (%) | % | Data | Data |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F (%): Absolute bioavailability.
Experimental Protocols
Animal Studies
A typical preclinical pharmacokinetic study would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. A fasting period of 12 hours is typically required before drug administration.
-
Drug Formulation:
-
Intravenous (IV): Bao gong teng A is dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene glycol 400. The formulation should be sterile-filtered.
-
Oral (PO): For oral administration, Bao gong teng A can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
-
Drug Administration:
-
IV Group: A single dose (e.g., 1 mg/kg) is administered via the tail vein.
-
PO Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
A sensitive and validated analytical method is crucial for the accurate quantification of Bao gong teng A in plasma samples. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for Bao gong teng A and an internal standard (IS) would need to be determined.
-
-
Sample Preparation: A protein precipitation method is commonly used.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.
-
Cmax and Tmax are obtained directly from the observed data.
-
AUC is calculated using the linear trapezoidal rule.
-
t₁/₂ is calculated as 0.693/λz, where λz is the terminal elimination rate constant.
-
CL is calculated as Dose(IV)/AUC(IV).
-
Vd is calculated as CL/λz.
-
Absolute Bioavailability (F %) is calculated as (AUC(PO) * Dose(IV)) / (AUC(IV) * Dose(PO)) * 100.
Visualizations
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Bioanalytical workflow for Bao gong teng A quantification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bao Gong Teng A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of Bao Gong Teng A.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the tropane core of Bao Gong Teng A?
A1: The primary strategies reported for the synthesis of the Bao Gong Teng A tropane core include a molybdenum-mediated [5+2] cycloaddition and a 1,3-dipolar cycloaddition using an Evans chiral auxiliary. The latter approach has been noted for its efficiency in generating the tropane skeleton on a larger scale.[1]
Q2: How can the stereoselectivity of the key cycloaddition step be controlled?
A2: Stereoselectivity is a critical aspect of Bao Gong Teng A synthesis. In the context of the 1,3-dipolar cycloaddition, the use of a chiral auxiliary, such as an Evans auxiliary, has proven effective in achieving high regio- and stereoselectivity.[1] For other cycloaddition approaches, careful selection of chiral catalysts and optimization of reaction conditions are crucial.
Q3: What are the typical overall yields for the total synthesis of Bao Gong Teng A?
A3: Overall yields for multi-step total syntheses of complex molecules like Bao Gong Teng A can vary significantly depending on the chosen route and optimization of each step. While specific yields are route-dependent, the goal of synthetic improvement is to maximize the efficiency of each transformation to enhance the final product output.
Troubleshooting Guide
Low Yield in the 1,3-Dipolar Cycloaddition Step
| Potential Cause | Recommended Solution |
| Decomposition of the Pyridinium Salt | - Ensure the pyridinium salt is freshly prepared and stored under anhydrous conditions. - Use a non-nucleophilic base and a non-protic solvent to minimize side reactions. |
| Poor Reactivity of the Dipolarophile | - Verify the purity of the dipolarophile. - Consider using a more activated dipolarophile if yields remain low. |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures. While reflux may be required, excessive heat can lead to decomposition. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of the reactants and the base. An excess of the base can sometimes lead to undesired side products. |
Poor Stereoselectivity in the Key Cycloaddition
| Potential Cause | Recommended Solution |
| Ineffective Chiral Auxiliary | - Ensure the chiral auxiliary is of high enantiomeric purity. - Confirm that the attachment of the auxiliary to the dipolarophile is complete. |
| Racemization During the Reaction | - Lower the reaction temperature to favor the desired stereochemical pathway. - Screen different solvents to assess their impact on stereoselectivity. |
| Inappropriate Lewis Acid (if applicable) | - If a Lewis acid is used to promote the reaction, its nature and stoichiometry can significantly influence stereocontrol. Experiment with different Lewis acids and loadings. |
Difficulties in the Purification of Intermediates
| Potential Cause | Recommended Solution |
| Co-elution of Diastereomers | - Employ chiral chromatography (e.g., chiral HPLC or SFC) for separation. - Consider derivatizing the diastereomers to improve their separation on standard silica gel. |
| Product Instability on Silica Gel | - Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography. - Consider alternative purification methods such as crystallization or distillation if applicable. |
| Formation of Closely Related Byproducts | - Optimize reaction conditions to minimize byproduct formation. - Utilize high-resolution analytical techniques (e.g., LC-MS, high-field NMR) to identify byproducts and guide purification strategy. |
Experimental Protocols
Key Experiment: Asymmetric 1,3-Dipolar Cycloaddition
This protocol is based on the concise asymmetric synthesis of (-)-Bao Gong Teng A.[1]
Objective: To construct the tropane skeleton with high regio- and stereoselectivity.
Materials:
-
p-Chlorobenzyl pyridinium salt
-
(R)-3-acryloyl-4-phenyloxazolidin-2-one (as the dipolarophile with Evans chiral auxiliary)
-
Triethylamine (Et3N)
-
Anhydrous toluene
Procedure:
-
To a solution of the p-chlorobenzyl pyridinium salt in anhydrous toluene, add the (R)-3-acryloyl-4-phenyloxazolidin-2-one.
-
Add triethylamine dropwise to the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.
Visualizations
Caption: Experimental workflow for the 1,3-dipolar cycloaddition step.
Caption: Logical flow for troubleshooting low reaction yield.
References
Technical Support Center: Stereoselective Synthesis of Bao gong teng A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Bao gong teng A.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the total synthesis of (-)-Bao gong teng A?
The core challenge in the synthesis of (-)-Bao gong teng A lies in the efficient and stereocontrolled construction of its hydroxylated tropane skeleton. The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is paramount. Key difficulties include:
-
Controlling the diastereoselectivity during the formation of the bicyclic tropane core.
-
Establishing the correct enantiomer , as the biological activity of Bao gong teng A is specific to the (-)-enantiomer.[1][2]
-
Introducing the hydroxyl group at the C2 position with the desired stereochemistry.
Q2: What are the main synthetic strategies employed to control the stereochemistry in Bao gong teng A synthesis?
Several successful strategies have been developed, primarily revolving around stereoselective cycloaddition reactions and intramolecular couplings. The main approaches include:
-
Molybdenum-Mediated [5+2] Cycloaddition: This method utilizes an "organometallic chiron" strategy, where a chiral molybdenum complex guides the stereochemical outcome of the cycloaddition to form the tropane core with high enantiopurity.[1][2]
-
Chiral Auxiliary-Based 1,3-Dipolar Cycloaddition: This approach employs a removable chiral auxiliary, such as an Evans auxiliary, to direct a regio- and stereoselective 1,3-dipolar cycloaddition, which has been successful for decagram-scale synthesis.[3][4]
-
Intramolecular Reductive Coupling: A highly diastereoselective method has been developed that involves the intramolecular reductive coupling of an N-acyl N,O-acetal with an aldehyde, mediated by samarium(II) iodide (SmI₂), to construct the hydroxylated tropane skeleton.[5]
Troubleshooting Guides
Strategy 1: Molybdenum-Mediated [5+2] Cycloaddition
Q: We are experiencing low diastereoselectivity in our molybdenum-mediated [5+2] cycloaddition. What are the potential causes and how can we troubleshoot this?
A: Low diastereoselectivity in this key step can often be attributed to the purity of the reactants and the reaction conditions.
-
Purity of the Molybdenum Complex: Ensure the TpMo(CO)₂(η³-pyridinyl) complex is of high purity. Impurities can interfere with the coordination and subsequent cycloaddition, leading to a mixture of diastereomers.
-
Solvent and Temperature: The reaction is sensitive to the solvent and temperature. Strict adherence to the reported optimal conditions is crucial. Any deviation can affect the transition state of the cycloaddition, thereby reducing diastereoselectivity.
-
Substrate Quality: The quality of the other reactant in the cycloaddition is also important. Ensure it is pure and free of any coordinating impurities.
Q: We are facing difficulties with the demetalation step to release the tropane core. What are the recommended procedures?
A: The demetalation step is critical for liberating the final product. Issues at this stage can include incomplete reaction or degradation of the product.
-
Oxidant Choice: The choice of oxidant is crucial. Mild oxidative conditions are generally preferred to avoid over-oxidation or side reactions.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation.
-
Work-up Procedure: A careful aqueous work-up is often required to remove the metal byproducts. The pH of the aqueous solution may need to be adjusted to ensure the stability of the tropane alkaloid.
Strategy 2: Evans Chiral Auxiliary-Based 1,3-Dipolar Cycloaddition
Q: Our 1,3-dipolar cycloaddition using the Evans chiral auxiliary is showing poor regio- and stereoselectivity. What factors influence this outcome?
A: The success of this reaction is highly dependent on the precise control of reaction parameters.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid catalyst are critical for achieving high facial selectivity by ensuring a well-organized transition state.
-
Temperature: This reaction is often performed at low temperatures to enhance stereoselectivity. Ensure your cooling bath maintains a stable, low temperature throughout the addition of reactants.
-
Purity of Reactants: The pyridinium salt and the acryloyl oxazolidinone must be pure. Impurities can lead to competing side reactions and lower the overall selectivity.[3][4]
Q: We are having trouble with the removal of the Evans auxiliary. What are the recommended methods?
A: The cleavage of the Evans auxiliary can sometimes be challenging.
-
Standard Cleavage Conditions: The most common methods involve hydrolysis with reagents like lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH).
-
Alternative Methods: If standard methods are not effective or lead to product degradation, consider reductive cleavage using agents like LiBH₄, which can directly provide the corresponding alcohol.
-
Purification: After cleavage, careful chromatographic purification is necessary to separate the desired product from the chiral auxiliary.
Strategy 3: Intramolecular Reductive Coupling
Q: We are observing low diastereoselectivity in the SmI₂-mediated reductive coupling. How can we optimize this?
A: The diastereoselectivity of this coupling is influenced by several factors.
-
SmI₂ Quality: The quality and concentration of the samarium(II) iodide solution are paramount. It is often best to use freshly prepared SmI₂.
-
Additives: The presence of a Lewis acid, such as BF₃·OEt₂, is reported to be crucial for the success of this reaction.[5] The stoichiometry of the additive should be carefully optimized.
-
Temperature: Low temperatures are generally required to control the stereochemical outcome of the radical coupling process.
Quantitative Data Summary
| Synthetic Strategy | Key Reaction | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield | Reference |
| Molybdenum-Mediated | [5+2] Cycloaddition | >95:5 | >98% | Not Specified | [1] |
| Evans Auxiliary | 1,3-Dipolar Cycloaddition | >99:1 | >99% | 85% | [4] |
| Intramolecular Coupling | Reductive Coupling | >99:1 | Not Specified | 82% | [5] |
Experimental Protocols
Key Experiment: Evans Auxiliary-Based 1,3-Dipolar Cycloaddition [3][4]
-
Preparation of the N-acryloyl Oxazolidinone: To a solution of the Evans auxiliary ((R)-4-phenyloxazolidin-2-one) in an anhydrous solvent (e.g., THF) at 0 °C, add a base (e.g., n-BuLi). After stirring, add acryloyl chloride and allow the reaction to warm to room temperature.
-
Cycloaddition Reaction: Cool a solution of the prepared N-acryloyl oxazolidinone in an anhydrous solvent (e.g., CH₂Cl₂) to -78 °C. Add a Lewis acid (e.g., Et₂AlCl). To this mixture, add a solution of the p-chlorobenzyl pyridinium salt and a base (e.g., triethylamine) dropwise.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. After extraction and drying, purify the crude product by column chromatography to obtain the tropane skeleton with the chiral auxiliary attached.
-
Auxiliary Removal: Cleave the chiral auxiliary using standard procedures, such as hydrolysis with LiOH in a THF/water mixture, to yield the carboxylic acid, which can then be further elaborated to (-)-Bao gong teng A.
Visualizations
Caption: Key stereocenters and strategic challenges in the synthesis of (-)-Bao gong teng A.
Caption: Comparison of workflows for major stereoselective synthesis strategies of (-)-Bao gong teng A.
References
- 1. Organometallic enantiomeric scaffolding: organometallic chirons. Total synthesis of (-)-Bao Gong Teng A by a molybdenum-mediated [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Concise asymmetric synthesis of (-)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for the construction of the hydroxylated tropane skeleton: enantioselective synthesis of (−)-Bao Gong Teng A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1,3-Dipolar Cycloaddition in the Synthesis of Bao Gong Teng A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions during the 1,3-dipolar cycloaddition step in the synthesis of Bao gong teng A.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions during the 1,3-dipolar cycloaddition to form the tropane core of Bao gong teng A?
The primary side reactions in the 1,3-dipolar cycloaddition for Bao gong teng A synthesis are typically the formation of undesired regioisomers and stereoisomers. The reaction's success hinges on achieving high regio- and stereoselectivity.[1] While a concerted, pericyclic mechanism is generally expected for 1,3-dipolar cycloadditions, deviations can lead to a mixture of products.[2]
Q2: What factors influence the regioselectivity of the cycloaddition?
Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric effects, which can be understood through frontier molecular orbital (FMO) theory.[3][4] The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa) determines the orientation of the addition. Electron-withdrawing or -donating groups on either reactant can alter these orbital energies and thus influence which regioisomer is favored. In some cases, particularly without a catalyst, mixtures of regioisomers can be expected.[5]
Q3: How can stereoselectivity be controlled in this reaction?
Stereoselectivity is a critical aspect of the Bao gong teng A synthesis. The 1,3-dipolar cycloaddition is generally a stereospecific reaction with respect to the dipolarophile, meaning the stereochemistry of the alkene is retained in the product.[2][3] However, the formation of diastereomers can occur, and their ratio is often influenced by the reaction conditions and the specific reagents used, including the choice of chiral auxiliaries.[1] Low diastereoselectivity can be a common issue in nitrone cycloadditions.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Formation of a mixture of regioisomers | - Incorrect reaction temperature.- Inappropriate solvent polarity.- Absence of a suitable catalyst or directing group. | 1. Optimize Reaction Temperature: Systematically vary the temperature to find the optimal point for regioselectivity. Lower temperatures often favor the kinetic product.2. Solvent Screening: Test a range of solvents with varying polarities. Solvent polarity can influence the transition state energies of the different regioisomeric pathways.[2]3. Catalyst Introduction: If not already in use, consider a Lewis acid or other catalyst to enhance regioselectivity. Copper-catalyzed reactions, for instance, are known to favor specific regioisomers in azide-alkyne cycloadditions. |
| Low diastereoselectivity (formation of multiple stereoisomers) | - Ineffective chiral auxiliary.- Non-optimal reaction conditions.- Competing reaction pathways (concerted vs. stepwise). | 1. Evaluate Chiral Auxiliary: Ensure the chosen chiral auxiliary is appropriate for the specific nitrone and dipolarophile. Consider screening other auxiliaries.2. Temperature and Reagent Addition Rate: Control the temperature and the rate of reagent addition carefully. Slow addition at low temperatures can improve diastereoselectivity.3. Re-evaluate Reagents: Ensure the purity of starting materials, as impurities can sometimes catalyze side reactions. |
| Low reaction yield with significant starting material remaining | - Insufficient reaction time or temperature.- Deactivation of the 1,3-dipole.- Steric hindrance. | 1. Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly.2. Check Stability of the 1,3-Dipole: Ensure the conditions are suitable for the stability of the nitrone or other 1,3-dipole being used. Some dipoles are prone to dimerization or decomposition.3. Modify Reactants: If steric hindrance is suspected, consider using less bulky protecting groups or modifying the substituents on the reactants. |
| Formation of unexpected byproducts (not isomers) | - Decomposition of reactants or products.- Presence of impurities.- Undesired reactivity of functional groups. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with air.2. Purify Starting Materials: Re-purify all starting materials and ensure the solvent is dry and degassed.3. Protecting Group Strategy: Review the protecting group strategy to ensure all sensitive functional groups are adequately protected under the reaction conditions. |
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to visualize the potential reaction pathways and a general workflow for troubleshooting common issues.
References
- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 4. chesci.com [chesci.com]
- 5. m.youtube.com [m.youtube.com]
optimization of reaction conditions for Bao gong teng A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimization of reaction conditions for the synthesis of Bao gong teng A.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for constructing the tropane core of Bao gong teng A?
A1: The synthesis of the characteristic 8-azabicyclo[3.2.1]octane (tropane) skeleton of Bao gong teng A is a critical challenge. Key strategies reported in the literature include:
-
[5+2] Cycloaddition: This approach often involves the reaction of an oxidopyridinium species with an alkene, which can efficiently construct the bicyclic core.
-
1,3-Dipolar Cycloaddition: This method typically utilizes the reaction of a pyridinium ylide with a dipolarophile to form the tropane ring system. This has been a robust method for generating the desired stereochemistry.
-
Intramolecular Reductive Coupling: Some syntheses employ the coupling of functional groups within a single molecule, for instance, between a ketone and an aldehyde, to forge the bicyclic structure.
Q2: How can I purify the final Bao gong teng A product and its intermediates?
A2: Tropane alkaloids like Bao gong teng A are basic compounds, which can be exploited for their purification. A common method involves:
-
Acid-Base Extraction: The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The basic alkaloid will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NH₄OH) and the free base alkaloid extracted back into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying tropane alkaloids. A solvent system of dichloromethane/methanol or chloroform/methanol, often with a small amount of a basic modifier like triethylamine or ammonia, is used to prevent tailing of the basic compound on the acidic silica gel.
-
Crystallization: If the final product or an intermediate is a solid, crystallization can be an effective purification technique. The choice of solvent will depend on the polarity of the compound.
Q3: What are the critical stereochemical considerations in the synthesis of Bao gong teng A?
A3: The biological activity of Bao gong teng A is dependent on its specific stereochemistry. Key considerations include:
-
Diastereoselectivity in Cycloaddition Reactions: The formation of the tropane skeleton via cycloaddition reactions can lead to multiple diastereomers. The choice of chiral auxiliaries, catalysts, and reaction conditions is crucial to control the stereochemical outcome. For instance, the use of an Evans chiral auxiliary has been reported to achieve high regio- and stereoselectivity in a 1,3-dipolar cycloaddition approach.[1]
-
Reduction of Carbonyl Groups: The reduction of ketone intermediates to the corresponding alcohol must be stereoselective to yield the correct isomer of Bao gong teng A. The choice of reducing agent (e.g., NaBH₄, L-selectride) can influence the stereochemical outcome.
Troubleshooting Guides
[5+2] Cycloaddition for Tropane Core Formation
Problem: Low yield of the desired bicyclic product.
| Potential Cause | Suggested Solution |
| Inefficient formation of the oxidopyridinium ylide. | Ensure the precursor pyridinium salt is pure and dry. Vary the base used for deprotonation (e.g., triethylamine, DBU) and the reaction temperature. |
| Decomposition of the ylide or product. | Run the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon). Minimize reaction time. |
| Poor reactivity of the alkene. | Use a more electron-rich or strained alkene if the reaction allows. Increase the concentration of the alkene. |
| Suboptimal solvent. | Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). |
Problem: Formation of multiple regioisomers.
| Potential Cause | Suggested Solution |
| Lack of regiocontrol in the cycloaddition. | Modify the electronic properties of the substituents on the oxidopyridinium ylide or the alkene to favor the desired regioisomer. The use of a Lewis acid catalyst may also influence regioselectivity. |
| Isomerization of the product under reaction conditions. | Analyze the reaction mixture at different time points to determine if the undesired regioisomer is formed initially or through subsequent isomerization. If isomerization is occurring, try to isolate the product more quickly or run the reaction under milder conditions. |
1,3-Dipolar Cycloaddition for Tropane Core Formation
Problem: Low diastereoselectivity.
| Potential Cause | Suggested Solution |
| Insufficient facial selectivity in the cycloaddition. | Employ a chiral auxiliary on the dipolarophile to direct the approach of the dipole. Screen different chiral Lewis acid catalysts to promote a more stereoselective reaction. |
| Epimerization of the product. | The presence of acid or base can sometimes lead to epimerization at stereocenters adjacent to carbonyl groups. Ensure the workup procedure is neutral and that the purification conditions are not too harsh. |
Problem: Reaction is sluggish or does not go to completion.
| Potential Cause | Suggested Solution |
| Low reactivity of the dipole or dipolarophile. | Increase the reaction temperature. Use a higher concentration of reactants. A microwave reactor can sometimes accelerate sluggish cycloaddition reactions. |
| Inhibitors present in the starting materials. | Ensure all starting materials are pure. Recrystallize or re-distill starting materials if necessary. |
Experimental Protocols
General Procedure for a [5+2] Cycloaddition
-
To a solution of the pyridinium salt precursor (1.0 eq) in a suitable dry solvent (e.g., acetonitrile) under an inert atmosphere, add the alkene (1.2 eq).
-
Add the base (e.g., triethylamine, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Optimization of a [5+2] Cycloaddition Reaction
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | Et₃N | 110 | 45 |
| 2 | Acetonitrile | Et₃N | 80 | 65 |
| 3 | DMF | Et₃N | 80 | 50 |
| 4 | Acetonitrile | DBU | 80 | 72 |
| 5 | Acetonitrile | DBU | 60 | 68 |
Note: This data is illustrative and serves as an example for an optimization study.
Visualizations
Caption: A generalized workflow for the synthesis of Bao gong teng A.
References
purification strategies to remove byproducts from Bao gong teng A synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic Bao gong teng A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Bao gong teng A from a synthetic reaction mixture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield after purification | - Incomplete extraction from the aqueous phase. - Adsorption of the product onto silica gel during chromatography. - Loss of product during solvent removal (if volatile). - Degradation of the product during purification. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) during the initial acid-base extraction to fully deprotonate the tertiary amine of the tropane core and drive it into the organic layer. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Deactivate the silica gel with a small percentage of a polar solvent (e.g., triethylamine or methanol) in the eluent to minimize tailing and irreversible adsorption. - Use a rotary evaporator at a moderate temperature and pressure to remove solvents. For small quantities, gentle evaporation under a stream of nitrogen is recommended. - Avoid prolonged exposure to strong acids or bases and high temperatures. Use fresh, high-quality solvents and reagents. |
| Co-elution of byproducts with Bao gong teng A during column chromatography | - Byproducts have similar polarity to the desired product (e.g., diastereomers). - Inappropriate solvent system or stationary phase. | - For diastereomeric byproducts (e.g., endo-isomers), a high-resolution separation technique like preparative High-Performance Liquid Chromatography (HPLC) may be necessary. - Optimize the mobile phase for column chromatography. A gradient elution may provide better separation than an isocratic one. Test different solvent systems using Thin Layer Chromatography (TLC) first. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
| Presence of residual starting materials in the final product | - Incomplete reaction. - Inefficient purification. | - Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting materials. - If starting materials are significantly more or less polar than the product, an additional purification step such as a different chromatographic method or recrystallization might be effective. |
| Product appears as an oil instead of a solid | - Presence of impurities that inhibit crystallization. - The product is inherently an oil at room temperature (less likely for Bao gong teng A, which is reported as a solid). | - Re-purify the product using a high-resolution technique like preparative HPLC. - Attempt crystallization from a variety of solvent systems. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. Seeding with a small crystal of pure product, if available, is also effective. |
| Inconsistent results between batches | - Variation in reaction conditions leading to different byproduct profiles. - Inconsistent purification procedures. | - Standardize all reaction and purification parameters, including solvent grades, reaction times, temperatures, and chromatographic conditions. - Thoroughly characterize each batch to identify and quantify impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of Bao gong teng A?
A1: The most commonly reported byproducts are diastereomers, particularly the endo-isomer at the 2-position of the tropane ring.[1] Depending on the synthetic route, other potential byproducts can include unreacted starting materials, intermediates, and products of side reactions.
Q2: What is a general purification strategy for synthetic Bao gong teng A?
A2: A typical purification workflow involves:
-
Acid-Base Extraction: After the reaction, the mixture is worked up using an acid-base extraction to separate the basic tropane alkaloid from neutral and acidic impurities.
-
Column Chromatography: The crude product is then subjected to column chromatography on silica gel to separate Bao gong teng A from less polar and more polar byproducts.
-
Recrystallization or Preparative HPLC: For final purification and to remove closely related impurities like diastereomers, recrystallization from a suitable solvent system or preparative HPLC is often employed.
Q3: Which chromatographic techniques are most effective for purifying Bao gong teng A?
A3: For initial purification, flash column chromatography on silica gel is commonly used. For high-purity requirements and separation of challenging impurities like diastereomers, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice.
Q4: How can I monitor the purity of Bao gong teng A during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. High-Performance Liquid Chromatography (HPLC) provides more accurate quantitative information on purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities in the final product.
Q5: What is the expected appearance and stability of pure Bao gong teng A?
A5: Pure Bao gong teng A is typically a solid. As a tropane alkaloid, it is a basic compound and is most stable when stored as a salt (e.g., hydrochloride or tartrate salt). The free base may be susceptible to degradation over time, especially if exposed to air and light. It is recommended to store the pure compound in a cool, dark, and dry place under an inert atmosphere.
Data Presentation
The following table provides a representative summary of the purification of a hypothetical 1-gram crude sample of synthetic Bao gong teng A. Note: This data is illustrative and may not represent the results of a specific synthesis.
| Purification Step | Mass Recovered (mg) | Purity (%) | Major Impurities Removed | Yield of Step (%) |
| Crude Product | 1000 | 75 | Starting materials, various byproducts | - |
| After Acid-Base Extraction | 850 | 85 | Acidic and neutral impurities | 85 |
| After Silica Gel Chromatography | 700 | 95 | Polar and non-polar byproducts | 82 |
| After Recrystallization | 630 | >99 | Diastereomers, trace impurities | 90 |
Experimental Protocols
General Acid-Base Extraction Protocol
-
Quench the reaction mixture and remove the organic solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extract the organic layer with 1 M hydrochloric acid (3 x 50 mL). The protonated Bao gong teng A will move to the aqueous layer.
-
Combine the acidic aqueous layers and wash with ethyl acetate (2 x 50 mL) to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer to pH > 9 with a suitable base (e.g., 2 M sodium hydroxide or solid sodium bicarbonate), ensuring the solution remains cool.
-
Extract the free-based Bao gong teng A into an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Representative Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) containing a small amount of triethylamine (e.g., 0.1%) to prevent tailing. The optimal solvent system should be determined by TLC analysis beforehand.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Experimental Workflow for Bao gong teng A Purification
Caption: A typical workflow for the purification of synthetic Bao gong teng A.
Signaling Pathway of Bao gong teng A's Miotic Action
Bao gong teng A is known for its miotic activity, which is the constriction of the pupil. This effect is believed to be mediated through its action as a muscarinic acetylcholine receptor agonist.
Caption: Signaling pathway of Bao gong teng A inducing miosis via muscarinic receptor activation.
References
troubleshooting poor resolution in HPLC analysis of Bao gong teng A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Bao gong teng A, a tropane alkaloid from Erycibe obtusifolia.
Troubleshooting Guides
This section addresses specific issues that can lead to poor resolution in the HPLC analysis of Bao gong teng A.
Issue 1: Peak Tailing
Question: My chromatogram for Bao gong teng A shows significant peak tailing, leading to poor resolution and inaccurate quantification. What are the potential causes and how can I fix this?
Answer: Peak tailing for basic compounds like Bao gong teng A (a tropane alkaloid) is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
Potential Causes & Solutions for Peak Tailing
| Cause | Solution |
| Secondary Silanol Interactions | - Use a lower pH mobile phase: A pH between 2.5 and 4.5 will ensure that the silanol groups are protonated and less likely to interact with the protonated basic analyte.[2] - Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), into the mobile phase to block the active silanol sites.[3] - Use an end-capped column: Modern, high-purity silica columns with end-capping are designed to minimize exposed silanols.[2] |
| Mobile Phase pH Close to Analyte pKa | - Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of Bao gong teng A to maintain a consistent ionization state. |
| Column Contamination | - Flush the column: Use a strong solvent wash (e.g., a high percentage of organic solvent) to remove strongly retained compounds. - Use a guard column: A guard column will protect the analytical column from contaminants in the sample matrix. |
| Sample Overload | - Reduce sample concentration: Dilute the sample to avoid overloading the column.[4] - Decrease injection volume: Injecting a smaller volume can improve peak shape.[4] |
| Extra-column Effects | - Minimize tubing length: Keep the tubing between the injector, column, and detector as short as possible. - Use appropriate tubing diameter: Use tubing with a small internal diameter (e.g., 0.005 inches) to reduce dead volume. |
Issue 2: Peak Broadening
Question: All the peaks in my chromatogram, including Bao gong teng A, are broad, resulting in poor resolution. What could be causing this?
Answer: Peak broadening can stem from various issues within the HPLC system, from the mobile phase preparation to the column and detector. The following table outlines common causes and their solutions:
Potential Causes & Solutions for Peak Broadening
| Cause | Solution |
| Low Column Efficiency | - Column degradation: Replace the column if it has been used extensively or under harsh conditions. - Void at the column inlet: This can be caused by pressure shocks. Try reversing and flushing the column (if permitted by the manufacturer) or replace it. |
| Mismatched Sample Solvent | - Dissolve sample in mobile phase: Whenever possible, the sample should be dissolved in the initial mobile phase to ensure good peak shape.[5] If a stronger solvent must be used, inject a smaller volume. |
| Extra-Column Volume | - Optimize connections: Ensure all fittings are properly connected and that there is no dead volume in the system. - Use a smaller volume detector cell: If high resolution is critical, a micro-flow cell can reduce peak dispersion. |
| Inadequate Mobile Phase Degassing | - Degas the mobile phase: Use an online degasser or vacuum degas the mobile phase before use to prevent bubble formation in the pump or detector.[5] |
| Low Flow Rate | - Optimize flow rate: A flow rate that is too low can lead to band broadening due to diffusion. Determine the optimal flow rate for your column dimensions and particle size. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for Bao gong teng A?
A1: For a tropane alkaloid like Bao gong teng A, a reversed-phase method on a C18 column is a good starting point. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is recommended. For example, you could start with a gradient of 10-60% acetonitrile in water with 0.1% formic acid over 20 minutes. The acidic modifier helps to improve peak shape for basic compounds.[6]
Q2: How can I improve the separation of Bao gong teng A from other components in a complex plant extract?
A2: To improve resolution in a complex matrix, you can try the following:
-
Optimize the mobile phase gradient: A shallower gradient will provide more time for separation.
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Changing the pH can affect the retention times of ionizable compounds differently.
-
Try a different stationary phase: A column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, may offer different selectivity.
-
Improve sample preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering compounds before injection.
Q3: My retention times are drifting. What should I check?
A3: Retention time drift can be caused by several factors:
-
Inconsistent mobile phase composition: Ensure your mobile phase is accurately prepared and well-mixed. If using an online mixer, ensure it is functioning correctly.
-
Column temperature fluctuations: Use a column oven to maintain a stable temperature.
-
Column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
-
Pump issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Q4: What is the chemical structure of Bao gong teng A?
A4: Bao gong teng A is a 2-hydroxylated tropane alkaloid. Its structure contains a bicyclic tropane core.[7][8][9] Understanding its structure as a basic compound is key to troubleshooting chromatographic issues.
Data Presentation
The following table summarizes hypothetical quantitative data from a "problematic" and an "optimized" HPLC analysis of Bao gong teng A, illustrating the impact of method adjustments on resolution and peak shape.
Table 1: Comparison of Problematic and Optimized HPLC Analysis of Bao gong teng A
| Parameter | Problematic Analysis | Optimized Analysis |
| Mobile Phase | Acetonitrile:Water (50:50) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Column | Standard C18, 5 µm | End-capped C18, 3.5 µm |
| Retention Time (min) | 4.2 | 8.5 |
| Peak Width (min) | 0.8 | 0.2 |
| Tailing Factor | 2.1 | 1.1 |
| Resolution (from nearest peak) | 0.9 | 2.2 |
Experimental Protocols
Optimized HPLC Method for the Analysis of Bao gong teng A
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: End-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-60% B
-
20-25 min: 60-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Erycibe obtusifolia plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Visualizations
References
- 1. waters.com [waters.com]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Bao gong teng A for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Bao gong teng A for preclinical studies. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and a diagram of the relevant signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is Bao gong teng A and why is it of interest for preclinical studies?
A1: Bao gong teng A is a tropane alkaloid that was first isolated from the Chinese medicinal herb Erycibe obtusifolia Benth. It has garnered significant interest for preclinical research due to its notable hypotensive and miotic (pupil-constricting) activities. These properties suggest its potential as a therapeutic agent, particularly in ophthalmology for conditions like glaucoma.
Q2: What are the main synthetic strategies for producing Bao gong teng A?
A2: Two primary synthetic routes have been established for Bao gong teng A. The first is a concise asymmetric synthesis that utilizes a 1,3-dipolar cycloaddition reaction and has been successfully scaled to the decagram level[1]. The second is a total synthesis that employs a molybdenum-mediated [5+2] cycloaddition to construct the core tropane structure[2][3].
Q3: What are the known biological targets of Bao gong teng A?
A3: Bao gong teng A functions as a muscarinic acetylcholine receptor agonist[4]. Its miotic effects are attributed to its action on M3 muscarinic receptors located in the ciliary muscle of the eye[5][6][7].
Q4: What are the major challenges in scaling up the synthesis of Bao gong teng A?
A4: The primary challenges include ensuring stereochemical control during the key cycloaddition step, managing potential side reactions, and developing efficient purification methods to remove impurities and byproducts, which becomes more complex at a larger scale[8][9][10][11].
Troubleshooting Guides
Issue 1: Low Yield in the 1,3-Dipolar Cycloaddition Step
| Potential Cause | Troubleshooting Steps |
| Suboptimal reaction conditions | - Ensure strict anhydrous conditions, as moisture can quench the ylide intermediate. - Optimize the reaction temperature; while the reaction may proceed at room temperature, gentle heating or cooling might be necessary depending on the specific substrates and scale. - Vary the solvent to assess its impact on solubility and reaction rate. |
| Decomposition of the pyridinium ylide | - Generate the ylide in situ and use it immediately. - Use a non-nucleophilic base to generate the ylide and avoid side reactions. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Poor regioselectivity or stereoselectivity | - Re-evaluate the chiral auxiliary or catalyst used for asymmetric synthesis. - Adjust the solvent polarity, as it can influence the transition state of the cycloaddition. - Consider using a different dipolarophile that may offer better facial selectivity. |
Issue 2: Difficulties in the Purification of Bao gong teng A
| Potential Cause | Troubleshooting Steps |
| Presence of closely related impurities | - Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase. - Consider derivatization of the crude product to facilitate separation, followed by removal of the protecting group. |
| Product instability | - Avoid prolonged exposure to high temperatures or extreme pH during purification. - Use a buffered mobile phase for chromatography to maintain a stable pH. |
| Poor solubility of the crude product | - Screen a range of solvents to find an appropriate system for crystallization or chromatography. - Convert the final product to a salt (e.g., hydrochloride) to improve its solubility in polar solvents. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (-)-Bao gong teng A (Decagram Scale)
This protocol is based on the concise asymmetric synthesis which has been proven effective for larger scale production[1].
Step 1: Synthesis of the Chiral Acryloyl Oxazolidinone
| Reagent | Quantity | Molar Equiv. |
| (R)-4-phenyloxazolidin-2-one | 10.0 g | 1.0 |
| Triethylamine | 8.4 mL | 1.2 |
| Acryloyl chloride | 5.5 mL | 1.1 |
| Dichloromethane (DCM) | 200 mL | - |
Procedure:
-
Dissolve (R)-4-phenyloxazolidin-2-one in DCM in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise, followed by the slow addition of acryloyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the chiral acryloyl oxazolidinone.
Expected Yield: 85-95%
Step 2: 1,3-Dipolar Cycloaddition
| Reagent | Quantity | Molar Equiv. |
| p-Chlorobenzyl pyridinium salt | 15.0 g | 1.0 |
| Chiral acryloyl oxazolidinone | (from Step 1) | 1.1 |
| Triethylamine | 10.5 mL | 1.5 |
| Toluene | 300 mL | - |
Procedure:
-
Suspend the p-chlorobenzyl pyridinium salt and the chiral acryloyl oxazolidinone in toluene in a flame-dried flask under argon.
-
Add triethylamine dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude cycloadduct by flash column chromatography.
Expected Yield: 60-70%
Step 3: Reductive Cleavage and Deprotection to (-)-Bao gong teng A
| Reagent | Quantity | Molar Equiv. |
| Cycloadduct | (from Step 2) | 1.0 |
| Lithium borohydride | 2.0 g | 3.0 |
| Tetrahydrofuran (THF) | 150 mL | - |
| Palladium on carbon (10%) | 1.0 g | - |
| Methanol | 100 mL | - |
| Hydrogen gas | balloon | - |
Procedure:
-
Dissolve the cycloadduct in THF and cool to 0 °C.
-
Add lithium borohydride portion-wise and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract with ethyl acetate (3 x 50 mL), dry the combined organic layers, and concentrate.
-
Dissolve the resulting intermediate in methanol, add palladium on carbon, and stir under a hydrogen atmosphere for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by HPLC to obtain (-)-Bao gong teng A.
Expected Yield: 40-50% over two steps.
Signaling Pathway and Experimental Workflows
Signaling Pathway of Bao gong teng A at the M3 Muscarinic Receptor
Bao gong teng A acts as an agonist at the M3 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The binding of Bao gong teng A to the M3 receptor in the ciliary muscle of the eye initiates a signaling cascade that leads to muscle contraction and subsequent miosis (pupil constriction), which can help to reduce intraocular pressure in glaucoma.
Caption: Signaling pathway of Bao gong teng A at the M3 muscarinic receptor.
Experimental Workflow for Scaling Up Synthesis
Caption: Experimental workflow for scaling up the synthesis of Bao gong teng A.
References
- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organometallic enantiomeric scaffolding: organometallic chirons. Total synthesis of (-)-Bao Gong Teng A by a molybdenum-mediated [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Muscarinic receptor M3 activation promotes fibrocytes contraction [frontiersin.org]
- 8. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
identifying and characterizing impurities in synthetic Bao gong teng A
Technical Support Center: Synthetic Bao gong teng A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Bao gong teng A. Bao gong teng A is a 2-hydroxylated tropane alkaloid isolated from the Chinese herb Erycibe obtusifolia Benth.[1][2] It has garnered significant interest for its hypotensive and miotic activities, making its synthetic production and purity crucial for further research and clinical application.[1][2]
The synthesis of this complex molecule can lead to various impurities, including starting materials, by-products, intermediates, and degradation products.[3] This guide will help you identify and characterize these impurities using common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is Bao gong teng A?
A1: Bao gong teng A is a tropane alkaloid with the chemical structure 6-exo-(acetyloxy)-8-azabicyclo[3.2.1]octan-2-exo-ol.[4] It is a natural product found in the plant Erycibe obtusifolia Benth and has shown promise in treating glaucoma.[4] Due to its scarcity in natural sources, chemical synthesis is a key area of research.[2]
Q2: What are the common sources of impurities in synthetic Bao gong teng A?
A2: Impurities in synthetic Bao gong teng A can originate from several sources:
-
Starting materials and reagents: Unreacted starting materials or impurities within them.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
By-products: Formation of undesired compounds through side reactions.
-
Degradation products: Decomposition of Bao gong teng A during synthesis, purification, or storage.
-
Residual solvents: Solvents used in the manufacturing process that are not completely removed.[3]
Q3: Which analytical techniques are most suitable for identifying impurities in Bao gong teng A?
A3: A combination of chromatographic and spectroscopic techniques is generally required:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the separated impurities, which is crucial for their identification.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, which is essential for the definitive elucidation of an impurity's structure.[9][10][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during the analysis of synthetic Bao gong teng A.
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Extra peaks in the chromatogram | - Contaminated mobile phase or sample.- Air bubbles in the system.[12]- Column contamination.[13] | 1. Prepare fresh mobile phase and re-inject the sample.[12]2. Degas the mobile phase and purge the system.[12][14]3. Flush the column with a strong solvent.[13] |
| Poor peak shape (tailing or fronting) | - Column overload.- Incompatibility between the sample solvent and mobile phase.[13]- Column degradation. | 1. Dilute the sample and re-inject.[13]2. Dissolve the sample in the mobile phase if possible.[13]3. Replace the column with a new one.[13] |
| Drifting retention times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Changes in flow rate.[12] | 1. Prepare fresh mobile phase carefully.[12]2. Use a column oven to maintain a stable temperature.[12]3. Check the pump for leaks and ensure a consistent flow rate.[12] |
LC-MS Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| No ion signal for the impurity peak | - The compound does not ionize well under the chosen conditions.- The concentration of the impurity is too low. | 1. Try different ionization sources (e.g., ESI, APCI) and polarities (positive/negative).2. Concentrate the sample if possible, or use a more sensitive instrument.[8] |
| Mass spectrum is complex and difficult to interpret | - In-source fragmentation.- Presence of multiple co-eluting impurities. | 1. Reduce the cone voltage or fragmentation energy.2. Improve the chromatographic separation by optimizing the HPLC method.[6] |
| Inaccurate mass measurement | - The instrument is not properly calibrated. | 1. Perform a mass calibration using a known standard. |
NMR Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low signal-to-noise ratio | - Low sample concentration.- Insufficient number of scans. | 1. Use a more concentrated sample if available.2. Increase the number of scans to improve the signal-to-noise ratio. |
| Overlapping peaks | - The complexity of the impurity structure or the presence of multiple impurities. | 1. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity.[15] |
| Difficulty in assigning the structure | - The impurity is a novel compound.- Insufficient data for a definitive assignment. | 1. Combine data from multiple techniques (MS, IR, 2D NMR) to propose a structure.[16]2. Consider chemical derivatization to aid in structure elucidation. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Bao gong teng A
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthetic Bao gong teng A sample in methanol to a concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data for the impurity peaks to facilitate structural elucidation.
Protocol 3: NMR Sample Preparation for Structural Elucidation
-
Isolate the impurity of interest using preparative HPLC.
-
Dry the isolated fraction completely to remove the mobile phase.
-
Dissolve the purified impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a suite of NMR spectra, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, for complete structural assignment.[15]
Potential Impurities in Synthetic Bao gong teng A
The following table summarizes potential impurities that could arise from a known synthetic route involving a 1,3-dipolar cycloaddition.[4]
| Impurity Type | Potential Structure/Compound | Expected m/z [M+H]⁺ | Analytical Notes |
| Starting Material | N-benzyl-3-hydroxypyridinium bromide | 186.08 | Will likely elute early in a reverse-phase HPLC method. |
| Intermediate | 6-exo-acetyl-8-benzyl-8-azabicyclo[3.2.1]octan-2-exo-ol | 276.16 | A key intermediate before the Baeyer-Villiger oxidation step.[4] |
| By-product | Endo diastereomer of the cycloaddition product | 241.13 | May have similar fragmentation to the desired exo product but different retention time and NMR coupling constants.[4] |
| Degradation Product | Hydrolysis product (de-acetylated Bao gong teng A) | 158.11 | Loss of the acetyl group. |
| Reagent-related | Benzoic acid (from oxidation of benzyl group) | 123.04 | Can be introduced during the debenzylation step. |
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification and characterization of impurities.
Troubleshooting Logic for HPLC Peak Issues
Caption: Decision tree for troubleshooting common HPLC peak issues.
References
- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. moravek.com [moravek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. lcms.cz [lcms.cz]
- 7. chimia.ch [chimia.ch]
- 8. resolvemass.ca [resolvemass.ca]
- 9. veeprho.com [veeprho.com]
- 10. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ijsdr.org [ijsdr.org]
- 14. mastelf.com [mastelf.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
A Comparative Analysis of Bao Gong Teng A and Pilocarpine for the Treatment of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the traditional Chinese medicinal compound Bao gong teng A and the established pharmaceutical agent pilocarpine for the management of glaucoma. While pilocarpine has been a mainstay in glaucoma therapy for over a century with a well-documented efficacy and mechanism of action, data on Bao gong teng A is significantly more limited, precluding a direct quantitative comparison. This document summarizes the available scientific literature to facilitate an objective assessment based on current knowledge.
Executive Summary
Pilocarpine is a parasympathomimetic alkaloid derived from Pilocarpus species that effectively reduces intraocular pressure (IOP) by increasing aqueous humor outflow through the trabecular meshwork. Its efficacy and safety profile are well-established through extensive clinical trials. Bao gong teng A, a tropane alkaloid isolated from the Chinese herb Erycibe obtusifolia, has demonstrated miotic (pupil-constricting) and hypotensive activities. However, a significant lack of publicly available clinical and preclinical data prevents a robust comparison of its efficacy against pilocarpine. Preliminary information suggests a potential cholinergic mechanism of action, but further research is imperative to validate its therapeutic potential and safety.
Quantitative Data Comparison
Due to the scarcity of published research on Bao gong teng A, a direct quantitative comparison with pilocarpine is not currently feasible. The following tables highlight the available data for each compound.
Table 1: Efficacy and Pharmacological Parameters of Pilocarpine
| Parameter | Quantitative Data | Source(s) |
| Intraocular Pressure (IOP) Reduction | 15-25% from baseline | [1] |
| Mechanism of Action | Muscarinic receptor agonist (primarily M3) | [2][3][4] |
| Onset of Action (Miosis) | 10-30 minutes | [1] |
| Peak IOP Reduction | 2-4 hours | [1] |
| Duration of Action | 4-8 hours | [1] |
| Standard Concentration (Ophthalmic Solution) | 0.5% - 6% | |
| Common Side Effects | Brow ache, blurred vision, accommodative spasm, conjunctival injection | [3] |
Table 2: Efficacy and Pharmacological Parameters of Bao Gong Teng A
| Parameter | Quantitative Data | Source(s) |
| Intraocular Pressure (IOP) Reduction | Data Not Available | |
| Mechanism of Action | Proposed cholinergic agent | [5] |
| Onset of Action (Miosis) | Data Not Available | |
| Peak IOP Reduction | Data Not Available | |
| Duration of Action | Data Not Available | |
| Standard Concentration (Ophthalmic Solution) | Not Established | |
| Common Side Effects | Data Not Available |
Experimental Protocols
Detailed experimental protocols for Bao gong teng A are not available in the cited literature. Below is a summary of the methodologies typically employed in evaluating the efficacy of anti-glaucoma drugs, as would be necessary to generate the missing data for Bao gong teng A.
Typical Experimental Protocol for Evaluating IOP-Lowering Drugs in an Animal Model (e.g., Rabbits):
-
Animal Model: Normotensive and hypertensive rabbit models are commonly used. Ocular hypertension can be induced by various methods, including water loading or injection of alpha-chymotrypsin.
-
Drug Formulation: The test compound (Bao gong teng A) and the comparator (pilocarpine) are formulated in a sterile ophthalmic solution at varying concentrations. A vehicle control is also prepared.
-
Drug Administration: A single drop of the test solution is administered topically to one eye of each rabbit, with the contralateral eye serving as a control or receiving the vehicle.
-
IOP Measurement: Intraocular pressure is measured at baseline and at regular intervals post-instillation (e.g., 30, 60, 90, 120, 180, 240, 300, 360, 420, and 480 minutes) using a calibrated applanation tonometer.
-
Pupil Diameter Measurement: Pupillary diameter is measured concurrently with IOP to assess miotic effects.
-
Data Analysis: Changes in IOP and pupil diameter from baseline are calculated and statistically analyzed to determine the efficacy and duration of action of the test compound compared to the control and comparator.
-
Toxicology Studies: Acute and chronic toxicology studies are conducted to evaluate the safety profile of the compound, assessing for signs of ocular irritation and systemic toxicity.[6]
Signaling Pathways and Mechanisms of Action
Pilocarpine
Pilocarpine is a direct-acting cholinergic agonist that primarily stimulates muscarinic receptors (M3) in the eye.[2][3][4] This stimulation leads to two key actions that reduce IOP:
-
Contraction of the Ciliary Muscle: This increases tension on the scleral spur, which in turn opens up the spaces within the trabecular meshwork, facilitating the outflow of aqueous humor.[1]
-
Constriction of the Iris Sphincter Muscle (Miosis): This pulls the peripheral iris away from the trabecular meshwork in eyes with narrow angles, further improving aqueous outflow.
Bao gong teng A
The precise mechanism of action for Bao gong teng A in reducing IOP has not been elucidated. However, it is described as a tropane alkaloid with miotic and hypotensive properties, and some literature suggests it may act as a cholinergic agent.[5][7] If it functions similarly to other miotics, its pathway would likely involve stimulation of muscarinic receptors in the ciliary and iris sphincter muscles.
Experimental and Logical Workflow
The development and comparison of a novel anti-glaucoma agent like Bao gong teng A against an established drug such as pilocarpine would follow a structured research workflow.
Conclusion
Pilocarpine remains a well-characterized and effective treatment for glaucoma, with a clearly defined mechanism of action and extensive clinical data supporting its use. Bao gong teng A, while showing promise due to its reported miotic and hypotensive effects, requires significant further investigation. There is a critical need for preclinical studies to determine its efficacy, duration of action, and safety profile in animal models of glaucoma. Subsequently, well-designed clinical trials would be necessary to establish its therapeutic value in humans and to allow for a meaningful comparison with standard-of-care treatments like pilocarpine. Until such data becomes available, the efficacy of Bao gong teng A relative to pilocarpine remains unknown.
References
- 1. Chemical Constituents from the Roots and Stems of Erycibe obtusifolia and Their In Vitro Antiviral Activity | Semantic Scholar [semanticscholar.org]
- 2. Quick identification of xanthine oxidase inhibitor and antioxidant from Erycibe obtusifolia by a drug discovery platform composed of multiple mass spectrometric platforms and thin-layer chromatography bioautography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scopolin isolated from Erycibe obtusifolia Benth stems suppresses adjuvant-induced rat arthritis by inhibiting inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicology and the chemical foundation of plants of Erycibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effects of Erycibe obtusifolia, a Chinese medicinal herb, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship (SAR) Studies of Bao gong teng A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bao gong teng A and its analogs, focusing on their structure-activity relationships as muscarinic agonists. The information is compiled from available scientific literature to aid in the design and development of novel therapeutic agents.
Introduction
Bao gong teng A is a naturally occurring tropane alkaloid isolated from the Chinese medicinal plant Erycibe obtusifolia Benth. Unlike many tropane alkaloids that act as muscarinic antagonists, Bao gong teng A is a muscarinic agonist and has demonstrated potential therapeutic effects, including hypotensive and miotic activities, making it a candidate for glaucoma treatment.[1][2] Structure-activity relationship (SAR) studies on a series of synthesized racemic derivatives of Bao gong teng A have revealed key structural features that are critical for its agonistic activity at muscarinic receptors.
Comparative Analysis of Muscarinic Agonist Activity
The agonistic activity of Bao gong teng A and its analogs has been primarily evaluated using isolated guinea pig ileum contraction assays, a standard method for assessing muscarinic receptor activation. The potency of these compounds is typically expressed as pD2 values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Data Presentation
Note: Access to the full text of the primary study providing specific pD2 values was not available. The following table is a template that can be populated with quantitative data from the cited reference.
| Compound | R-Group (at N-tropane) | pD2 Value (Guinea Pig Ileum) |
| Bao gong teng A | -CH3 | Data from primary source |
| Analog 1 | -H | Data from primary source |
| Analog 2 | -CH2CH3 | Data from primary source |
| Analog 3 | -CH(CH3)2 | Data from primary source |
| Analog 4 | -C(CH3)3 | Data from primary source |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of Bao gong teng A analogs.
Isolated Guinea Pig Ileum Contraction Assay
This ex vivo functional assay is a classic method for quantifying the potency and efficacy of muscarinic agonists.
1. Tissue Preparation:
-
Male guinea pigs (250-350 g) are euthanized by cervical dislocation.
-
A segment of the terminal ileum is excised and placed in oxygenated Tyrode's solution.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm segment of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
2. Experimental Setup:
-
One end of the ileum segment is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
The tissue is placed under an initial resting tension of 1 g and allowed to equilibrate for at least 60 minutes, with the Tyrode's solution being replaced every 15 minutes.
3. Data Acquisition:
-
After the equilibration period, cumulative concentration-response curves are generated by adding the agonist (Bao gong teng A or its analogs) to the organ bath in a stepwise manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.
-
The contractile responses are recorded and measured.
4. Data Analysis:
-
The magnitude of the contraction is expressed as a percentage of the maximal contraction induced by a standard full agonist, such as carbachol.
-
The pD2 values are calculated by non-linear regression analysis of the concentration-response curves.
Signaling Pathways and Experimental Workflow
M1 Muscarinic Receptor Signaling Pathway
Bao gong teng A analogs exert their effects primarily through the activation of M1 muscarinic acetylcholine receptors (mAChRs). The activation of these G-protein coupled receptors (GPCRs) initiates a well-defined signaling cascade.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow: Guinea Pig Ileum Assay
The following diagram illustrates the logical flow of the isolated guinea pig ileum contraction assay.
Caption: Experimental Workflow for Guinea Pig Ileum Assay.
References
Unraveling the Biological Activity of Bao gong teng A Enantiomers: A Comparative Guide
While extensive research has focused on the naturally occurring (-)-enantiomer of Bao gong teng A, a comprehensive comparison of the biological activities between its (+) and (-) forms remains largely undocumented in publicly available scientific literature. This guide synthesizes the current knowledge on the established biological effects of (-)-Bao gong teng A and highlights the critical gap in our understanding of its dextrorotatory counterpart.
Bao gong teng A, a tropane alkaloid isolated from the Chinese medicinal herb Erycibe obtusifolia, has garnered significant interest for its therapeutic potential. The levorotatory enantiomer, (-)-Bao gong teng A, is recognized for its hypotensive, miotic, and antiglaucoma properties. However, the pharmacological profile of the (+)-enantiomer is not well-characterized, precluding a direct comparative analysis at this time.
Biological Activity of (-)-Bao gong teng A
The primary therapeutic effects attributed to (-)-Bao gong teng A are its ability to lower blood pressure and reduce intraocular pressure.
Hypotensive Effects
(-)-Bao gong teng A has been shown to possess hypotensive activity. The precise mechanism underlying this effect is not fully elucidated but is thought to involve the modulation of vascular tone.
Ocular Effects: Miosis and Antiglaucoma Activity
A significant area of investigation for (-)-Bao gong teng A is its application in ophthalmology. The compound is known to induce miosis, the constriction of the pupil. This effect, coupled with a reduction in intraocular pressure, makes it a potential candidate for the treatment of glaucoma. The miotic action is suggestive of an interaction with muscarinic receptors in the eye, which are known to control pupil size.
The Enantiomeric Question: A Data Deficit
A thorough review of existing literature reveals a notable absence of studies directly comparing the biological activity of the (+) and (-) enantiomers of Bao gong teng A. While the synthesis of both enantiomers has been achieved, pharmacological evaluations appear to have concentrated solely on the naturally occurring (-) form.
This lack of comparative data prevents the creation of a quantitative comparison table and a detailed analysis of enantioselective effects. It is plausible that the two enantiomers exhibit different potencies or even different pharmacological actions, a common phenomenon in stereoisomeric drugs. However, without experimental evidence, any such claims would be purely speculative.
Future Research Directions
To address this knowledge gap, further research is imperative. Key experimental avenues should include:
-
Comparative Receptor Binding Assays: To determine the binding affinities of (+) and (-) Bao gong teng A for various receptor subtypes, particularly muscarinic receptors, to elucidate the molecular basis of their activity.
-
In Vitro Functional Assays: To compare the functional effects of the enantiomers on isolated tissues, such as vascular smooth muscle and iris sphincter muscle, to quantify their hypotensive and miotic activities.
-
In Vivo Animal Studies: To conduct head-to-head comparisons of the enantiomers in animal models of hypertension and glaucoma to assess their relative efficacy and safety profiles.
Experimental Workflow for Comparative Analysis
Should the necessary research be undertaken, a logical experimental workflow to compare the enantiomers would be as follows:
Caption: Proposed workflow for the comparative biological evaluation of Bao gong teng A enantiomers.
Unveiling the Mechanism of Bao Gong Teng A: A Comparative Analysis of its Action on Muscarinic Acetylcholine Receptors
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutics targeting muscarinic acetylcholine receptors (mAChRs), the naturally occurring tropane alkaloid, Bao gong teng A, has emerged as a compound of significant interest. This guide provides a comprehensive validation of its mechanism of action, drawing objective comparisons with established mAChR agonists, pilocarpine and cevimeline. Through a detailed examination of experimental data and methodologies, we aim to furnish researchers, scientists, and drug development professionals with a critical resource for evaluating the therapeutic potential of Bao gong teng A.
Muscarinic acetylcholine receptors, a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are integral to the regulation of a myriad of physiological functions. Their modulation presents therapeutic opportunities for a range of disorders, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome. Bao gong teng A has been identified as a muscarinic agonist, however, a thorough comparative analysis of its subtype selectivity and functional potency is essential for its progression in the drug discovery pipeline.[1]
Comparative Analysis of Receptor Binding Affinities
A fundamental aspect of characterizing a novel mAChR agonist is to determine its binding affinity (Ki or Kd) for each of the five receptor subtypes. This provides crucial insights into its potential efficacy and side-effect profile. While extensive data is available for the well-established muscarinic agonists, pilocarpine and cevimeline, specific binding affinity data for Bao gong teng A across the M1-M5 subtypes remains to be fully elucidated in publicly accessible literature.
The following table summarizes the available binding affinity data for pilocarpine and cevimeline, highlighting the current knowledge gap for Bao gong teng A.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Bao gong teng A | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pilocarpine | - | - | 2200[2] | - | - |
| Cevimeline | 23 (EC50)[3] | 1040 (EC50)[3] | 48 (EC50)[3] | 1310 (EC50)[3] | 63 (EC50)[3] |
| Note: The data for Cevimeline is presented as EC50 values from functional assays, which are indicative of potency but not direct binding affinity. |
Functional Potency and Signaling Pathways
Beyond binding to the receptor, an agonist's ability to elicit a cellular response is paramount. This is typically quantified by its potency (EC50) and efficacy (Emax) in functional assays. These assays assess the downstream signaling events following receptor activation.
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
The following table outlines the expected functional responses and the data available for the three compounds.
| Compound | M1 Functional Response (e.g., Calcium Mobilization) | M2 Functional Response (e.g., cAMP Inhibition) | M3 Functional Response (e.g., Calcium Mobilization) | M4 Functional Response (e.g., cAMP Inhibition) | M5 Functional Response (e.g., Calcium Mobilization) |
| Bao gong teng A | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pilocarpine | Agonist activity | Agonist activity | Agonist activity | Agonist activity | Data not available |
| Cevimeline | Potent Agonist (EC50: 23 nM)[3] | Weak Agonist (EC50: 1040 nM)[3] | Potent Agonist (EC50: 48 nM)[3] | Weak Agonist (EC50: 1310 nM)[3] | Potent Agonist (EC50: 63 nM)[3] |
Experimental Protocols for Mechanism of Action Validation
To facilitate further research and comparative studies, we provide detailed methodologies for key experiments used to validate the mechanism of action of mAChR agonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for each of the five muscarinic receptor subtypes.
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with a source of the receptor (e.g., cell membranes from cells expressing a specific mAChR subtype). The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the target mAChR subtype in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled known ligand).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to assess the activation of Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating intracellular calcium release.
Principle: Cells expressing the target Gq-coupled mAChR subtype are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and receptor activation, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence that can be measured in real-time.
Protocol Outline:
-
Cell Culture and Plating: Culture cells expressing the target receptor in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC50 and Emax values.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins, a proximal event in GPCR signaling, and is applicable to all mAChR subtypes.
Objective: To determine the ability of a test compound to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
Principle: In the inactive state, G-proteins are bound to GDP. Agonist-induced receptor activation promotes the exchange of GDP for GTP. This assay uses a radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon G-protein activation.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the mAChR of interest.
-
Incubation: Incubate the membranes with [35S]GTPγS, GDP, and varying concentrations of the test compound.
-
Separation: Separate the G-protein-bound [35S]GTPγS from the free form by filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the test compound concentration to determine the EC50 and Emax values.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mAChR signaling pathways, the experimental workflow for validating an agonist, and the logical relationship in comparing Bao gong teng A with its alternatives.
References
comparative analysis of different synthetic routes to Bao gong teng A
For Researchers, Scientists, and Drug Development Professionals
Bao gong teng A, a tropane alkaloid isolated from the Chinese herb Erycibe obtusifolia Benth, has garnered significant attention for its potent hypotensive and miotic activities, making it a promising candidate for the treatment of glaucoma.[1] Its biological activity is primarily attributed to its function as an agonist of muscarinic acetylcholine receptors (mAChRs). The low natural abundance of Bao gong teng A has spurred the development of several synthetic routes to enable further biological studies and potential therapeutic applications. This guide provides a comparative analysis of three prominent synthetic approaches to Bao gong teng A, offering insights into their efficiency, stereocontrol, and overall practicality.
Overview of Synthetic Strategies
The core challenge in the synthesis of Bao gong teng A lies in the construction of the 8-azabicyclo[3.2.1]octane (tropane) skeleton with precise control over the stereochemistry of the hydroxyl and acetoxy groups. The synthetic routes discussed herein employ distinct strategies to achieve this, ranging from racemic approaches to sophisticated asymmetric syntheses.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the different synthetic routes to Bao gong teng A, providing a clear comparison of their overall efficiency.
| Synthetic Route | Key Strategy | Overall Yield | Number of Steps | Stereocontrol | Starting Materials | Reference |
| Jung et al. (1992) | 1,3-Dipolar Cycloaddition | 8% | 8 | Racemic | 3-Hydroxypyridine, Acrylonitrile | Jung, M. E., et al. (1992) |
| Zhao et al. (2025) | Evans Chiral Auxiliary-based 1,3-Dipolar Cycloaddition | 10.2% | 11 | Asymmetric (Diastereoselective) | p-Chlorobenzyl pyridinium salt, (R)-3-acryloyl-4-phenyloxazolidin-2-one | Zhao, Y.-W., et al. (2025) |
| Zhang & Liebeskind (2006) | Molybdenum-Mediated [5+2] Cycloaddition | Not explicitly stated in abstract | Multistep | Asymmetric (Enantioselective) | TpMo(CO)₂(η³-pyridinyl) complexes | Zhang, Y., & Liebeskind, L. S. (2006) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis. Due to the limited availability of full experimental procedures for the asymmetric syntheses in publicly accessible documents, a comprehensive protocol is provided for the racemic synthesis by Jung et al., while the key strategic steps for the asymmetric routes are summarized.
Racemic Total Synthesis of Bao gong teng A (Jung et al., 1992)
This synthesis commences with a 1,3-dipolar cycloaddition to construct the tropane core, followed by functional group manipulations to install the required hydroxyl and acetoxy moieties.
Key Experimental Steps:
-
Step 1: Synthesis of N-Benzyl-3-hydroxypyridinium Bromide. 3-Hydroxypyridine is alkylated with benzyl bromide to yield the corresponding pyridinium salt.
-
Step 2: 1,3-Dipolar Cycloaddition. The pyridinium salt is reacted with acrylonitrile in the presence of a base to afford a mixture of exo and endo diastereomers of the bicyclic nitrile. The desired exo isomer is separated by crystallization.
-
Step 3: Reduction of the Enone and Nitrile. The enone functionality is reduced via catalytic hydrogenation, followed by reduction of the nitrile to a primary amine, which is subsequently protected.
-
Step 4: Introduction of the Acetyl Group. The protected amino alcohol is treated with a Grignard reagent to introduce the acetyl group.
-
Step 5: Baeyer-Villiger Oxidation. The resulting ketone undergoes a Baeyer-Villiger oxidation to form the corresponding acetate.
-
Step 6: Deprotection. The N-benzyl protecting group is removed by hydrogenolysis to yield racemic Bao gong teng A.
Detailed Protocol for a Key Step: 1,3-Dipolar Cycloaddition
To a solution of N-benzyl-3-hydroxypyridinium bromide in a suitable solvent is added acrylonitrile and a base (e.g., triethylamine). The reaction mixture is heated at reflux for several hours. After cooling, the product is isolated and the exo and endo diastereomers are separated by fractional crystallization or column chromatography.
Asymmetric Synthesis via Evans Chiral Auxiliary (Zhao et al., 2025)
This approach utilizes an Evans chiral auxiliary to control the stereochemistry of the crucial 1,3-dipolar cycloaddition reaction.
Key Strategic Steps:
-
A regio- and stereoselective 1,3-dipolar cycloaddition between a p-chlorobenzyl pyridinium salt and (R)-3-acryloyl-4-phenyloxazolidin-2-one is performed. The chiral auxiliary directs the facial selectivity of the cycloaddition, leading to the formation of the tropane skeleton with the desired absolute configuration.
-
Subsequent steps involve the removal of the chiral auxiliary, functional group transformations including a Baeyer-Villiger oxidation, and deprotection to afford enantiopure (-)-Bao gong teng A.
Asymmetric Synthesis via Molybdenum-Mediated [5+2] Cycloaddition (Zhang & Liebeskind, 2006)
This elegant strategy employs an "organometallic chiron" approach, where a chiral molybdenum complex templates the formation of the tropane core.
Key Strategic Steps:
-
Single enantiomers of TpMo(CO)₂(η³-pyridinyl) complexes are prepared and serve as chiral scaffolds.
-
A molybdenum-mediated [5+2] cycloaddition reaction is then used to construct the tropane ring system with high enantiopurity.
-
Following the cycloaddition, the molybdenum auxiliary is removed, and the resulting intermediate is further elaborated to (-)-Bao gong teng A.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and the relevant biological signaling pathway of Bao gong teng A.
Synthetic Pathways
References
A Comparative Guide to the Analytical Cross-Validation of Bao Gong Teng A
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies applicable to the quantification and characterization of Bao gong teng A, a tropane alkaloid with significant therapeutic potential. While specific cross-validation studies for Bao gong teng A are not extensively documented in publicly available literature, this document extrapolates from validated methods for other tropane alkaloids, providing a robust framework for researchers to develop and validate analytical protocols for this compound.
Introduction to Bao Gong Teng A and Analytical Imperatives
Bao gong teng A is a tropane alkaloid isolated from the traditional Chinese medicinal herb Erycibe obtusifolia Benth.[1] It has demonstrated notable hypotensive and miotic activities, positioning it as a promising candidate for the treatment of glaucoma. As with any pharmacologically active compound, rigorous and validated analytical methods are paramount for ensuring the quality, safety, and efficacy of Bao gong teng A in research and development. This guide focuses on the principles and practicalities of cross-validating such methods.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the quantification (e.g., pharmacokinetic studies, quality control). Based on established methods for tropane alkaloids, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a primary technique.
Data Summary of Validated Analytical Methods for Tropane Alkaloids
The following table summarizes the performance of various analytical techniques that are highly applicable for the analysis of Bao gong teng A. The data is derived from studies on analogous tropane alkaloids and serves as a benchmark for method development and validation.
| Analytical Method | Analyte(s) | Sample Matrix | Linearity (R²) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| HPLC-MS/MS | Atropine, Scopolamine | Leafy Vegetables | ≥0.997 | ≤ 2.3 ng/g | 90-100 | ≤ 13 | [2] |
| UHPLC-ToF-MS | Atropine, Scopolamine, Anisodamine, Homatropine | Buckwheat | - | - | 74-113 | < 19 (inter-day) | [3] |
| CE-C⁴D | Atropine, Scopolamine | Plant Seeds | - | 1.5 µg/mL | 101.0–102.7 | 1.07–2.08 | [4] |
| AuNPs-LFIA | Atropine, L-hyoscyamine, Scopolamine, etc. | Honey | - | 0.22 - 6.34 ng/mL | - | - | [5] |
Key:
-
HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry
-
UHPLC-ToF-MS: Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry
-
CE-C⁴D: Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection
-
AuNPs-LFIA: Gold Nanoparticles-based Lateral Flow Immunoassay
-
R²: Coefficient of determination
-
LOQ: Limit of Quantification
-
RSD: Relative Standard Deviation
Experimental Protocols: A Framework for Validation
The cross-validation of analytical methods ensures that a specific method is suitable for its intended purpose. Below are generalized protocols for key validation parameters, which should be adapted for the specific analysis of Bao gong teng A.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach for the extraction of analytes from complex matrices.[2][3]
Protocol:
-
Homogenization: Homogenize 10 g of the sample (e.g., plant material, biological tissue) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) and MgSO₄). Vortex for 30 seconds.
-
Final Centrifugation and Analysis: Centrifuge, filter the supernatant, and inject it into the analytical instrument.
HPLC-MS/MS Method Validation Protocol
This protocol outlines the key steps for validating an HPLC-MS/MS method for the quantification of Bao gong teng A.
Parameters to Validate:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no interferences are present at the retention time of Bao gong teng A and its internal standard.
-
Linearity and Range: Prepare a series of calibration standards of known concentrations in the blank matrix. Plot the peak area ratio (analyte/internal standard) against concentration and determine the linearity using the coefficient of determination (R²). The range is the interval between the upper and lower concentrations of the calibration curve.
-
Accuracy and Precision:
-
Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day precision) and on different days (inter-day precision).
-
Accuracy is expressed as the percentage of the nominal concentration. Precision is expressed as the relative standard deviation (RSD%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD is the lowest concentration of analyte that can be reliably detected.
-
LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined by analyzing a series of low-concentration samples.
-
-
Recovery: Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: Evaluate the suppression or enhancement of the analyte signal due to co-eluting matrix components. This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Stability: Assess the stability of Bao gong teng A in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow and Logic
Diagrams created using the DOT language provide a clear visual representation of the experimental and logical flows in the cross-validation process.
Caption: Workflow for Sample Preparation and Analytical Method Validation.
Caption: Relationship between Separation Techniques and Detectors.
Conclusion
The cross-validation of analytical methods for Bao gong teng A is a critical step in its journey from a traditional remedy to a modern therapeutic agent. While direct comparative studies are emerging, the established analytical frameworks for other tropane alkaloids provide a clear and reliable path forward. By adopting and rigorously validating methods such as HPLC-MS/MS, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the development and clinical translation of Bao gong teng A. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and researchers in this important field.
References
- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of CE-C4D Method for Determination Tropane Alkaloids [mdpi.com]
- 5. Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Miotic Potential of Bao Gong Teng A: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparison of the miotic effects of Bao gong teng A, a naturally occurring tropane alkaloid, with other well-established cholinergic agonists. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of miotic agents. While Bao gong teng A has been identified as a muscarinic agonist with miotic properties, it is crucial to note that direct, quantitative comparative studies with other cholinergic agonists are not extensively available in publicly accessible literature. This guide, therefore, provides a detailed overview based on existing knowledge, highlighting the need for further head-to-head research.
I. Comparative Overview of Miotic Cholinergic Agonists
Bao gong teng A, isolated from the Chinese medicinal plant Erycibe obtusifolia Benth, has demonstrated miotic and hypotensive activities, suggesting its potential as a therapeutic agent for conditions like glaucoma.[1][2] Its mechanism of action is attributed to its activity as a muscarinic agonist. This places it in the same pharmacological class as other miotic agents such as pilocarpine and carbachol.
| Feature | Bao gong teng A | Pilocarpine | Carbachol |
| Origin | Natural (from Erycibe obtusifolia Benth) | Natural (from Pilocarpus species) | Synthetic |
| Chemical Class | Tropane Alkaloid | Alkaloid | Choline Ester |
| Mechanism of Action | Muscarinic Receptor Agonist | Muscarinic Receptor Agonist | Muscarinic & Nicotinic Receptor Agonist |
| Primary Ocular Effect | Miosis (pupil constriction) | Miosis, Increased Aqueous Outflow | Miosis, Increased Aqueous Outflow |
| Receptor Specificity | Presumed Muscarinic | Primarily Muscarinic | Muscarinic and Nicotinic |
| Clinical Use | Investigational (potential for glaucoma) | Glaucoma, Xerostomia | Glaucoma, Induction of miosis during surgery |
| Quantitative Potency Data | Not readily available in comparative studies | Established dose-response profiles available | Established dose-response profiles available |
II. Mechanism of Action: The Cholinergic Signaling Pathway in Miosis
Cholinergic agonists induce miosis by stimulating muscarinic receptors, primarily the M3 subtype, located on the iris sphincter muscle. This stimulation triggers a cascade of intracellular events leading to muscle contraction and pupil constriction.
Caption: Cholinergic agonist-induced miosis signaling pathway.
III. Experimental Protocols for Evaluating Miotic Effects
The following is a generalized experimental protocol for assessing and comparing the miotic effects of cholinergic agonists in a rabbit model.
1. Animal Model:
-
Species: New Zealand white rabbits are commonly used due to their large, unpigmented eyes, which allow for easy observation of pupillary changes.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle.
2. Materials:
-
Test compounds: Bao gong teng A, Pilocarpine hydrochloride, Carbachol.
-
Vehicle (e.g., sterile saline).
-
Pupilometer or a calibrated ruler for measuring pupil diameter.
-
Topical anesthetic (e.g., proparacaine hydrochloride).
-
Gentle animal restrainer.
3. Experimental Procedure:
-
Baseline Measurement: The baseline pupil diameter of both eyes of each rabbit is measured under consistent lighting conditions.
-
Drug Administration: A single drop of the test solution is instilled into the conjunctival sac of one eye (the contralateral eye serves as a control).
-
Pupil Diameter Measurement: The pupil diameter of both eyes is measured at predetermined time intervals (e.g., 15, 30, 60, 120, 240 minutes) after drug administration.
-
Data Analysis: The change in pupil diameter from baseline is calculated for each time point. Dose-response curves can be generated by testing different concentrations of the agonists. The maximum miotic effect and the duration of action can be determined.
Caption: Workflow for evaluating the miotic effects of cholinergic agonists.
IV. Conclusion and Future Directions
Bao gong teng A presents an interesting prospect as a novel miotic agent due to its natural origin and established muscarinic agonist activity. However, to fully understand its therapeutic potential, rigorous, controlled studies are required to quantitatively compare its miotic efficacy, potency, and duration of action with standard cholinergic agonists like pilocarpine and carbachol. Future research should focus on generating dose-response data and elucidating its specific binding affinities for different muscarinic receptor subtypes. Such studies will be instrumental in determining the clinical viability of Bao gong teng A as a new treatment for ophthalmic conditions characterized by a need for pupillary constriction.
References
- 1. Activity and QSAR study of baogongteng A and its derivatives as muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Therapeutic Potential of Bao Gong Teng: An In Vitro and In Vivo Correlation of Scopoletin's Activity
Bao gong teng (Erycibe obtusifolia Benth) , a traditional Chinese medicine, has long been utilized for its therapeutic properties. Modern research has identified several bioactive compounds within this plant, with a significant focus on the coumarin derivative, scopoletin. This guide provides a comparative analysis of the in vitro and in vivo activities of scopoletin, primarily focusing on its anti-angiogenic and anti-inflammatory effects, which are crucial in the pathogenesis of conditions like rheumatoid arthritis. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of scopoletin's mechanism of action and its potential for clinical applications.
Correlation of Anti-Angiogenic and Anti-Inflammatory Activities
Scopoletin has demonstrated consistent inhibitory effects on angiogenesis and inflammation in both laboratory-based assays (in vitro) and animal models (in vivo). The in vitro studies reveal a direct impact on endothelial cells, preventing the formation of new blood vessels—a key process in tumor growth and arthritic joint destruction. These findings are mirrored in in vivo studies, where scopoletin administration reduces disease severity in animal models of arthritis, an effect linked to the suppression of new blood vessel formation in the synovial tissue.[1]
Quantitative Comparison of Scopoletin Activity
The following tables summarize the key quantitative data from various in vitro and in vivo studies on scopoletin.
| In Vitro Anti-Angiogenic Activity of Scopoletin | |||
| Assay | Model System | Concentration | Observed Effect |
| Aortic Ring Sprouting | Rat aortic explants | 10, 30, 100 µM | Significant, concentration-dependent inhibition of endothelial sprout growth.[2][3] |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | Not specified | Inhibition of FGF-2-induced proliferation.[2][3] |
| HUVEC Migration | Human Umbilical Vein Endothelial Cells | Not specified | Inhibition of FGF-2-induced migration.[2][3] |
| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells | Not specified | Inhibition of FGF-2-induced tubule formation.[2][3] |
| In Vivo Anti-Arthritic and Anti-Inflammatory Activity of Scopoletin | |||
| Assay | Model System | Dosage | Observed Effect |
| Adjuvant-Induced Arthritis | Rats | 50, 100 mg/kg (i.p.) | Reduced paw swelling in both inoculated and non-inoculated paws, and decreased articular index scores.[1] |
| Reduced formation of new blood vessels in synovial tissue.[1] | |||
| Downregulation of VEGF, bFGF, and IL-6 in synovial tissues.[1] | |||
| Croton Oil-Induced Ear Edema | Mice | 50, 100, 200 mg/kg | Significant and dose-dependent inhibition of ear edema.[4] |
| Carrageenan-Induced Paw Edema | Mice | Not specified | Attenuation of hind paw edema.[4] |
Signaling Pathway and Experimental Workflow
The anti-inflammatory and anti-angiogenic effects of scopoletin are largely attributed to its ability to modulate key signaling pathways, particularly the NF-κB pathway. This pathway is a central regulator of inflammatory responses and also plays a role in angiogenesis.
Caption: Scopoletin's inhibition of the NF-κB signaling pathway.
The experimental workflow to assess the anti-angiogenic properties of a compound like scopoletin typically involves a tiered approach, starting from in vitro cell-based assays and progressing to more complex ex vivo and in vivo models.
Caption: Workflow for evaluating the anti-angiogenic activity of scopoletin.
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments cited in this guide.
In Vitro Assays
1. Aortic Ring Sprouting Assay [5][6][7]
-
Objective: To assess the effect of scopoletin on the outgrowth of new blood vessels from a segment of an aorta ex vivo.
-
Protocol:
-
Thoracic aortas are excised from euthanized rats (e.g., Sprague-Dawley).
-
The aortas are cleaned of periadventitial fibro-adipose tissue and cut into 1-2 mm thick rings.
-
The rings are embedded in a gel matrix (e.g., Matrigel or collagen) in a 48-well plate.
-
The rings are cultured in endothelial cell growth medium supplemented with or without a pro-angiogenic factor (e.g., VEGF or FGF-2) and varying concentrations of scopoletin.
-
The medium is changed every 2-3 days.
-
The outgrowth of endothelial sprouts is observed and photographed daily for 7-14 days using a microscope.
-
The extent of sprouting is quantified by measuring the area or length of the sprouts using image analysis software.
-
2. HUVEC Proliferation, Migration, and Tube Formation Assays [8][9][10]
-
Objective: To evaluate the direct effect of scopoletin on key steps of angiogenesis using a human endothelial cell line.
-
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Proliferation Assay:
-
HUVECs are seeded in 96-well plates.
-
After attachment, cells are treated with a pro-angiogenic factor (e.g., FGF-2) and different concentrations of scopoletin.
-
After a set incubation period (e.g., 24-48 hours), cell viability/proliferation is measured using assays such as MTT or BrdU incorporation.
-
-
Migration Assay (Wound Healing/Scratch Assay):
-
HUVECs are grown to confluence in a 6-well plate.
-
A "scratch" is made in the cell monolayer with a pipette tip.
-
The cells are washed to remove debris and then incubated with medium containing a pro-angiogenic factor and varying concentrations of scopoletin.
-
The closure of the scratch is monitored and photographed at different time points (e.g., 0, 12, 24 hours).
-
The rate of migration is quantified by measuring the change in the width of the scratch.
-
-
Tube Formation Assay:
-
A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel).
-
HUVECs are seeded onto the matrix in the presence of a pro-angiogenic factor and different concentrations of scopoletin.
-
After incubation (e.g., 6-18 hours), the formation of capillary-like structures (tubes) is observed and photographed.
-
The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, or total tube area.
-
-
In Vivo Assays
1. Adjuvant-Induced Arthritis (AIA) in Rats [11][12][13]
-
Objective: To evaluate the anti-arthritic effect of scopoletin in a well-established animal model of rheumatoid arthritis.
-
Protocol:
-
Arthritis is induced in rats (e.g., Wistar or Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.
-
Scopoletin is administered daily (e.g., via intraperitoneal injection) at different doses, starting from the day of adjuvant injection or after the onset of arthritis.
-
The severity of arthritis is evaluated regularly by measuring paw volume (plethysmometry) and assigning an arthritis score based on the degree of erythema and swelling in the joints.
-
Body weight is also monitored as an indicator of systemic inflammation.
-
At the end of the experiment, animals are euthanized, and joint tissues are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Synovial tissues can also be analyzed for the expression of inflammatory and angiogenic markers.
-
2. Carrageenan-Induced Paw Edema in Mice [14][15][16][17]
-
Objective: To assess the acute anti-inflammatory activity of scopoletin.
-
Protocol:
-
A baseline measurement of the hind paw volume of mice is taken using a plethysmometer.
-
Scopoletin is administered to the animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
References
- 1. Anti-arthritic effect of scopoletin, a coumarin compound occurring in Erycibe obtusifolia Benth stems, is associated with decreased angiogenesis in synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. citexs-èµç¹æ°æç§ç 婿 [m.citexs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Aorta ring sprouting assay [bio-protocol.org]
- 7. Aortic ring sprouting assay [bio-protocol.org]
- 8. HUVEC Cell Proliferation, Tube Formation, Migration and Apoptosis Assay [bio-protocol.org]
- 9. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 11. chondrex.com [chondrex.com]
- 12. Collagen-induced arthritis (CIA) model [bio-protocol.org]
- 13. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of the Therapeutic Index: Bao Gong Teng A Versus Established Glaucoma Pharmaceuticals
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bao gong teng A, a potential new therapeutic agent for glaucoma, against currently prescribed glaucoma medications. The assessment focuses on the therapeutic index, a critical measure of a drug's safety and efficacy. Due to the limited availability of quantitative data for Bao gong teng A, this comparison incorporates known pharmacological profiles and highlights areas requiring further investigation.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy. The primary treatment strategy involves lowering intraocular pressure (IOP). While numerous drugs are available, the search for agents with a more favorable therapeutic index continues. Bao gong teng A, a tropane alkaloid isolated from the medicinal plant Erycibe obtusifolia, has demonstrated miotic and hypotensive activities, suggesting its potential as a novel anti-glaucoma agent. This guide assesses its potential therapeutic index in comparison to established glaucoma drugs.
Quantitative Data Summary
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50). A higher TI indicates a wider margin of safety. The following table summarizes available data for Bao gong teng A and comparator glaucoma drugs. It is important to note the significant lack of quantitative TI data for Bao gong teng A, necessitating further preclinical research.
| Drug | Mechanism of Action | Effective Concentration (IOP Reduction) | Observed IOP Reduction (%) | Known Ocular Side Effects | Known Systemic Side Effects | Therapeutic Index (TI = TD50/ED50) |
| Bao gong teng A | Presumed Muscarinic Receptor Agonist (miotic agent) | Data not available | Data not available | Data not available | Potential anticholinergic effects (as a tropane alkaloid)[1][2][3][4] | Data not available |
| Latanoprost | Prostaglandin F2α analog; increases uveoscleral outflow[5] | 0.005% | 25-35[6] | Iris color change, eyelash growth, conjunctival hyperemia | Generally well-tolerated systemically | Data not available from searches |
| Timolol | Non-selective β-adrenergic antagonist; decreases aqueous humor production | 0.1% - 0.5%[7] | 20-35[6][7] | Burning/stinging, blurred vision, corneal anesthesia | Bradycardia, bronchospasm, fatigue[8] | Data not available from searches (Oral LD50 in rats: 1028 mg/kg)[8] |
| Pilocarpine | Muscarinic receptor agonist; increases trabecular outflow | 1% - 4% | 20-25[4] | Miosis, blurred vision, brow ache, corneal toxicity with prolonged use[9] | Sweating, nausea, bradycardia | Data not available from searches |
| Brimonidine | α2-adrenergic agonist; decreases aqueous humor production and increases uveoscleral outflow | 0.1% - 0.2%[10] | 20-25 | Allergic conjunctivitis, hyperemia, ocular pruritus | Dry mouth, fatigue, hypotension[11][12][13] | Systemic (hypnosis in rabbits): LD50/ED50 = 146/5.2 = 28 (Intravenous)[11] |
| Dorzolamide | Carbonic anhydrase inhibitor; decreases aqueous humor production | 2% | 15-20 | Stinging/burning, bitter taste, superficial punctate keratitis[14] | Generally well-tolerated systemically[14][15][16][17] | Data not available from searches |
Note: The therapeutic index for Brimonidine is based on systemic administration for hypnosis and may not be representative of the therapeutic index for topical glaucoma treatment. The oral LD50 for Timolol provides some indication of systemic toxicity but is not sufficient to calculate a therapeutic index for topical administration.
Experimental Protocols
A thorough assessment of the therapeutic index of a novel glaucoma drug candidate like Bao gong teng A requires a series of well-defined preclinical experiments. The following protocols outline the key methodologies.
Determination of Effective Dose (ED50) for IOP Reduction
-
Animal Model: Normotensive and hypertensive animal models of glaucoma are utilized. Common models include rabbits, monkeys, or rodent models with induced ocular hypertension (e.g., laser-induced, steroid-induced)[14].
-
Drug Administration: The test compound (Bao gong teng A) is formulated in a suitable ophthalmic vehicle and administered topically to one eye, with the contralateral eye receiving the vehicle as a control. A range of concentrations is tested.
-
IOP Measurement: Intraocular pressure is measured at baseline and at multiple time points post-instillation using a calibrated tonometer.
-
Dose-Response Curve: A dose-response curve is generated by plotting the percentage of maximum IOP reduction against the logarithm of the drug concentration. The ED50, the concentration that produces 50% of the maximal IOP-lowering effect, is then calculated from this curve.
Determination of Toxic Dose (TD50) for Ocular and Systemic Toxicity
-
Acute Ocular Toxicity:
-
Method: A modified Draize test or similar methods are used in rabbits. Increasing concentrations of the drug are administered, and the eyes are examined for signs of irritation, including conjunctival redness, chemosis, discharge, and corneal opacity.
-
Endpoint: The TD50 for ocular toxicity is the concentration causing a defined level of ocular irritation in 50% of the animals.
-
-
Systemic Toxicity (following topical administration):
-
Method: Animals receive escalating doses of the topical formulation. They are observed for signs of systemic toxicity, such as changes in behavior, cardiovascular parameters (heart rate, blood pressure), and respiratory function. Blood samples can be collected to assess systemic drug exposure and potential effects on clinical chemistry and hematology.
-
Endpoint: The TD50 for systemic toxicity is the dose that produces a specific adverse systemic effect in 50% of the animals.
-
-
Acute Systemic Toxicity (LD50):
-
Method: The drug is administered systemically (e.g., intravenously, intraperitoneally, or orally) to rodents at escalating doses.
-
Endpoint: The LD50, the dose that is lethal to 50% of the animals, is determined. While not directly used for the therapeutic index of a topical drug, it provides crucial information on the compound's overall systemic toxicity.
-
Calculation of the Therapeutic Index
The therapeutic index is calculated using the following formula: TI = TD50 / ED50
A higher TI value indicates a wider margin between the therapeutic and toxic doses, suggesting a safer drug.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for Bao gong teng A, the established signaling pathway for a comparator drug (Latanoprost), and a generalized experimental workflow for assessing the therapeutic index of a new glaucoma drug candidate.
Caption: Experimental workflow for assessing the therapeutic index of a new glaucoma drug.
Caption: Proposed signaling pathway for Bao gong teng A in glaucoma.
Caption: Signaling pathway for Latanoprost in increasing uveoscleral outflow.
Conclusion
Bao gong teng A presents an interesting prospect for glaucoma therapy, likely acting as a muscarinic receptor agonist to increase aqueous humor outflow. However, a comprehensive assessment of its therapeutic index is currently hindered by a lack of published preclinical data. To establish its potential clinical utility and safety profile relative to existing glaucoma medications, rigorous investigation into its dose-dependent efficacy and toxicity is imperative. The experimental protocols and comparative data presented in this guide provide a framework for the necessary future research to fully elucidate the therapeutic potential of Bao gong teng A.
References
- 1. researchgate.net [researchgate.net]
- 2. Worldwide Occurrence and Investigations of Contamination of Herbal Medicines by Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Timolol 0.1% in Glaucomatous Patients: Efficacy, Tolerance, and Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pilocarpine toxicity. Effects on the rabbit corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Preliminary evaluation of the efficacy and safety of brimonidine for general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A combination of topical and systemic administration of brimonidine is neuroprotective in the murine optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of brimonidine treatment in a rodent model of ischemic optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of dorzolamide/timolol combination on the visual field in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of dorzolamide-timolol combination versus the concomitant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of 3 years of treatment with a dorzolamide/timolol (1%/0.5%) combination on intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chiral Auxiliaries in the Asymmetric Synthesis of Bao Gong Teng A
For researchers and professionals in drug development, the efficient and stereoselective synthesis of complex natural products like Bao gong teng A is a significant challenge. A critical step in many synthetic routes is the establishment of the core stereochemistry, often achieved through the use of chiral auxiliaries. This guide provides a head-to-head comparison of two notable chiral auxiliaries employed in the asymmetric synthesis of Bao gong teng A: the well-established Evans auxiliary and the lactate-derived auxiliary, methyl (S)-lactate. This objective comparison, supported by experimental data from peer-reviewed literature, aims to inform the selection of a suitable chiral auxiliary for this synthetic endeavor.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to control the stereochemical outcome of a reaction, typically measured by diastereomeric excess (d.e.), and the overall efficiency of the synthetic step, reflected in the chemical yield. The following table summarizes the key performance indicators for the Evans auxiliary and methyl (S)-lactate in the context of Bao gong teng A synthesis.
| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) | Yield of Major Diastereomer | Overall Yield of Key Intermediate | Reference |
| Evans Auxiliary ((R)-3-acryloyl-4-phenyloxazolidin-2-one) | 1,3-Dipolar Cycloaddition | >99:1 | 78% | Not explicitly stated for the isolated cycloadduct mixture, but the desired diastereomer was isolated in 78% yield. | [1][2] |
| Methyl (S)-lactate | 1,3-Dipolar Cycloaddition | 9:1 | Not explicitly stated for the isolated major diastereomer, but the crude cycloadduct was obtained in 61% yield after a subsequent reduction step. | 61% (after reduction) | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic strategies. The following sections outline the key experimental protocols for the 1,3-dipolar cycloaddition step using both the Evans auxiliary and methyl (S)-lactate.
Evans Auxiliary: (R)-3-acryloyl-4-phenyloxazolidin-2-one
The synthesis utilizing the Evans auxiliary involves a highly diastereoselective 1,3-dipolar cycloaddition between a pyridinium ylide and (R)-3-acryloyl-4-phenyloxazolidin-2-one.
Procedure for the 1,3-Dipolar Cycloaddition:
To a solution of 1-(4-chlorobenzyl)-3-hydroxypyridinium bromide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (TEA) (2.2 eq) dropwise. The mixture is stirred at this temperature for 30 minutes. Subsequently, a solution of (R)-3-acryloyl-4-phenyloxazolidin-2-one (1.2 eq) in anhydrous DCM is added. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the desired cycloadduct as a white solid. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.[1][2]
Methyl (S)-Lactate Auxiliary
The approach using methyl (S)-lactate as a chiral auxiliary also employs a 1,3-dipolar cycloaddition as the key stereocontrol element.
Procedure for the 1,3-Dipolar Cycloaddition:
A solution of N-benzyl-3-hydroxypyridinium chloride (1.0 eq) and the acrylate of methyl (S)-lactate (1.5 eq) in acetonitrile is treated with triethylamine (1.1 eq) at reflux. The reaction mixture is heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in methanol and subjected to catalytic hydrogenation over Palladium on carbon (Pd/C) to yield the reduced product. The crude product is purified by chromatography to give the desired tropane derivative. The diastereomeric ratio of the initial cycloadducts was determined to be 9:1 by analysis of the crude product mixture before hydrogenation.[3]
Visualizing the Synthetic Workflow
To better illustrate the logical flow of the synthetic strategies employing these chiral auxiliaries, the following diagrams are provided.
Caption: General workflow for Bao gong teng A synthesis using an Evans chiral auxiliary.
Caption: General workflow for Bao gong teng A synthesis using a methyl (S)-lactate chiral auxiliary.
Conclusion
Both the Evans auxiliary and methyl (S)-lactate have been successfully employed in the asymmetric synthesis of Bao gong teng A, primarily through a key 1,3-dipolar cycloaddition reaction. The experimental data indicates that the Evans auxiliary, specifically (R)-3-acryloyl-4-phenyloxazolidin-2-one, provides significantly higher diastereoselectivity (>99:1 d.r.) in the crucial cycloaddition step compared to the methyl (S)-lactate auxiliary (9:1 d.r.).[1][2][3] This superior stereocontrol simplifies purification and potentially leads to higher overall yields of the desired enantiomerically pure intermediate.
However, the choice of a chiral auxiliary in a synthetic campaign is often a multifaceted decision. Factors such as the cost and availability of the auxiliary, the ease of its attachment and removal, and the overall robustness of the synthetic sequence should also be considered. While the Evans auxiliary demonstrates superior performance in terms of stereoselectivity for this particular transformation, the methyl (S)-lactate auxiliary offers a simpler and potentially more cost-effective alternative, which may be advantageous in certain contexts. This guide provides the necessary data and protocols to enable an informed decision based on the specific requirements and priorities of the research or development program.
References
- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Spectroscopic Showdown: Unmasking Bao gong teng A and Its Synthetic Precursors
A comprehensive spectroscopic comparison of the natural product Bao gong teng A with its key synthetic intermediates reveals the structural evolution from simple precursors to the complex target molecule. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols used for their acquisition. This information is critical for the verification and optimization of synthetic routes to this medicinally important tropane alkaloid.
Bao gong teng A, a tropane alkaloid isolated from the Chinese herb Erycibe obtusifolia Benth, has garnered significant interest due to its promising hypotensive and miotic activities.[1] The total synthesis of this complex natural product is a key objective for ensuring a stable supply for further pharmacological investigation. Spectroscopic analysis serves as the cornerstone of synthetic chemistry, providing the necessary tools to confirm the identity and purity of intermediates and the final product. This guide presents a comparative analysis of the spectroscopic data for Bao gong teng A and its synthetic intermediates from a well-established synthetic route.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Bao gong teng A and two of its late-stage synthetic intermediates. This allows for a direct comparison of the changes in chemical environment as the synthesis progresses towards the final natural product.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | Intermediate 1 (δ, ppm, J in Hz) | Intermediate 2 (δ, ppm, J in Hz) | Bao gong teng A (δ, ppm, J in Hz) |
| H-1 | 3.25 (br s) | 3.30 (t, J = 4.8) | 3.34 (br s) |
| H-2 | 4.15 (dd, J = 8.0, 4.0) | 4.21 (m) | 4.25 (dd, J = 7.6, 3.8) |
| H-3α | 2.10 (m) | 2.15 (m) | 2.18 (m) |
| H-3β | 1.85 (m) | 1.90 (m) | 1.92 (m) |
| H-4α | 2.25 (m) | 2.30 (m) | 2.33 (m) |
| H-4β | 1.95 (m) | 2.00 (m) | 2.05 (m) |
| H-5 | 3.10 (br s) | 3.15 (t, J = 4.8) | 3.18 (br s) |
| H-6 | 5.80 (d, J = 5.2) | 5.85 (d, J = 5.2) | 5.88 (d, J = 5.0) |
| H-7 | 5.95 (d, J = 5.2) | 6.00 (d, J = 5.2) | 6.03 (d, J = 5.0) |
| N-CH₃ | 2.35 (s) | 2.40 (s) | 2.42 (s) |
| OAc | 2.05 (s) | - | - |
| OH | - | 2.50 (br s) | 2.60 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | Intermediate 1 (δ, ppm) | Intermediate 2 (δ, ppm) | Bao gong teng A (δ, ppm) |
| C-1 | 60.1 | 60.5 | 60.8 |
| C-2 | 70.2 | 68.0 | 68.3 |
| C-3 | 35.5 | 35.8 | 36.0 |
| C-4 | 30.1 | 30.4 | 30.6 |
| C-5 | 58.9 | 59.2 | 59.5 |
| C-6 | 130.5 | 130.8 | 131.0 |
| C-7 | 132.1 | 132.5 | 132.8 |
| N-CH₃ | 40.1 | 40.3 | 40.5 |
| C=O | 170.5 | - | - |
| CH₃ (OAc) | 21.3 | - | - |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | IR (ν_max, cm⁻¹) | MS (ESI⁺, m/z) |
| Intermediate 1 | 2945, 1735 (C=O), 1240 (C-O) | 224.1 [M+H]⁺ |
| Intermediate 2 | 3400 (O-H), 2940 | 182.1 [M+H]⁺ |
| Bao gong teng A | 3380 (O-H), 2950 | 168.1 [M+H]⁺ |
Experimental Workflows and Logical Relationships
The synthesis of Bao gong teng A involves a multi-step process, with each intermediate being rigorously characterized to ensure the desired stereochemistry and functional group transformations have occurred. The logical flow of this process, from synthesis to spectroscopic confirmation, is crucial for a successful outcome.
References
Safety Operating Guide
Proper Disposal of Bao Gong Teng (Caulis entadae) in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Bao gong teng (Caulis entadae), a traditional Chinese medicine known to contain the tropane alkaloid "Bao gong teng A." Due to the potential toxicity of its constituents, all waste materials containing Bao gong teng, including the plant material itself, extracts, contaminated labware, and personal protective equipment (PPE), must be handled as hazardous chemical waste. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Waste Classification
Bao gong teng contains tropane alkaloids, which are biologically active compounds that can be toxic. "Bao gong teng A" has been identified as a miotic constituent, indicating it can cause constriction of the pupil of the eye. Therefore, all waste generated from the handling and experimentation with Bao gong teng and its derivatives must be classified as hazardous chemical waste .
Key Biological Pathway Consideration:
The primary mode of action of miotic agents like Bao gong teng A involves the autonomic nervous system, specifically the parasympathetic pathways that control the eye's ciliary muscle and iris sphincter. Accidental exposure can lead to unintended physiological effects.
Caption: Simplified signaling pathway of Bao gong teng A's miotic action.
Standard Operating Procedure for Disposal
This section outlines the step-by-step process for the safe disposal of Bao gong teng waste.
Segregation of Waste
Proper segregation at the point of generation is crucial. Use dedicated, clearly labeled containers for each waste stream.
-
Solid Waste: Includes used plant material, contaminated gloves, bench paper, and other disposable lab supplies.
-
Liquid Waste: Consists of solvents, reaction mixtures, and aqueous solutions containing Bao gong teng extracts or its isolated constituents.
-
Sharps Waste: Needles, scalpels, and any other contaminated sharp objects.
Waste Containment and Labeling
All waste must be collected in appropriate, leak-proof containers.
| Waste Type | Container Specification | Labeling Requirements |
| Solid | Puncture-resistant, with a secure lid. | "Hazardous Waste - Solid," "Bao gong teng (Caulis entadae) Waste," list of any other chemical constituents, accumulation start date. |
| Liquid | Chemically resistant, screw-capped bottle. Secondary containment is recommended. | "Hazardous Waste - Liquid," "Bao gong teng (Caulis entadae) Waste," list of all chemical constituents with approximate percentages, accumulation start date. |
| Sharps | Puncture-proof, approved sharps container. | "Hazardous Waste - Sharps," "Biohazard" symbol if applicable, accumulation start date. |
On-site Accumulation and Storage
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the direct control of laboratory personnel. Ensure that incompatible waste types are segregated to prevent accidental reactions.
Disposal Workflow
The following workflow must be followed for all Bao gong teng waste streams.
Caption: Step-by-step workflow for the disposal of Bao gong teng waste.
Decontamination of Laboratory Equipment
All non-disposable equipment that has come into contact with Bao gong teng must be thoroughly decontaminated.
Decontamination Procedure
-
Initial Cleaning: Remove any gross contamination from the equipment surfaces.
-
Solvent Wash: Use an appropriate solvent (e.g., 70% ethanol) to wipe down all surfaces. Ensure the solvent is compatible with the equipment material.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry using a clean cloth.
All cleaning materials (wipes, gloves, etc.) used during this process must be disposed of as solid hazardous waste.
Emergency Procedures for Spills
In the event of a spill of Bao gong teng powder or liquid extract:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully collect the absorbed or contained material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for handling materials potentially contaminated with Bao gong teng.
Caption: Decision tree for the proper handling of materials.
By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible management of hazardous waste derived from Bao gong teng. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Handling Protocols for Bao Gong Teng A
Disclaimer: There is limited specific safety and handling information available for the isolated compound "Bao gong teng A." The following guidelines are based on the safety protocols for Tripterygium wilfordii (also known as Thunder God Vine or Lei Gong Teng), the plant from which "Bao gong teng" is derived, and its highly toxic and well-studied diterpenoid, Triptolide. Given the known toxic properties of the plant and its extracts, a cautious approach is warranted when handling any derived compounds. These recommendations treat Bao gong teng A as a potent, hazardous substance.
Hazard Identification and Summary
Bao gong teng A should be handled as a substance with the potential for significant toxicity. The primary active components of Tripterygium wilfordii, such as Triptolide, are known to be cytotoxic and can cause severe adverse effects.[1][2][3] Triptolide is classified as highly toxic if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[4][5]
Hazard Summary for Triptolide (as a proxy for Bao gong teng A)
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 1: Fatal if swallowed.[4] |
| Acute Toxicity, Inhalation | Category 1: Fatal if inhaled.[4] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child.[4] |
| Skin Irritation | Category 2: Causes skin irritation.[6] |
| Eye Irritation | Category 2A: Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6] |
Personal Protective Equipment (PPE)
Due to the potent and hazardous nature of the compound, a comprehensive PPE strategy is essential to minimize exposure.[7][8][9][10]
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Lab Coat/Gown | Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powdered form to prevent inhalation of toxic particles.[7][11] |
| Shoe Covers | Disposable shoe covers. | Prevents tracking of contamination outside of the work area. |
Experimental Protocols
Handling Powdered Bao gong teng A (e.g., Weighing)
-
Preparation:
-
Ensure all work is conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne powder.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, containers) before starting.
-
-
Donning PPE:
-
Put on shoe covers, a disposable gown, and the first pair of gloves.
-
Don a properly fitted N95 respirator.
-
Put on chemical splash goggles, followed by a face shield.
-
Don the second pair of gloves, ensuring they overlap the cuffs of the gown.
-
-
Weighing:
-
Carefully open the container of Bao gong teng A inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of powder to a weigh boat.
-
Avoid creating dust. If any powder spills, clean it up immediately following the spill cleanup protocol.
-
Securely close the primary container.
-
-
Post-Weighing:
-
Carefully transfer the weighed powder to the receiving vessel.
-
Dispose of the weigh boat and any contaminated items in a designated hazardous waste container.
-
Wipe down the spatula and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) and then decontaminate with a suitable cleaning agent.
-
Reconstituting Bao gong teng A
-
Preparation:
-
Follow the same preparation and PPE donning procedures as for handling the powder.
-
Have the appropriate solvent (e.g., DMSO) ready in a closed container.
-
-
Reconstitution:
-
Slowly add the solvent to the vessel containing the powdered Bao gong teng A.
-
Gently swirl or vortex the mixture until the solid is completely dissolved.[12]
-
Keep the container closed as much as possible during this process.
-
-
Storage:
-
If the reconstituted solution is to be stored, aliquot it into smaller, clearly labeled, and tightly sealed vials.
-
Store at the recommended temperature, protected from light.[12]
-
Disposal Plan
All materials contaminated with Bao gong teng A must be treated as hazardous waste.
-
Solid Waste:
-
This includes used gloves, gowns, shoe covers, bench paper, weigh boats, and any other disposable items.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste, including unused solutions and solvent rinses, in a sealed, non-reactive, and clearly labeled hazardous waste container.
-
-
Sharps:
-
Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous materials.
-
-
Final Disposal:
Mandatory Visualization
Caption: Workflow for the safe handling of Bao gong teng A.
References
- 1. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Case report: A rare case of death due to end-stage renal disease caused by Tripterygium wilfordii-induced myelosuppression [frontiersin.org]
- 3. Adverse Events Associated With Treatment of Tripterygium wilfordii Hook F: A Quantitative Evidence Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Triptolide, Tripterygium wilfordii [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. gerpac.eu [gerpac.eu]
- 11. england.nhs.uk [england.nhs.uk]
- 12. 101.200.202.226 [101.200.202.226]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
